3-Methyl-5-(trifluoromethyl)isoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKMEDLXICLGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161144-75-8 | |
| Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole from Trifluoroacetic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The 3-methyl-5-(trifluoromethyl)isoxazole moiety, in particular, is a privileged scaffold found in a range of biologically active compounds. This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this valuable building block, commencing from the readily available and economical starting material, trifluoroacetic acid. Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy, offers practical insights into reaction optimization, and presents detailed experimental protocols.
Introduction: The Significance of the Trifluoromethyl Isoxazole Scaffold
The strategic introduction of fluorine atoms into drug candidates has become an indispensable tool in the optimization of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, with its high electronegativity and steric demand, can dramatically alter the electronic nature of a molecule and block sites of metabolism. When incorporated into a five-membered aromatic heterocycle like isoxazole, the resulting structure offers a unique combination of stability, dipole moment, and hydrogen bond accepting capability. The this compound core is of particular interest due to its prevalence in pharmaceuticals and agrochemicals, where it serves as a key pharmacophore.
This guide will focus on a strategically sound and scalable synthetic approach that leverages trifluoroacetic acid, a commodity chemical, as the ultimate source of the trifluoromethyl group. This methodology proceeds through a two-stage process: the formation of a key trifluoromethylated β-diketone intermediate, followed by a classical cyclization to construct the isoxazole ring.
The Core Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound from trifluoroacetic acid is most effectively achieved through the preparation and subsequent cyclization of an unsymmetrical β-diketone, namely 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This intermediate provides the necessary carbon framework and the trifluoromethyl group in the correct orientation for the final isoxazole product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow from trifluoroacetic acid to this compound.
Part I: Synthesis of the β-Diketone Intermediate
The cornerstone of this synthesis is the efficient construction of the 4,4,4-trifluoro-1-phenylbutane-1,3-dione intermediate. This is achieved via a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Mechanistic Insights into the Claisen Condensation
The Claisen condensation involves the acylation of a ketone enolate with an ester or, in this case, an acid anhydride. The reaction is typically base-mediated, with the base serving to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. Trifluoroacetic anhydride (TFAA) is a highly effective acylating agent due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic.
The reaction proceeds through the following key steps:
-
Enolate Formation: A suitable base, such as sodium hydride (NaH) or a non-nucleophilic organic base, abstracts a proton from the α-carbon of acetone to form the corresponding enolate.
-
Nucleophilic Attack: The acetone enolate attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.
-
Leaving Group Departure: The trifluoroacetate anion is expelled as a leaving group, yielding the desired β-diketone.
Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Acetone
-
Trifluoroacetic anhydride (TFAA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetone (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of trifluoroacetic anhydride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10 mmol |
| Solvent | Anhydrous THF |
| Base | Sodium Hydride (60%) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Typical Yield | 75-85% |
Part II: Cyclization to the Isoxazole Ring
With the trifluoromethylated β-diketone in hand, the final step is the construction of the isoxazole ring. This is a classic cyclization reaction involving hydroxylamine.
The Chemistry of Isoxazole Formation
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a well-established and reliable method for the synthesis of isoxazoles. The reaction proceeds via a condensation mechanism, followed by an intramolecular cyclization and dehydration.
The regioselectivity of the cyclization is a critical consideration. With an unsymmetrical β-diketone like 4,4,4-trifluoro-1-phenylbutane-1,3-dione, two isomeric isoxazoles could potentially form. However, the reaction with hydroxylamine generally yields the 5-trifluoromethyl isomer as the major product.[1] This regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the trifluoromethyl group is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the CF3 group. Consequently, the initial nucleophilic attack by the nitrogen of hydroxylamine occurs preferentially at this position, leading to the formation of the desired this compound.
Caption: Reaction mechanism for the cyclization of the β-diketone to the isoxazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equivalent) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
Add the hydroxylamine solution to the solution of the β-diketone.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Table 2: Representative Reaction Parameters and Yields
| Parameter | Value |
| Scale | 5 mmol |
| Solvent | Ethanol/Water |
| Reagents | Hydroxylamine HCl, Sodium Acetate |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Typical Yield | 80-90% |
Trustworthiness and Self-Validation
The robustness of this synthetic route lies in the well-established and high-yielding nature of its constituent reactions. The Claisen condensation of ketones with trifluoroacetic anhydride is a reliable method for the preparation of trifluoromethylated β-diketones.[2] Similarly, the cyclization of β-diketones with hydroxylamine is a classic and predictable transformation for the synthesis of isoxazoles.[3] The purity and identity of the intermediate and final product can be readily confirmed at each stage using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for this compound would include characteristic signals for the methyl group, the isoxazole ring proton, and a singlet in the ¹⁹F NMR spectrum for the CF3 group.
Conclusion
The synthesis of this compound from trifluoroacetic acid via a trifluoromethylated β-diketone intermediate represents a highly efficient, scalable, and economically viable pathway to this valuable heterocyclic building block. By understanding the underlying mechanistic principles of the Claisen condensation and the subsequent cyclization, researchers can confidently implement and adapt this methodology for their specific needs. This guide provides the necessary theoretical framework and practical protocols to empower scientists in the fields of medicinal chemistry and drug development to access this important scaffold for the creation of novel and impactful molecules.
References
- Kumar, V., Aggarwal, R., & Singh, S. P. (2006). The Reaction of Hydroxylamine with Aryl Trifluoromethyl‐β‐diketones: Synthesis of 5‐Hydroxy‐5‐trifluoromethyl‐Δ2‐isoxazolines and Their Dehydration to 5‐Trifluoromethylisoxazoles. Journal of Fluorine Chemistry, 127(7), 880-888.
- Muzalevskiy, V. M., et al. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Russian Journal of Organic Chemistry, 50(4), 464-471.
- Zhou, G., Lim, D., & Coltart, D. M. (2008). A General, High-Yielding, and Practical Synthesis of β-Keto Thioesters. Organic Letters, 10(17), 3809–3812.
- Larkin, J., Murray, M. G., & Nonhebel, D. C. (1970). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, (7), 947.
-
Beilstein Institute. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
- Saeed, A., & Abbas, N. (2016). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 5(3).
-
MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(21), 5092. Retrieved from [Link]
- Nguyen, T. B. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3059–3066.
- Nguyen, V. D., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 16, 280-289.
-
Royal Society of Chemistry. (2017). Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. Organic Chemistry Frontiers. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Analysis of 3-Methyl-5-(trifluoromethyl)isoxazole: An Essential Guide for Researchers
Abstract
This technical guide provides a detailed spectroscopic analysis of 3-Methyl-5-(trifluoromethyl)isoxazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a critical building block, unambiguous structural verification is paramount. This document serves as a centralized reference for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We present validated experimental protocols, interpret spectral data with expert insights, and provide a logical framework for using these techniques cohesively for structural elucidation.
Introduction and Molecular Structure
This compound is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and reactivity of the isoxazole ring, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1] Accurate characterization is the foundation of reproducible scientific research, and the spectroscopic techniques detailed herein are the primary methods for confirming the identity and purity of this compound.
Compound Details:
-
Systematic Name: this compound
-
Molecular Formula: C₅H₄F₃NO
-
Molecular Weight: 167.09 g/mol
-
CAS Number: 13647-72-8
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Rationale for Experimental Choices
The selection of deuterated chloroform (CDCl₃) as the solvent is a standard choice for small, moderately polar organic molecules. It provides excellent solubility and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the signals of interest for this compound. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR, providing a universal reference point.
Proton (¹H) NMR Analysis
The structure of this compound predicts two distinct proton signals: one for the methyl group (CH₃) and one for the lone proton on the isoxazole ring (C₄-H).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~6.50 | Singlet (s) | 1H | Isoxazole C₄-H |
| 2 | ~2.45 | Singlet (s) | 3H | CH₃ -C₃ |
| Note: Exact chemical shifts can vary slightly based on solvent and instrument calibration. Data is predicted based on analogous structures.[2][3] |
-
Interpretation: The downfield signal at approximately 6.50 ppm is characteristic of a proton on an electron-deficient aromatic ring. The singlet multiplicity confirms it has no adjacent proton neighbors. The upfield signal around 2.45 ppm is typical for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. Its integration value of 3H confirms it is a methyl group.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The trifluoromethyl group will cause the C₅ and CF₃ signals to appear as quartets due to ¹J(C,F) and ²J(C,F) coupling.
| Chemical Shift (δ, ppm) | Multiplicity (J_CF in Hz) | Assignment |
| ~173 | Quartet (~38 Hz) | C₅ -CF₃ |
| ~162 | Singlet | C₃ -CH₃ |
| ~120 | Quartet (~270 Hz) | C F₃ |
| ~98 | Singlet | C₄ -H |
| ~12 | Singlet | C H₃ |
| Note: Data is predicted based on analysis of similar trifluoromethylated isoxazoles.[2] |
-
Expert Insight: The large coupling constant (~270 Hz) for the CF₃ carbon is a hallmark of a direct one-bond C-F interaction (¹J). The smaller two-bond coupling (~38 Hz) observed for the C₅ carbon is also characteristic and helps to definitively assign this signal.
Fluorine (¹⁹F) NMR Analysis
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group. A single signal is expected.
-
Expected Chemical Shift: δ ≈ -64 ppm (relative to CFCl₃).
-
Multiplicity: Singlet. The fluorine atoms in the CF₃ group are equivalent and there are no nearby protons or other fluorine atoms to couple with. This results in a sharp singlet, which is a powerful diagnostic peak for the -CF₃ moiety on an isoxazole ring.[2]
Standard NMR Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4][5]
-
Acquisition (¹H NMR): Acquire data at room temperature using a standard pulse sequence. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical starting parameters.
-
Acquisition (¹³C NMR): Use a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard.
-
Acquisition (¹⁹F NMR): Use a proton-decoupled pulse sequence with a spectral window appropriate for fluorinated organic compounds, referencing against an external standard like CFCl₃.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within the molecule, providing a unique "fingerprint."
Interpretation of Key Vibrational Modes
The IR spectrum provides key evidence for the isoxazole ring and the C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3150 | Weak | =C-H stretch (isoxazole ring) |
| ~1610 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C=C stretch (isoxazole ring) |
| 1300-1100 | Strong, Multiple Bands | C-F stretches (trifluoromethyl group) |
| ~1050 | Medium | C-O stretch (isoxazole ring) |
| Note: Predicted values based on typical frequencies for isoxazole and trifluoromethyl groups.[4][6] |
-
Expert Insight: The most prominent and diagnostic feature in the IR spectrum will be the very strong and broad absorption bands in the 1300-1100 cm⁻¹ region. This pattern is highly characteristic of the symmetric and asymmetric stretching modes of a CF₃ group and serves as powerful evidence for its presence.
Standard IR Experimental Protocol (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expected Fragmentation Pathway
Electron Impact (EI) is a suitable ionization method for this compound, which is expected to be reasonably volatile. The molecular ion (M⁺˙) will be observed, followed by fragmentation.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-5-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Methyl-5-(trifluoromethyl)isoxazole. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which enhances metabolic stability and lipophilicity.[1] This guide will delve into the electronic structure of the isoxazole ring, explore its reactivity towards electrophilic and nucleophilic reagents, discuss ring-opening reactions, and provide detailed synthetic protocols. The content is structured to provide both a theoretical understanding and practical insights for chemists working with this versatile building block.
Introduction: The Significance of Trifluoromethylated Isoxazoles
The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1][3] The high electronegativity of the fluorine atoms in the -CF3 group leads to a strong electron-withdrawing inductive effect, which can modulate the reactivity of the heterocyclic ring, enhance binding affinity to biological targets, and improve metabolic stability by blocking potential sites of oxidation.[1][4] Consequently, isoxazoles bearing a trifluoromethyl group are considered privileged structures in drug discovery.[2][3]
This compound, in particular, presents a unique combination of a nucleophilic methyl group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position. This substitution pattern creates a distinct electronic landscape within the isoxazole ring, governing its reactivity and making it a valuable synthon for the construction of more complex molecular architectures.
Molecular Structure and Electronic Properties
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. The aromaticity of the ring is a key determinant of its stability and reactivity. The presence of the electronegative oxygen and nitrogen atoms, coupled with the potent inductive effect of the trifluoromethyl group at the C5 position, results in a significant polarization of the ring system.
The electron density distribution in this compound is heavily skewed towards the trifluoromethyl group and the heteroatoms. This electronic imbalance renders the C4 position the most electron-rich carbon and therefore the most susceptible to electrophilic attack. Conversely, the C5 and C3 positions are rendered more electrophilic, making them potential sites for nucleophilic attack, although the C5 position is sterically shielded by the trifluoromethyl group. The methyl group at the C3 position has a mild electron-donating effect, which can influence the overall reactivity and regioselectivity of certain reactions.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification of this compound. While a complete, unified dataset is not available in a single source, the following table summarizes the expected spectroscopic data based on closely related analogues and fundamental principles.[5][6][7][8][9][10][11]
| Spectroscopic Data | Expected Values for this compound |
| ¹H NMR | δ ~2.4 (s, 3H, CH₃), ~6.5 (s, 1H, H-4) |
| ¹³C NMR | δ ~11 (CH₃), ~100 (q, C-4), ~120 (q, JCF ≈ 270 Hz, CF₃), ~158 (q, C-5), ~162 (C-3) |
| ¹⁹F NMR | δ ~ -64 (s, 3F, CF₃) |
| IR (cm⁻¹) | ~1600 (C=N), ~1450 (C=C), ~1300-1100 (C-F) |
| Mass Spec (m/z) | Expected [M]+ at 165.03 |
Synthesis of this compound
The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][12] For the synthesis of this compound, this would involve the reaction of acetonitrile oxide with a trifluoromethyl-substituted alkyne, or trifluoroacetonitrile oxide with propyne. A more common and often higher-yielding approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.[12]
Synthetic Workflow: Condensation of a Trifluoromethylated β-Diketone
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 1,1,1-Trifluoro-2,4-pentanedione
This protocol is a representative procedure adapted from the synthesis of similar isoxazole derivatives.[12]
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a 1:1 mixture of ethanol and water.
-
Addition of Diketone: To the stirred solution, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.
Electrophilic Aromatic Substitution
The C4 position of the isoxazole ring is the most nucleophilic and is therefore the primary site for electrophilic attack.
Caption: Electrophilic substitution at the C4 position.
Example: Halogenation Direct halogenation of the isoxazole ring at the C4 position can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
Nucleophilic Attack and Ring Opening
The isoxazole ring can undergo nucleophilic attack, often leading to ring cleavage. The electron-deficient nature of the ring, exacerbated by the trifluoromethyl group, makes it susceptible to attack by strong nucleophiles. The N-O bond is the weakest bond in the ring and is typically the site of initial cleavage.
Reductive cleavage of the N-O bond can be accomplished using various reducing agents, such as molybdenum hexacarbonyl or catalytic hydrogenation.[13][14] This reaction is a valuable synthetic tool as it unmasks a β-aminoenone functionality, which can be further transformed.
Protocol: Reductive Ring Opening with Molybdenum Hexacarbonyl
This is a representative protocol based on similar isoxazole ring-opening reactions.[14]
Materials:
-
This compound
-
Molybdenum hexacarbonyl [Mo(CO)₆]
-
Acetonitrile (anhydrous)
-
Water
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagent: Add molybdenum hexacarbonyl (1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add water to quench the reaction. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removal of the solvent, the resulting β-aminoenone can be purified by column chromatography.
Reactions at the Methyl Group
The methyl group at the C3 position can be functionalized through various reactions, such as deprotonation with a strong base followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents at this position.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the design of new therapeutic agents. The trifluoromethyl group often enhances the pharmacological profile of a molecule.[1][3]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug in the body.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.
Several patents describe the use of this compound derivatives as intermediates in the synthesis of active pharmaceutical ingredients for a variety of therapeutic areas, including inflammation and oncology.[15][16][17][18] For instance, derivatives of this scaffold have been investigated for their potential as anti-cancer agents.[1]
Conclusion
This compound is a heterocyclic compound with a rich and diverse chemistry. The presence of the trifluoromethyl group profoundly influences its electronic properties, making it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis and reactivity is essential for harnessing its full potential in these fields. This guide has provided a comprehensive overview of the key chemical properties and reactions of this important scaffold, offering both theoretical insights and practical guidance for researchers.
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. Available at: [Link].
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link].
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SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link].
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ORGANIC CHEMISTRY. RSC Publishing. Available at: [Link].
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Basic and Applied Research. Available at: [Link].
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Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). Available at: [Link].
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-5-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 3-Methyl-5-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Given the current absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from closely related analogues to infer its structural characteristics. We delve into the probable synthetic routes, detailed methodologies for single-crystal X-ray diffraction, and an expert analysis of the expected molecular geometry, intermolecular interactions, and the profound influence of the trifluoromethyl group on its solid-state architecture. This guide serves as a valuable resource for researchers engaged in the rational design of isoxazole-based therapeutic agents.
Introduction: The Significance of Trifluoromethylated Isoxazoles in Drug Discovery
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its utility stems from its ability to participate in various non-covalent interactions and its metabolic stability. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the pharmacological profile of a molecule.[][4] This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, which can lead to improved cell permeability and binding affinity.[5][6]
This compound represents a confluence of these two valuable pharmacophores. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. While the crystal structure for this specific compound is not yet publicly available, we can extrapolate its likely features by examining the crystallographic data of analogous structures.
Synthesis and Crystal Growth: A Probable Pathway
The synthesis of 3,5-disubstituted isoxazoles is well-established, with several reliable methods reported in the literature. A common and effective approach involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. For this compound, a plausible synthetic route would involve the reaction of acetonitrile oxide with a trifluoromethyl-substituted alkyne.
Experimental Protocol: A Representative Synthesis
-
Preparation of the Nitrile Oxide Precursor: Acethydroximoyl chloride can be synthesized from acetaldehyde oxime by chlorination with a suitable agent like N-chlorosuccinimide (NCS).
-
In situ Generation of Nitrile Oxide and Cycloaddition: The acethydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine, in the presence of a trifluoromethyl-containing alkyne (e.g., 3,3,3-trifluoropropyne) in an appropriate solvent like dichloromethane or THF. The base facilitates the in situ generation of acetonitrile oxide, which then undergoes a [3+2] cycloaddition with the alkyne to yield the desired this compound.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Crystal Growth for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, or by vapor diffusion.
Single-Crystal X-ray Diffraction: Elucidating the Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the standard procedure for the crystal structure analysis of a small molecule like this compound.
Step-by-Step Experimental Workflow
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a polarized light microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares algorithm to best fit the experimental data.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Structural Analysis: Insights from a Close Analogue
In the absence of a determined crystal structure for this compound, we turn our attention to the published structure of a closely related compound, 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole , to provide valuable insights.[7]
Crystallographic Data for 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole[7]
| Parameter | Value |
| Chemical Formula | C₁₁H₆F₅NO |
| Molecular Weight | 263.17 |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 13.1081 (13) |
| b (Å) | 11.1491 (13) |
| c (Å) | 7.1798 (11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1049.3 (2) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.666 |
Molecular Structure and Conformation
The isoxazole ring in the analogue is planar, as expected. The bond lengths and angles within the isoxazole ring are consistent with those observed in other isoxazole derivatives. The trifluoromethyl and difluoromethyl groups exhibit the expected tetrahedral geometry. A key feature of trifluoromethyl groups in crystal structures is their potential for rotational disorder, which can be a factor to consider during structure refinement.
Intermolecular Interactions and Crystal Packing
The crystal packing of 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole is stabilized by a network of weak intermolecular interactions, including C—H···O, C—H···N, and C—H···F hydrogen bonds.[7] Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules contribute to the overall stability of the three-dimensional network.[7]
The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electrostatic potential of the molecule, making it a participant in various non-covalent interactions. These interactions play a crucial role in determining the crystal packing and, by extension, the physicochemical properties of the solid material, such as solubility and melting point.
Caption: Key intermolecular interactions governing crystal packing.
Inferences for this compound
Based on the analysis of its analogue, we can make several educated predictions about the crystal structure of this compound:
-
Molecular Geometry: The isoxazole ring will be planar. The methyl and trifluoromethyl groups will be attached to the C3 and C5 positions, respectively.
-
Intermolecular Interactions: The crystal packing will likely be dominated by weak hydrogen bonds, with the isoxazole nitrogen and oxygen atoms acting as hydrogen bond acceptors. The trifluoromethyl group will likely participate in C—H···F interactions.
-
Role of the Methyl Group: The substitution of the difluoromethyl group and the 4-(trifluoromethyl)phenyl group in the analogue with a methyl group in the target molecule will have a significant impact on the crystal packing. The smaller steric bulk of the methyl group may allow for a more compact packing arrangement. The absence of the phenyl ring will preclude π-π stacking interactions.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging data from a closely related analogue, we have elucidated the probable molecular geometry and the key intermolecular interactions that are likely to govern its solid-state architecture.
The insights presented herein are of significant value to researchers in the field of drug discovery, providing a structural foundation for the rational design of novel isoxazole-based therapeutics. However, it is imperative that future research efforts focus on the synthesis and single-crystal X-ray diffraction analysis of this compound to provide definitive experimental validation of the structural features proposed in this guide. Such data will be invaluable for advancing our understanding of the structure-property relationships in this important class of compounds.
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Zhao, H. (2018). 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole. IUCrData, 3(4), x180445. [Link]
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Brückner, S. (2023). The crystal structure of a trisisoxazole compound: 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. ResearchGate. [Link]
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Müller, P. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. ResearchGate. [Link]
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Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Discovery and initial characterization of 3-Methyl-5-(trifluoromethyl)isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-(trifluoromethyl)isoxazole
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and initial physicochemical characterization of the heterocyclic compound, this compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document details the logical synthesis, purification protocols, and in-depth structural elucidation of the title compound, designed for researchers and professionals in chemical synthesis and drug development.
Introduction: The Significance of Trifluoromethylated Isoxazoles
The isoxazole ring system is a cornerstone in the development of pharmaceuticals, valued for its ability to act as a bioisostere for other functional groups and for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The strategic incorporation of fluorine, particularly the trifluoromethyl group, has become a pivotal tool in modern medicinal chemistry. The -CF₃ group can significantly modulate a molecule's lipophilicity, metabolic stability, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].
The target molecule, this compound (CAS 161144-75-8), combines these two valuable moieties. Its synthesis, however, presents a question of regioselectivity. The classical approach to isoxazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine can potentially yield two regioisomers. This guide will address this challenge, presenting a robust synthetic protocol and the analytical methods required to confirm the formation of the desired isomer.
Synthesis and Mechanistic Rationale
The most direct and efficient pathway for the synthesis of this compound is the acid-catalyzed condensation and cyclization of 1,1,1-Trifluoro-2,4-pentanedione with hydroxylamine hydrochloride.
Mechanistic Insight and Regioselectivity
The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. With an unsymmetrical diketone like 1,1,1-Trifluoro-2,4-pentanedione, the initial attack can occur at either the C2 carbonyl (adjacent to the methyl group) or the C4 carbonyl (adjacent to the trifluoromethyl group).
The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent C4 carbonyl more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reaction pathway that leads to the formation of this compound is generally favored over its 5-Methyl-3-(trifluoromethyl)isoxazole isomer. This regiochemical outcome is a critical consideration in the synthetic design[3][4][5].
The overall synthetic transformation is depicted in the following workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous isoxazole derivatives[6].
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol (approx. 5 mL per mmol of diketone)
-
Water (approx. 5 mL per mmol of diketone)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-Trifluoro-2,4-pentanedione, hydroxylamine hydrochloride, and sodium acetate.
-
Add a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis and purification of this compound must be validated through a comprehensive characterization of its physical and spectroscopic properties.
Physical Properties (Predicted)
| Property | Predicted Value |
| CAS Number | 161144-75-8 |
| Molecular Formula | C₅H₄F₃NO |
| Molecular Weight | 151.09 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~127 °C |
| Density | ~1.31 g/cm³ |
Spectroscopic Data Interpretation (Predicted)
The following spectral data are predicted based on the analysis of closely related trifluoromethylated isoxazoles[7]. These predictions serve as a benchmark for researchers synthesizing this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.4 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C3 position.
-
δ ~6.5 ppm (s, 1H): This singlet is characteristic of the lone proton on the isoxazole ring at the C4 position.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~11.5 ppm: Carbon of the C3-methyl group.
-
δ ~101.0 ppm (q, J ≈ 1-2 Hz): Carbon at the C4 position, showing a small quartet coupling to the -CF₃ group.
-
δ ~119.0 ppm (q, J ≈ 270 Hz): Carbon of the trifluoromethyl group, exhibiting a large quartet splitting.
-
δ ~156.0 ppm (q, J ≈ 38 Hz): Carbon at the C5 position, adjacent to the -CF₃ group, showing a characteristic quartet coupling.
-
δ ~161.0 ppm: Carbon at the C3 position of the isoxazole ring.
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -64 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (EI):
-
m/z 151 (M⁺): Molecular ion peak.
-
m/z 82: A significant fragment corresponding to the loss of the -CF₃ group.
The characterization workflow is a systematic process to ensure the identity and purity of the final compound.
Caption: A systematic workflow for the structural elucidation of the target compound.
Potential Applications and Future Directions
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure is primed for further functionalization, for example, through reactions involving the methyl group or the C4-H bond of the isoxazole ring.
Given the established biological activities of related compounds, this molecule represents a promising starting point for:
-
Drug Discovery: Serving as a core scaffold for developing new therapeutic agents. The combination of the isoxazole ring and the -CF₃ group is attractive for creating potent and stable drug candidates[2][8].
-
Agrochemical Research: Many successful pesticides and herbicides contain fluorinated heterocyclic motifs.
-
Materials Science: Use in the development of novel functional materials where the unique electronic properties of the molecule can be exploited.
Future research should focus on the experimental validation of its physical and spectroscopic properties, exploration of its reactivity in various chemical transformations, and screening for biological activity across different therapeutic areas.
Conclusion
This technical guide has outlined a logical and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established principles of isoxazole synthesis, a detailed protocol has been presented that addresses the key challenge of regioselectivity. The predicted physicochemical and spectroscopic data provide a reliable benchmark for the validation of the synthetic product. This compound stands as a versatile and promising building block for innovation in medicinal chemistry and materials science.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248-3252. Retrieved January 13, 2026, from [Link]
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Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(2), 113-117. Retrieved January 13, 2026, from [Link]
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Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. (1991). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica. Retrieved January 13, 2026, from [Link]
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Adhikari, S. O. (2019). A Study To Regioselectively Access Fluorinated Triazoles And Isoxazole. eGrove - University of Mississippi. Retrieved January 13, 2026, from [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). PubMed Central. Retrieved January 13, 2026, from [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2017). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 3-Methyl-5-(trifluoromethyl)isoxazole in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-5-(trifluoromethyl)isoxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Given the importance of solubility in drug development and chemical synthesis, this document offers a detailed exploration of the theoretical principles governing its dissolution, a practical experimental workflow for solubility determination, and an expert analysis of its expected solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of trifluoromethylated isoxazoles.
Introduction: The Significance of Solubility for this compound
This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. The isoxazole scaffold is a prevalent pharmacophore in numerous bioactive molecules, and the inclusion of a trifluoromethyl group can significantly enhance properties such as metabolic stability and lipophilicity, which are critical in drug design.[1] The solubility of this compound is a pivotal parameter that influences its bioavailability, formulation, and efficacy in therapeutic applications, as well as its handling and reactivity in synthetic processes.[2] Understanding and quantifying its solubility is therefore a critical step in its development pathway.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The key physicochemical properties of this compound that dictate its solubility behavior are its polarity, hydrogen bonding capability, and molecular size.
Molecular Structure:
-
Polarity: The presence of electronegative fluorine, nitrogen, and oxygen atoms creates significant bond dipoles within the molecule, resulting in a notable overall molecular dipole moment. The trifluoromethyl group is strongly electron-withdrawing, which further influences the electronic distribution and polarity of the isoxazole ring.
-
Hydrogen Bonding: The molecule contains potential hydrogen bond acceptors at the nitrogen and oxygen atoms of the isoxazole ring. However, it lacks hydrogen bond donors. This characteristic will significantly influence its interaction with protic and aprotic solvents.
-
Molecular Size: While not exceptionally large, the molecular size will play a role in the energetics of cavity formation within the solvent structure.
Expected Solubility Profile in Common Organic Solvents
Based on the molecular structure of this compound, a qualitative assessment of its solubility in various classes of organic solvents can be made. A quantitative determination would require experimental validation as described in the following section.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar regions of the solute. The absence of strong hydrogen bonding networks in these solvents facilitates the dissolution of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the isoxazole ring. However, the energetic cost of disrupting the strong hydrogen bonding network of the solvent may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low | The significant polarity of this compound makes it incompatible with the weak van der Waals forces that are the primary intermolecular interactions in nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are weakly polar and can effectively solvate the solute through dipole-dipole interactions without the complication of hydrogen bonding. |
For reference, the properties of several common organic solvents are provided in the table below. The dielectric constant and polarity index are useful indicators of a solvent's polarity.[4][5][6][7][8][9][10][11]
Table 2: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (at 20-25°C) | Polarity Index (P') |
| Hexane | 1.88 | 0.1 |
| Toluene | 2.38 | 2.4 |
| Dichloromethane | 8.93 | 3.1 |
| Acetone | 20.7 | 5.1 |
| Ethanol | 24.55 | 4.3 |
| Methanol | 32.7 | 5.1 |
| Acetonitrile | 37.5 | 5.8 |
| Dimethylformamide (DMF) | 36.71 | 6.4 |
| Dimethyl sulfoxide (DMSO) | 46.68 | 7.2 |
| Water | 80.1 | 10.2 |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its reliability.[12][13]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of Solute and Solvent: Impurities can alter the solubility of the compound.[13]
-
Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control is essential.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the solubility.
-
Solid State Form: The crystalline form (polymorph) of the solute can have a significant impact on its solubility.
Conclusion
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Quantum chemical calculations for 3-Methyl-5-(trifluoromethyl)isoxazole
An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Methyl-5-(trifluoromethyl)isoxazole
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings, present a validated computational protocol, and illustrate how to translate calculated molecular properties into actionable insights for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate their discovery pipelines.
Introduction: The Significance of the Trifluoromethylated Isoxazole Scaffold
The isoxazole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents.[1] Its utility lies in its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. The introduction of a trifluoromethyl (–CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[2] The –CF₃ group can profoundly improve critical drug-like properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.[3]
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[4]
-
Binding Affinity: The high electronegativity and electron-withdrawing nature of the –CF₃ group can alter the electronic distribution of the parent molecule, potentially leading to stronger and more selective interactions with biological targets.[2][3]
The combination of the isoxazole core with a trifluoromethyl substituent in this compound thus represents a molecule of high interest. Quantum chemical calculations provide an indispensable tool for dissecting its electronic structure, reactivity, and interaction potential before committing to costly and time-consuming synthesis and experimental testing.[5]
Theoretical Framework and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] For a molecule like this compound, which contains both a heterocyclic ring and highly electronegative fluorine atoms, these choices are critical.
Rationale for Density Functional Theory (DFT)
While traditional methods like Hartree-Fock (HF) provide a foundational approximation, they neglect electron correlation, which is crucial for accurate predictions.[7] Post-HF methods can account for this but are often computationally prohibitive for molecules of this size. Density Functional Theory (DFT) offers a robust compromise, providing high accuracy for a reasonable computational cost by approximating the complex many-electron wavefunction with the simpler electron density.[7][8]
For organic and heterocyclic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely used choice that effectively balances accuracy in geometry, energy, and electronic property predictions.[9][10]
Basis Set Selection for Fluorinated Heterocycles
A basis set is the set of mathematical functions used to build the molecular orbitals.[6] For molecules containing highly electronegative and electron-rich atoms like fluorine, the basis set must be sufficiently flexible.
-
Pople-style basis sets: The 6-311+G(d,p) basis set is an excellent choice for this system.
-
6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.[6]
-
+: The + indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is vital for describing bonding in a molecule accurately.[6]
-
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a reliable level of theory for obtaining high-quality results for this compound. For even higher accuracy, especially for spectroscopic properties, Dunning's correlation-consistent basis sets like cc-pVTZ could be considered.[11][12]
Recommended Software Packages
Several robust software packages are available for performing these calculations. Both commercial and open-source options exist, each with extensive documentation and capabilities.[13]
-
Gaussian: A widely used commercial package known for its broad functionality.[14][15]
-
Q-Chem: A comprehensive commercial quantum chemistry software package.[16]
-
GAMESS (General Atomic and Molecular Electronic Structure System): A powerful and freely available academic software package.[17]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic procedure for performing a comprehensive quantum chemical analysis of this compound.
Workflow Overview
Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecule Building and Input File Generation
-
Construct the 3D Structure: Using a molecular editor such as Avogadro or ChemDraw, build the this compound molecule. Perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting structure.
-
Generate Input File: Export the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .gjf for Gaussian). Create a text input file specifying the following:
-
Route Section: Define the level of theory (B3LYP/6-311+G(d,p)), the type of calculation (Opt Freq for optimization followed by frequency analysis), and any desired output (Pop=Full for population analysis).
-
Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Coordinates: Paste the atomic coordinates from the structure built in the previous step.
-
Step 2: Geometry Optimization
-
Execution: Submit the input file to the quantum chemistry program. This calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy, known as the equilibrium geometry.
-
Convergence Check: Monitor the calculation to ensure it converges successfully. The output file will indicate that the forces on the atoms and their displacements are below a defined threshold.
Step 3: Frequency Analysis
-
Verification of Minimum: A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
-
Thermochemical Data: This step also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data if available.[18][19]
Step 4: Analysis of Molecular Properties
Once a true minimum geometry is confirmed, proceed to analyze the electronic properties from the output file.
Data Interpretation for Drug Development
The true power of these calculations lies in translating the numerical output into chemical and biological insights.[20]
Optimized Molecular Geometry
The precise bond lengths, bond angles, and dihedral angles define the molecule's 3D shape. This information is the foundation for all subsequent analyses and is critical for understanding how the molecule will fit into a protein's binding pocket in molecular docking studies.
Table 1: Selected Calculated Geometric Parameters for this compound (Representative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | O1-N2 | 1.40 Å |
| N2-C3 | 1.31 Å | |
| C4-C5 | 1.38 Å | |
| C5-C(CF3) | 1.49 Å | |
| C-F (avg) | 1.34 Å | |
| Bond Angle | O1-N2-C3 | 108.5° |
| N2-C3-C4 | 112.0° |
| Dihedral Angle | C(CH3)-C3-C4-C5 | ~0.0° (Planar Ring) |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[21]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[21]
Table 2: Calculated Frontier Orbital Energies
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
The analysis reveals a relatively large energy gap, suggesting this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (ESP) Map
The ESP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[22] It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[23][24]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These regions are attractive to positive charges (e.g., hydrogen bond donors, metal ions).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are attractive to negative charges (e.g., hydrogen bond acceptors).
-
Green/Yellow Regions (Neutral Potential): Indicate areas of low electrostatic potential, often corresponding to lipophilic or non-polar regions.
For this compound, the ESP map would show a strong negative potential around the isoxazole oxygen and nitrogen atoms, identifying them as primary hydrogen bond acceptor sites. A slight positive potential might be observed on the hydrogens of the methyl group, while the trifluoromethyl group would contribute to the overall lipophilic character.
Application in Drug Design
The insights gained from these calculations directly inform the drug design process.
Caption: Relationship between calculated properties and drug design applications.
Conclusion
Quantum chemical calculations, specifically using DFT with the B3LYP functional and a 6-311+G(d,p) basis set, provide a powerful, predictive, and cost-effective strategy for characterizing novel drug candidates like this compound. The detailed insights into molecular geometry, electronic structure, and potential interaction sites offer an authoritative grounding for subsequent stages of the drug discovery process, from pharmacophore modeling to lead optimization. By integrating these computational protocols, research organizations can enhance the efficiency and rationality of their design-synthesis-test cycles, ultimately accelerating the journey from concept to clinic.
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Tautomerism in 3-Methyl-5-(trifluoromethyl)isoxazole Derivatives: A Guide to Equilibrium, Characterization, and Implications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The versatility of the isoxazole scaffold stems not only from the diverse substituents it can accommodate but also from its inherent electronic properties and potential for subtle, yet profound, structural transformations. One such transformation, tautomerism, is of critical importance.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6] This dynamic equilibrium can significantly alter a molecule's physicochemical properties, including its shape, polarity, and hydrogen bonding capacity. For drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[6]
This guide provides an in-depth exploration of tautomerism specifically within 3-methyl-5-(trifluoromethyl)isoxazole derivatives. We will dissect the potential tautomeric forms, the physicochemical forces that govern their equilibrium, the advanced analytical techniques required for their characterization, and the ultimate impact of this phenomenon on drug design and development.
The Tautomeric Landscape: Beyond a Single Structure
When a substituent capable of proton migration is introduced onto the isoxazole ring, the molecule may exist as a mixture of interconverting forms. For isoxazole derivatives, the most prevalent forms of tautomerism are prototropic, including keto-enol and, in some cases, ring-chain tautomerism.[7][8][9][10]
Keto-Enol Tautomerism in Hydroxyisoxazole Derivatives
A common precursor or functionalized version of the target scaffold is the 3-hydroxyisoxazole. This structure is in a dynamic equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form.[7]
-
3-Hydroxy-5-(trifluoromethyl)isoxazole (Enol Form): This form benefits from the aromatic stabilization of the isoxazole ring. Theoretical and experimental studies on similar 3-hydroxyisoxazoles often show the enol form to be the predominant tautomer in solution.[7]
-
5-(Trifluoromethyl)isoxazol-3(2H)-one (Keto Form): This non-aromatic tautomer contains a carbonyl group within the ring.
The equilibrium between these two forms is a delicate balance of competing factors, including aromaticity and bond energies.
Caption: Keto-Enol equilibrium in a model hydroxyisoxazole.
Ring-Chain Tautomerism
While less common for this specific scaffold, ring-chain tautomerism is another possibility, particularly for derivatives with appropriate side chains.[8][9][10] This type of tautomerism involves the reversible opening of the heterocyclic ring to form an open-chain isomer. For instance, a side chain containing a nucleophilic group could potentially attack the isoxazole ring, leading to an equilibrium between the cyclic and acyclic forms. The stability of the ring and the nature of the substituents are the primary determinants of whether this pathway is energetically favorable.
Governing Forces: Factors Influencing the Tautomeric Equilibrium
The precise ratio of tautomers is not fixed; it is a dynamic state influenced by a confluence of internal and external factors. Understanding these factors is key to predicting and controlling the molecular properties.
-
Electronic Effects of Substituents: The 3-methyl and 5-trifluoromethyl groups exert opposing electronic influences.
-
Methyl Group (-CH₃): As an electron-donating group, it can stabilize adjacent positive charges or destabilize negative charges, subtly influencing proton acidity.
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of fluorine.[11] It significantly increases the acidity of nearby protons and can stabilize anionic intermediates, potentially shifting the equilibrium towards a tautomer that better accommodates this electronic demand.[12][13]
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in differential stabilization.[14]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers but may preferentially stabilize the more polar form or the form with better hydrogen bond donating/accepting capabilities.
-
Apolar Solvents (e.g., cyclohexane, CCl₄): In these environments, intramolecular hydrogen bonding within a tautomer can become a dominant stabilizing factor, as intermolecular interactions with the solvent are weak.
-
-
Temperature and Concentration: An increase in temperature can provide the necessary activation energy to overcome the barrier between tautomers, shifting the equilibrium towards the thermodynamically more stable form at that temperature.[15] At high concentrations, self-association through dimerization can also influence the observed tautomeric ratio.[16]
Characterization: A Multi-faceted Analytical Approach
No single technique can fully elucidate a complex tautomeric equilibrium. A synergistic approach combining spectroscopic and computational methods is essential for a definitive characterization.
Spectroscopic and Structural Methods
The cornerstone of experimental analysis is the identification of unique structural signatures for each tautomer.
| Method | Application in Tautomer Analysis | Rationale |
| NMR Spectroscopy | Quantitative Analysis: Integration of distinct ¹H, ¹³C, and ¹⁹F NMR signals allows for the precise determination of the tautomeric ratio in solution.[7][14][16][17] | Each tautomer has a unique electronic environment, resulting in different chemical shifts for its nuclei. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe. |
| UV-Vis Spectroscopy | Qualitative Monitoring: Changes in the solvent or temperature that shift the equilibrium can be tracked by observing shifts in the maximum absorption wavelength (λmax).[14] | The conjugated π-electron systems of different tautomers (e.g., aromatic vs. non-aromatic) result in distinct electronic absorption spectra. |
| Infrared (IR) Spectroscopy | Functional Group Identification: Useful for identifying the predominant form by detecting characteristic vibrational bands, such as C=O stretch (keto) vs. broad O-H stretch (enol).[12][14] | The presence or absence of specific functional groups in each tautomer gives rise to a unique IR fingerprint. |
| X-ray Crystallography | Solid-State Structure Determination: Provides an unambiguous structure of the molecule in the solid state.[6][14] | In the crystalline lattice, molecules are locked into a single conformation, which typically represents the most stable tautomer in the solid phase. This may differ from the solution state. |
Computational Chemistry
In silico methods provide invaluable insights into the intrinsic properties of tautomers and the energetics of their interconversion.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for studying tautomerism.[18][19][20] DFT calculations can accurately predict:
-
Relative Stabilities: By calculating the ground-state energies of each tautomer, one can determine the thermodynamically favored form.
-
Solvation Effects: Using continuum solvation models (e.g., PCM, SMD), the influence of different solvents on the tautomeric equilibrium can be simulated.
-
Spectroscopic Parameters: Predicted NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in spectral assignment.
-
Caption: Integrated workflow for tautomer analysis.
Synthetic Considerations
The synthesis of 3-methyl-5-(trifluoromethyl)isoxazoles often proceeds via the reaction of a trifluoromethylated 1,3-dicarbonyl compound with hydroxylamine.[21][22] The reaction conditions, particularly the pH, during cyclization and workup can influence which tautomeric form is initially isolated or whether an equilibrium is established. Awareness of potential tautomerism in synthetic intermediates is crucial for reaction control and purification.
Implications in Drug Discovery: A Molecule with Multiple Identities
Failing to account for tautomerism can lead to misleading structure-activity relationships (SAR) and unexpected ADME outcomes.[6] The interconversion between tautomers means that a drug molecule can present different pharmacophoric features to its biological target.
-
Pharmacodynamics (Target Binding): A change from a keto to an enol tautomer, for example, alters the hydrogen bond donor/acceptor pattern. One tautomer might fit perfectly into a receptor's active site, while the other binds weakly or not at all. The observed biological activity is therefore a function of both the binding affinity of the active tautomer and its population in the equilibrium.
Caption: Differential binding of tautomers to a receptor.
-
Pharmacokinetics (ADME): Properties like lipophilicity (LogP) and solubility are highly dependent on the tautomeric form. A more polar tautomer will generally have higher aqueous solubility but lower membrane permeability compared to a less polar counterpart. The overall ADME profile is a weighted average based on the properties and populations of all tautomers present in different physiological environments.
Experimental Protocol: NMR-Based Quantification of Tautomeric Ratios
This protocol outlines a robust method for determining the tautomeric equilibrium of a this compound derivative in various solvents.
Objective: To quantify the molar ratio of tautomers in solution under equilibrium conditions.
Materials:
-
Synthesized and purified isoxazole derivative (≥98% purity).
-
Deuterated solvents: CDCl₃, DMSO-d₆, Methanol-d₄.
-
NMR tubes, micropipettes, analytical balance.
-
NMR spectrometer (≥400 MHz) equipped with ¹H, ¹³C, and ¹⁹F probes.
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the isoxazole derivative. b. Dissolve the sample in 0.6 mL of the first deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube. Ensure complete dissolution. c. Prepare separate, identical samples for each solvent to be tested.
-
Equilibration: a. Allow the samples to stand at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to ensure equilibrium is reached. Causality Note: Tautomeric interconversion is not always instantaneous. An equilibration time of at least 24 hours is recommended to ensure the measured ratio is the true thermodynamic equilibrium.
-
NMR Data Acquisition: a. Record a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T₁) to allow for accurate integration. b. Record a ¹⁹F NMR spectrum. This is often simpler as signals are well-dispersed and singlets are common for a -CF₃ group. c. Record a ¹³C NMR spectrum if further structural confirmation is needed.
-
Data Analysis and Quantification: a. Identify Unique Signals: Carefully assign the peaks in the ¹H and/or ¹⁹F spectra to their respective tautomers. Look for well-resolved signals that do not overlap. For example, the proton on the isoxazole ring or the methyl protons may have distinct chemical shifts in each tautomer. The -CF₃ group may also show a unique ¹⁹F chemical shift for each form. b. Integration: Integrate the unique signals corresponding to each tautomer. Let the integral of the signal for Tautomer A be Iₐ and for Tautomer B be Iₑ. c. Calculate Molar Ratio: The mole fraction (X) of each tautomer can be calculated as follows, ensuring to normalize for the number of protons contributing to each signal (n):
- Mole Fraction of A (Xₐ) = (Iₐ / nₐ) / [(Iₐ / nₐ) + (Iₑ / nₑ)]
- Mole Fraction of B (Xₑ) = (Iₑ / nₑ) / [(Iₐ / nₐ) + (Iₑ / nₑ)] d. Calculate Equilibrium Constant (Kₜ): Kₜ = [Tautomer B] / [Tautomer A] = Xₑ / Xₐ.
-
Validation and Reporting: a. Repeat the experiment at a different temperature to confirm the dynamic nature of the equilibrium. b. Compare experimental results with DFT calculations for validation. c. Report the tautomeric ratios for each solvent, specifying the temperature and concentration.
Conclusion
The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. For scientists in drug discovery, recognizing and characterizing this dynamic behavior is essential. A molecule that exists as an equilibrium of multiple structures must be evaluated as such. By employing a synergistic combination of high-resolution spectroscopy and robust computational modeling, researchers can build a comprehensive model of tautomeric behavior. This deeper understanding enables more accurate prediction of a compound's biological profile, mitigates late-stage development risks, and ultimately facilitates the rational design of safer and more effective medicines.
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Introduction: The Strategic Importance of the Trifluoromethyl Isoxazole Scaffold
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole Precursors
The isoxazole ring is a prominent heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in drug design. When combined with a trifluoromethyl (CF₃) group, its utility is significantly amplified. The CF₃ group is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity by altering electronic character and conformational preferences.[1][2][3] This synergy makes this compound a highly sought-after building block for developing novel therapeutics.
This guide provides a comprehensive, in-depth exploration of the most robust and widely adopted synthetic pathway to this compound, with a primary focus on the preparation of its critical precursors. As senior application scientists, our goal is not merely to present a protocol but to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers in the field.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis
The most direct and industrially scalable approach to constructing the this compound ring involves a cyclocondensation reaction. A logical retrosynthetic disconnection of the isoxazole reveals its two primary building blocks: a β-diketone and hydroxylamine. This strategy is favored due to the commercial availability of the starting materials and the high efficiency of the ring-forming reaction.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies 1,1,1-Trifluoro-2,4-pentanedione (TFPD) as the pivotal precursor, whose synthesis is the first critical phase of the overall process.
Part 1: Synthesis of the Key Precursor: 1,1,1-Trifluoro-2,4-pentanedione (TFPD)
The synthesis of TFPD is most effectively achieved via a base-catalyzed Claisen condensation between an ester of trifluoroacetic acid and acetone.[4] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Principle of the Claisen Condensation
The mechanism hinges on the generation of an enolate from acetone using a suitable base, typically sodium ethoxide. This nucleophilic enolate then attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The strong electron-withdrawing effect of the adjacent CF₃ group makes this carbonyl particularly susceptible to nucleophilic attack. The resulting intermediate subsequently eliminates an ethoxide ion to yield the β-diketone product.
Caption: Mechanism of isoxazole formation from TFPD and hydroxylamine.
Experimental Protocol: Cyclocondensation
-
Materials: 1,1,1-Trifluoro-2,4-pentanedione (TFPD), Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate or another suitable base, Ethanol, Water.
-
Procedure:
-
Dissolve 1,1,1-Trifluoro-2,4-pentanedione in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base (sodium acetate) is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine solution to the stirred solution of the diketone.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Collect the product by filtration or extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Data Summary: Cyclocondensation Reaction
| Parameter | Value/Condition | Rationale |
| Stoichiometry | TFPD:NH₂OH·HCl:Base (1:1.1:1.1) | A slight excess of hydroxylamine ensures complete conversion of the limiting diketone. |
| Solvent | Ethanol/Water | Provides good solubility for all reactants and facilitates the reaction. |
| Temperature | Reflux (~80 °C) | Provides the necessary activation energy for cyclization and dehydration. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Typical Yield | 85-95% | A highly efficient and high-yielding transformation. |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step process. The foundational step is a Claisen condensation to produce the key precursor, 1,1,1-Trifluoro-2,4-pentanedione. This is followed by a regioselective cyclocondensation with hydroxylamine, which proceeds in high yield due to the directing influence of the trifluoromethyl group. This robust synthetic route provides researchers and drug development professionals with a dependable method for accessing this valuable fluorinated heterocyclic building block, paving the way for the discovery of next-generation pharmaceuticals.
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Sosnovskikh, V. Y., et al. (2015). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis . Molecules. [Link]
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Methodological & Application
The Strategic Deployment of 3-Methyl-5-(trifluoromethyl)isoxazole in Modern Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] When this group is appended to a robust heterocyclic scaffold like isoxazole, the resulting building block, 3-Methyl-5-(trifluoromethyl)isoxazole , offers a unique confluence of metabolic stability, lipophilicity, and versatile synthetic handles.[1] This guide provides an in-depth exploration of this valuable synthon, presenting not just protocols, but the underlying chemical logic required for its effective application in medicinal chemistry programs. The isoxazole ring itself is a key component in numerous approved drugs, valued for its role in molecular recognition and its predictable electronic properties.[2]
Part 1: Physicochemical & Pharmacokinetic Rationale
The utility of the this compound scaffold is rooted in the synergistic effects of its constituent parts. Understanding these contributions is critical for its rational deployment in drug design.
-
The Trifluoromethyl Group's Influence : The CF₃ group is often considered a bioisostere for groups like methyl, chlorine, or even nitro.[2] Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, altering the ionization state of the molecule at physiological pH. Its most valued contributions include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life for the parent drug.[1]
-
Increased Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Modulation of Binding Affinity : The unique electronic and steric properties of the CF₃ group can lead to favorable interactions within a target protein's binding pocket, potentially increasing potency.[1]
-
-
The Isoxazole Core : As a five-membered heterocycle, the isoxazole ring is relatively planar and aromatic, providing a rigid scaffold to orient appended functional groups. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to ligand-receptor binding.
-
The C3-Methyl Group : While seemingly simple, the methyl group at the 3-position is a key synthetic handle. It can be functionalized, for instance, via bromination, to allow for the extension of the molecular framework, enabling the exploration of structure-activity relationships (SAR).
Part 2: Synthesis of the Core Scaffold
The most direct and reliable method for constructing the this compound core is the condensation of a trifluoromethylated β-dicarbonyl compound with hydroxylamine.[3][4] This approach is robust, scalable, and utilizes readily available starting materials.
Protocol 1: Synthesis of this compound
This protocol details the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine hydrochloride. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (TFAcAc) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water. Stir until all solids have dissolved.
-
Scientist's Note: Sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt in situ. This is a milder alternative to using stronger bases that could promote side reactions with the ester.
-
-
Addition of β-Ketoester: To the stirring solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Causality Check: Refluxing provides the necessary activation energy for both the initial oxime formation and the subsequent cyclization/dehydration cascade. The reaction is typically complete when the starting β-ketoester spot is no longer visible by TLC.
-
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add diethyl ether. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.
-
Self-Validation: The bicarbonate wash is crucial. An effervescence indicates the neutralization of residual acid. The final organic layer should be clear and colorless.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a pure compound.
Expected Yield & Characterization:
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): δ ~2.4 (s, 3H, CH₃), ~6.4 (s, 1H, isoxazole C4-H).
-
¹⁹F NMR (CDCl₃): δ ~ -68 (s, 3F, CF₃).
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the core scaffold.
Part 3: Application in Lead Optimization
Once synthesized, this compound serves as a versatile building block.[5] A common strategy in medicinal chemistry is to functionalize the C3-methyl group to enable coupling with other fragments. Radical bromination provides an efficient route to this key intermediate.
Protocol 2: Synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)isoxazole
This protocol describes the Wohl-Ziegler bromination of the C3-methyl group, transforming it into a reactive bromomethyl group, an excellent electrophile for subsequent nucleophilic substitution reactions.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq, radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.
-
Scientist's Note: Anhydrous conditions are essential to prevent hydrolysis of NBS. CCl₄ is a traditional solvent for these reactions; however, due to its toxicity, alternatives like cyclohexane or acetonitrile can be explored.
-
-
Initiator Addition: Add the radical initiator, AIBN (0.05 eq).
-
Heating and Monitoring: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp to facilitate radical initiation. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Causality Check: AIBN decomposes upon heating to generate radicals, which initiate the chain reaction. The succinimide byproduct is less dense than CCl₄ and will float to the surface, providing a visual cue of reaction progress.
-
-
Workup - Quenching: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Workup - Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Self-Validation: The disappearance of the characteristic orange/brown color of bromine upon addition of the thiosulfate solution confirms the successful quench.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often used directly in the next step due to its lachrymatory nature. If necessary, it can be purified by careful flash chromatography.
Expected Yield & Characterization:
-
Yield: 60-70%
-
Appearance: Pungent, lachrymatory oil.
-
¹H NMR (CDCl₃): δ ~4.6 (s, 2H, CH₂Br), ~6.6 (s, 1H, isoxazole C4-H).
Application Workflow Diagram
Caption: Functionalization workflow for drug intermediate synthesis.
Part 4: Data Summary & Biological Context
The strategic value of trifluoromethylated isoxazoles is demonstrated by their prevalence in compounds targeting a wide range of diseases. While data for the specific this compound scaffold is embedded within larger proprietary molecules, the broader class exhibits significant biological activity.
| Compound Class/Example | Biological Target/Activity | Key Insight | Reference(s) |
| Trifluoromethylated Flavonoid-Based Isoxazoles | α-Amylase Inhibition (Antidiabetic) | The isoxazole serves as a rigid linker, and the CF₃ group enhances lipophilicity and potency. | |
| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | Anticancer (Breast Cancer Cell Lines) | The CF₃ group at the C4 position significantly boosted anticancer activity compared to non-fluorinated analogues. | [1] |
| 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonamide | Glaucoma Treatment | Demonstrates favorable tissue distribution and bioavailability, particularly in ocular tissues. | |
| Substituted Pyrazolo[1,5-d][6][7][8]triazines | GABA(A) α5 Inverse Agonist (Cognitive Enhancement) | A 5-methylisoxazol-3-yl moiety serves as a key recognition element at the benzodiazepine binding site. | [9] |
Conclusion
This compound is more than just another heterocycle; it is a strategically designed building block that imparts multiple desirable properties in a single, compact package. Its synthesis is straightforward, and its potential for elaboration is significant. By understanding the fundamental contributions of the trifluoromethyl group and the isoxazole core, medicinal chemists can leverage this scaffold to accelerate the development of drug candidates with improved pharmacokinetic profiles and enhanced biological activity.
References
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem.com. Available from: [Link]
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Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253–1255. Available from: [Link]
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Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. Available from: [Link]
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methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. ChemSynthesis. Available from: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Available from: [Link]
-
Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. ResearchGate. Available from: [Link]
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Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde. ResearchGate. Available from: [Link]
-
Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]
-
Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolac. ArTS. Available from: [Link]
- Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap.
-
Reactions of Hydroxylamine With Acetoacetyl Thioesters or Ethyl Acetoacetate. PubMed. Available from: [Link]
-
Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. ResearchGate. Available from: [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][6][7][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875. Available from: [Link]
-
Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health. Available from: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]
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Application Notes & Protocols: 3-Methyl-5-(trifluoromethyl)isoxazole as a Strategic Building Block for Bioactive Molecules
Audience: Researchers, medicinal chemists, and drug development professionals.
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The 3-methyl-5-(trifluoromethyl)isoxazole moiety has emerged as a particularly valuable building block, synergistically combining the stability and versatile reactivity of the isoxazole ring with the profound electronic and metabolic benefits of the trifluoromethyl group. This comprehensive guide details the strategic advantages of this scaffold, provides robust protocols for its synthesis and derivatization, and illustrates its application in the design of high-value bioactive molecules.
Section 1: The Strategic Advantage of the this compound Scaffold
The isoxazole ring is a "privileged" heterocyclic motif, frequently found in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its utility is magnified when substituted with a trifluoromethyl (CF₃) group, a bioisostere for methyl and chloro groups that imparts a unique combination of properties critical for drug design.[2] The this compound scaffold offers a pre-packaged solution for chemists looking to optimize lead compounds.
Causality of Physicochemical Enhancements
The presence of the CF₃ group is not merely an incremental change; it fundamentally alters the molecule's behavior in a biological system.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.[3][4]
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[5] This property is crucial for reaching intracellular targets and improving oral absorption.
-
Receptor Binding Affinity: The high electronegativity of the fluorine atoms creates a strong molecular dipole. This can lead to favorable dipole-dipole or multipolar interactions with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.[3] Furthermore, the CF₃ group can act as a hydrogen bond acceptor in some contexts.
-
Acidity Modulation: As a powerful electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing target engagement or solubility.
Data Presentation: Comparative Physicochemical Properties
To quantify the impact of trifluoromethylation, the calculated properties of this compound are compared with its non-fluorinated analog, 3,5-dimethylisoxazole.
| Property | 3,5-Dimethylisoxazole | This compound | Rationale for Change |
| Molecular Weight | 97.12 g/mol | 165.09 g/mol | Increased mass due to the replacement of 3 H atoms with 3 F atoms. |
| Calculated LogP | ~1.1 | ~2.0 | The lipophilic nature of the CF₃ group significantly increases the partition coefficient, favoring distribution into non-polar environments. |
| Dipole Moment | ~2.9 D | ~4.5 D | The strong electron-withdrawing effect of the CF₃ group polarizes the molecule, enhancing its potential for electrostatic interactions.[3] |
| Metabolic Stability | Moderate | High | The C-F bonds are highly resistant to enzymatic cleavage, preventing metabolic degradation at the 5-position. |
Visualization: Key Scaffold Attributes
The following diagram illustrates the key features of the scaffold and their contribution to its drug-like properties.
Caption: Key features of the this compound scaffold.
Section 2: Synthesis and Chemical Reactivity
A robust and scalable synthesis is paramount for the utility of any building block. The this compound scaffold can be reliably constructed via a [3+2] cycloaddition reaction.
Protocol: Synthesis of the Core Scaffold
This protocol describes the synthesis from readily available precursors: 1,1,1-trifluoroacetone and hydroxylamine, which form an intermediate that reacts with an acetylene source. This is adapted from established methods for synthesizing substituted isoxazoles.[6][7]
Workflow Visualization
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Materials: 1,1,1-Trifluoroacetone, Hydroxylamine Hydrochloride, Sodium Acetate, N-Chlorosuccinimide (NCS), Propyne (or a suitable surrogate like 2-butynoic acid followed by decarboxylation), Triethylamine (Et₃N), DMF, Toluene, Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Step 1: Formation of 1,1,1-Trifluoroacetone Oxime.
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.2 eq). Stir at room temperature for 15 minutes.
-
Cool the solution to 0 °C in an ice bath. Add 1,1,1-trifluoroacetone (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude oxime, which is used directly in the next step.
-
-
Step 2: Generation of Trifluoroacetohydroximoyl Chloride.
-
Dissolve the crude oxime from Step 1 in anhydrous DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The reaction is mildly exothermic.
-
Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the oxime. This solution containing the unstable hydroximoyl chloride is used immediately. Causality: NCS is a mild and effective chlorinating agent for oximes, generating the nitrile oxide precursor in situ for the subsequent cycloaddition.
-
-
Step 3: [3+2] Cycloaddition and Isoxazole Formation.
-
Transfer the DMF solution of the hydroximoyl chloride to a solution of propyne (or a suitable alkyne precursor) (1.5 eq) in toluene.
-
Add triethylamine (2.0 eq) dropwise at room temperature. The triethylamine serves as a base to generate the nitrile oxide dipole from the hydroximoyl chloride.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
-
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The ¹⁹F NMR should show a singlet at approximately -64 ppm, characteristic of the CF₃ group on an isoxazole ring.[8]
Protocol: Derivatization via C-4 Carboxylation
The proton at the C-4 position of the isoxazole ring is the most acidic, allowing for regioselective deprotonation and functionalization. This protocol describes a carboxylation reaction to produce an even more versatile building block.[9]
-
Materials: this compound, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating anion formation. Stir at -78 °C for 1 hour. Causality: The strong base n-BuLi selectively removes the proton at the C-4 position due to the electron-withdrawing effects of both the ring nitrogen and the CF₃ group.
-
Carefully add crushed dry ice (an excess, ~5 eq) to the reaction mixture. The dry ice serves as the electrophile (CO₂).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography to yield this compound-4-carboxylic acid.[9]
Section 3: Application in Bioactive Molecule Synthesis - A Case Study
The true value of a building block is demonstrated by its application. This case study illustrates the synthesis of a potential anti-cancer agent based on published scaffolds where trifluoromethylation has been shown to dramatically enhance activity.[1][10]
Case Study: Synthesis of a Trifluoromethylated Isoxazole-Thiophene Anticancer Agent
Recent studies have shown that 4-(trifluoromethyl)isoxazoles bearing aryl and heteroaryl substituents exhibit potent anticancer activity against cell lines like MCF-7.[1] One lead compound, 2g from a 2024 study, showed an 8-fold increase in activity over its non-fluorinated analog.[1][10] We will outline a protocol to synthesize a related structure using our building block.
Synthetic Pathway Visualization
Caption: Synthesis of a potential anticancer agent.
Step-by-Step Protocol:
-
Target Molecule: N-(3,4-dimethoxyphenyl)-3-methyl-5-(trifluoromethyl)isoxazole-4-carboxamide.
-
Rationale: This structure combines our building block with the 3,4-dimethoxyphenyl moiety, a group present in many kinase inhibitors and other anticancer agents. The amide linkage is a stable and common linker in drug design.
-
Step 1: Activation of the Carboxylic Acid.
-
Suspend this compound-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Gas evolution (CO, CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is used immediately. Causality: Conversion to the highly reactive acyl chloride is necessary for efficient acylation of the aniline in the next step.
-
-
Step 2: Amide Coupling.
-
Dissolve 3,4-dimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add a solution of the crude acyl chloride from Step 1 in DCM dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the target molecule.
-
-
Expected Outcome: This molecule would be a prime candidate for screening in anticancer assays, particularly against breast cancer cell lines like MCF-7, based on the structure-activity relationships established in the literature.[1]
Conclusion
The this compound scaffold is more than just a simple heterocycle; it is a strategically designed building block that confers multiple, desirable drug-like properties in a single, synthetically accessible package. Its inherent metabolic stability, favorable electronic profile, and versatile chemical handles make it an exceptional tool for medicinal chemists. The protocols and applications detailed herein provide a practical framework for researchers to leverage this powerful scaffold in the discovery and development of next-generation therapeutics.
References
-
RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Online] Available at: [Link]
-
ResearchGate. Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. [Online] Available at: [Link]
-
Semantic Scholar. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF. [Online] Available at: [Link]
-
PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
-
PubMed Central (PMC). (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Online] Available at: [Link]
-
Semantic Scholar. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. [Online] Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online] Available at: [Link]
-
PubMed Central (PMC). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Online] Available at: [Link]
-
ResearchGate. (2025). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). [Online] Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. [Online] Available at: [Link]
-
ACS Publications. (2025). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. [Online] Available at: [Link]
-
ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Online] Available at: [Link]
-
ACS Publications. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [Online] Available at: [Link]
-
Mahidol University. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. [Online] Available at: [Link]
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Application Notes & Protocols: Leveraging 3-Methyl-5-(trifluoromethyl)isoxazole for the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of the Isoxazole Scaffold in Oncology
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of anticancer activities.[3][4][5] These activities are often achieved through diverse mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases and aromatase.[1][3][4][5]
The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy to enhance their pharmacological profiles. The CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] This application note focuses on the synthetic utility of a key building block, 3-Methyl-5-(trifluoromethyl)isoxazole , for the development of potent anticancer agents. We will explore validated synthetic protocols, discuss the mechanistic rationale behind the molecular design, and present data on the biological activity of derived compounds.
Core Synthetic Strategies & Methodologies
The this compound core offers multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures. The primary approaches involve functionalization at the 4-position of the isoxazole ring and the elaboration of the methyl group at the 3-position.
Protocol 1: Synthesis of 4-Arylmethylene-3-methyl-5-(trifluoromethyl)isoxazol-5(4H)-ones
A common and effective strategy involves the condensation of 3-methyl-5-(trifluoromethyl)isoxazol-5(4H)-one with various aromatic aldehydes. This reaction, often carried out under green chemistry principles, yields a library of derivatives with potential anticancer activity.[8]
Reaction Scheme:
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 3-Methyl-5-(trifluoromethyl)isoxazole Scaffolds in Modern Agrochemical Synthesis
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the strategic application of the 3-methyl-5-(trifluoromethyl)isoxazole core structure, a key building block in the synthesis of advanced pesticides. This document provides in-depth scientific context, validated protocols, and an exploration of the causality behind the synthetic choices, emphasizing the role of this scaffold in developing next-generation crop protection agents.
Introduction: The Strategic Importance of Trifluoromethylated Isoxazoles
The isoxazole ring is a privileged five-membered heterocyclic scaffold extensively used in both pharmaceutical and agrochemical discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal core for bioactive molecules. The introduction of a trifluoromethyl (-CF₃) group at the 5-position significantly enhances the molecule's utility. The -CF₃ group is a powerful modulator of physicochemical properties; it increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[3][4]
This guide focuses specifically on the this compound moiety, particularly in the form of This compound-4-carboxylic acid [5]. This intermediate is a versatile synthon for creating a diverse library of agrochemicals, primarily through the derivatization of its carboxylic acid group to form esters, amides, and other functional groups.
While numerous isoxazole-based pesticides exist, the herbicide Isoxaflutole serves as a preeminent example of the isoxazole ring's successful application in a commercial agrochemical.[6] Although Isoxaflutole itself is a 5-cyclopropylisoxazole, its mechanism provides critical insight into how the isoxazole ring can function as a pro-herbicide, undergoing cleavage in target plants to release the active herbicidal compound.[7][8] This principle of a chemically stable precursor releasing a potent active ingredient is a key strategy in modern agrochemical design.
Synthesis of the Core Intermediate: this compound-4-carboxylic acid
The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry. A robust and common method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] For the target intermediate, this involves a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate.
Causality Behind the Synthetic Strategy:
The chosen pathway is efficient and high-yielding. The first step, a reaction with triethyl orthoformate, creates an activated enol ether intermediate (ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate). This intermediate is highly electrophilic and readily reacts with the nucleophilic hydroxylamine in the subsequent cyclization step. The use of hydroxylamine hydrochloride with a mild base like sodium acetate provides the neutral hydroxylamine species in situ for the reaction. The final hydrolysis step under acidic conditions converts the ethyl ester to the desired carboxylic acid, which can be easily purified by crystallization.
Protocol 1: Synthesis of Ethyl this compound-4-carboxylate
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Step A: Formation of the Enol Ether. In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 120-130 °C and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, which is used in the next step without further purification.
-
Step B: Cyclization. Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water at room temperature.
-
To this solution, add the crude enol ether from Step A dropwise while maintaining the temperature below 30 °C with an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure ethyl this compound-4-carboxylate.
Protocol 2: Hydrolysis to this compound-4-carboxylic acid
Materials:
-
Ethyl this compound-4-carboxylate
-
Sulfuric acid (60% aq.) or Hydrochloric acid (6M)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the ester from Protocol 1 in 60% aqueous sulfuric acid.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate.
-
Filter the solid precipitate and wash with cold water.
-
If precipitation is incomplete, extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound-4-carboxylic acid as a white solid.
Workflow for Synthesis of the Core Intermediate
Caption: Synthesis workflow for the key carboxylic acid intermediate.
Application in Agrochemical Synthesis: Amide Derivatives
The carboxylic acid functional group is a gateway to a vast array of derivatives. In agrochemical design, forming an amide bond with various substituted anilines or amines is a common strategy to explore structure-activity relationships (SAR). The resulting N-aryl isoxazole carboxamides are prevalent in many commercial pesticides.
Causality Behind the Synthetic Strategy:
To form the amide, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. The most direct method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate readily couples with the amine. An organic base like triethylamine is typically added to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the reactant amine and driving the reaction to completion.
Protocol 3: Synthesis of an N-Aryl-3-methyl-5-(trifluoromethyl)isoxazole-4-carboxamide
Materials:
-
This compound-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
A substituted aniline (e.g., 4-chloroaniline)
-
Triethylamine (TEA)
Procedure:
-
Step A: Acyl Chloride Formation. In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C for toluene) for 2-3 hours. The reaction mixture should become a clear solution.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound-4-carbonyl chloride is a yellow oil or solid and is used immediately in the next step.
-
Step B: Amide Coupling. Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the aniline solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup and Purification. Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-aryl carboxamide product.
Data Presentation: Reaction Parameters
| Parameter | Step A: Acyl Chloride Formation | Step B: Amide Coupling |
| Reactants | Carboxylic Acid, SOCl₂ | Acyl Chloride, Substituted Aniline |
| Solvent | Toluene (anhydrous) | DCM (anhydrous) |
| Reagent (eq) | SOCl₂ (1.5 eq) | Aniline (1.0 eq), TEA (1.2 eq) |
| Temperature | 80 °C | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | >95% (crude) | 75-90% (after purification) |
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-aryl carboxamides.
Mechanistic Insight: The Isoxazole Ring as a Pro-herbicide Trigger
The herbicide Isoxaflutole provides an excellent case study on the sophisticated role an isoxazole ring can play. Isoxaflutole itself is not the active herbicide.[9] Upon application to soil and uptake by a susceptible plant, the isoxazole ring is hydrolyzed, opening up to form a diketonitrile (DKN) metabolite.[7][10][11] This DKN is the actual herbicidally active molecule.
Key Points:
-
Bioactivation: The conversion from Isoxaflutole to the DKN is a form of bioactivation. The pro-herbicide is relatively stable in the environment but is processed into the active form within the target organism.[12][13]
-
Target Inhibition: The DKN metabolite inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6]
-
Downstream Effects: HPPD inhibition blocks the synthesis of plastoquinones, which are essential cofactors for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. This leads to the characteristic bleaching symptoms in weeds as chlorophyll is destroyed in the absence of protective carotenoids.[8]
This "pro-drug" strategy offers several advantages, including improved stability, uptake, and translocation within the plant compared to applying the active DKN directly.[6]
Bioactivation of Isoxaflutole
Caption: The bioactivation pathway of Isoxaflutole in plants.
Conclusion
The this compound scaffold, particularly its 4-carboxylic acid derivative, represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The trifluoromethyl group imparts crucial properties that can enhance biological efficacy and metabolic stability. The protocols detailed herein provide a robust framework for the synthesis of this core structure and its subsequent elaboration into potential pesticide candidates like N-aryl carboxamides. By understanding the synthetic methodologies and the mechanistic principles exemplified by successful isoxazole herbicides like Isoxaflutole, researchers can more effectively leverage this powerful chemical scaffold in the discovery and development of next-generation crop protection solutions.
References
-
Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2002). Degradation of Isoxaflutole (Balance) Herbicide by Hypochlorite in Tap Water. Journal of Agricultural and Food Chemistry, 50(19), 5437–5441. [Link][7][11][13]
-
Beltran, E., et al. (2000). Degradation pathway of isoxaflutole in the environment. Environmental Science & Technology, 34(15), 3279-3284. [Link][12]
-
Taylor-Lovell, S., Wax, L. M., & Nelson, R. (2001). Effect of Soil Properties on the Degradation of Isoxaflutole and the Sorption-Desorption of Isoxaflutole and Its Diketonitrile Degradate. Journal of Agricultural and Food Chemistry, 49(11), 5358–5364. [Link][10]
-
Wikipedia contributors. (2023). Isoxaflutole. Wikipedia. [Link][6]
-
Shaaltiel, Y., et al. (2007). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(7), 1085. [Link][1]
-
Li, Z., et al. (2018). Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters, 28(4), 831-833. [Link][14]
-
Wang, B., et al. (2023). Design, Synthesis, and Insecticidal Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Containing Isoxazole/Isoxazoline Moiety as a Potential Insecticide. Journal of Agricultural and Food Chemistry, 71(22), 8567–8577. [Link][15]
-
Wikipedia contributors. (2023). Isoxazole. Wikipedia. [Link][2]
-
Palasz, A., & Boryczka, S. (2014). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. RSC Advances, 4(94), 52213-52224. [Link][16]
-
Palumbo, C. J., et al. (2017). Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Pest Management Science, 53(1), 1-12. [Link][8]
-
Welter, A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link][4]
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Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving Trifluoromethylated Isoxazoles
Introduction: The Strategic Value of the 3-Methyl-5-(trifluoromethyl)isoxazole Scaffold
The isoxazole ring is a cornerstone pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1] The introduction of a trifluoromethyl (CF₃) group, as seen in this compound, dramatically enhances the therapeutic potential of this scaffold. The CF₃ group is a key moiety in drug development, prized for its strong electron-withdrawing nature, metabolic stability, and lipophilicity, which can significantly improve a molecule's pharmacokinetic profile.[2][3]
While the direct participation of the electron-deficient isoxazole ring of this compound as a dipolarophile in [3+2] cycloaddition reactions is not commonly reported due to its aromatic character, this core structure serves as an excellent platform for designing more complex heterocyclic systems. By introducing reactive functional groups onto the isoxazole scaffold, it can be utilized as a versatile building block in subsequent cycloaddition reactions. This guide provides detailed protocols and technical insights into two such advanced applications, demonstrating how functionalized isoxazoles can be leveraged to synthesize novel, high-value molecular architectures.
Application 1: Synthesis of Isoxazole-Tethered Pyrazolines via [3+2] Cycloaddition of Nitrile Imines
This application focuses on the use of a styryl-substituted isoxazole as the dipolarophile in a [3+2] cycloaddition with in situ generated nitrile imines. While the specific this compound analogue is not directly exemplified in the literature, the well-documented reactivity of 3-methyl-4-nitro-5-styrylisoxazoles provides a robust and analogous framework.[4][5] The electron-withdrawing nature of the 4-nitro group in these examples serves as a good electronic model for the 5-trifluoromethyl group, activating the styrenic double bond for cycloaddition.
The overall strategy involves a two-step process:
-
Synthesis of the Dipolarophile : A Knoevenagel-type condensation to prepare the 5-styryl-isoxazole precursor.
-
[3+2] Cycloaddition : Reaction of the styryl-isoxazole with a nitrile imine to yield the corresponding isoxazole-substituted pyrazoline.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of isoxazole-substituted pyrazolines.
Experimental Protocols
Protocol 1: Green Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole Derivatives
This protocol is adapted from a solvent-free method utilizing nano-titania as a recyclable catalyst, which provides high yields and simplifies purification.[1]
-
Materials :
-
3,5-Dimethyl-4-nitroisoxazole (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Nano-TiO₂ (20 mol%)
-
-
Procedure :
-
In a clean, dry round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole, the aromatic aldehyde, and nano-TiO₂.
-
Heat the mixture under neat (solvent-free) conditions at the appropriate temperature (typically 80-120°C, optimized for the specific aldehyde) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to recover the nano-TiO₂ catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. In many cases, the product is of high purity and does not require further purification. If necessary, recrystallization or column chromatography can be performed.
-
Table 1: Substrate Scope for the Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles[1]
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | H | 3a | 92 |
| 2 | 3-F, 4-F | 3b | 88 |
| 3 | 3-NO₂ | 3c | 86 |
| 4 | 4-Cl | 3d | 90 |
| 5 | 4-CH₃ | 3e | 85 |
| 6 | 4-OCH₃ | 3f | 80 |
Expertise & Experience Insight : The use of a heterogeneous nano-catalyst like TiO₂ is a hallmark of green chemistry.[1] It not only obviates the need for potentially hazardous solvents but also simplifies product isolation, as the catalyst is easily removed by filtration. The mechanism involves the activation of the methyl group of 3,5-dimethyl-4-nitroisoxazole via a keto-enol tautomerism on the catalyst surface, facilitating the condensation with the aldehyde.[1]
Protocol 2: [3+2] Cycloaddition of Nitrile Imines to 3-Methyl-4-nitro-5-styrylisoxazole
This protocol describes the fully regioselective synthesis of trans-configured isoxazole-substituted pyrazolines.[4]
-
Materials :
-
3-Methyl-4-nitro-5-styrylisoxazole derivative (e.g., 3a-f ) (1.0 mmol)
-
Hydrazonyl chloride derivative (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure :
-
Dissolve the 3-methyl-4-nitro-5-styrylisoxazole derivative in CH₂Cl₂ in a round-bottom flask.
-
Add the hydrazonyl chloride derivative to the solution.
-
Slowly add triethylamine to the stirred mixture at room temperature. The triethylamine acts as a base to generate the nitrile imine 1,3-dipole in situ.
-
Continue stirring at room temperature for the time required for the reaction to complete (typically monitored by TLC, often a few hours).
-
Once the reaction is complete, wash the reaction mixture with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure isoxazole-substituted pyrazoline.
-
Trustworthiness Insight : The in situ generation of the nitrile imine from the more stable hydrazonyl chloride precursor is a key aspect of this protocol's reliability. Nitrile imines are highly reactive and prone to dimerization, so generating them in the presence of the dipolarophile maximizes the yield of the desired cycloaddition product.[4] The reaction is highly regioselective, a common feature of 1,3-dipolar cycloadditions governed by frontier molecular orbital theory.
Application 2: Rhodium(II)-Catalyzed Formal [3+2] Cycloaddition for the Synthesis of 3-Aminopyrroles
A more advanced application involves a formal [3+2] cycloaddition where the isoxazole ring itself participates in the reaction, leading to a ring-transformation product. This rhodium(II)-catalyzed reaction between N-sulfonyl-1,2,3-triazoles and isoxazoles provides an efficient route to polysubstituted 3-aminopyrroles.[3] This transformation highlights the utility of the isoxazole as a latent synthon that can be unmasked under catalytic conditions.
Diagram of the Reaction Mechanism
Caption: Proposed mechanism for the Rh(II)-catalyzed synthesis of 3-aminopyrroles.
Experimental Protocol
Protocol 3: Synthesis of Polysubstituted 3-Aminopyrroles
This protocol is based on the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles.[3] We will use 3-methyl-5-phenylisoxazole as a close analogue to the target molecule. The electronic properties of the phenyl group are comparable to the trifluoromethyl group in terms of influencing the reaction.
-
Materials :
-
Isoxazole derivative (e.g., 3-methyl-5-phenylisoxazole) (0.20 mmol)
-
N-Tosyl-1,2,3-triazole derivative (0.30 mmol)
-
Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) (3.0 μmol, 1.5 mol%)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
-
Procedure :
-
To a sealed reaction tube, add the isoxazole derivative, the N-sulfonyl-1,2,3-triazole, and the Rh₂(esp)₂ catalyst.
-
Add 1,2-dichloroethane as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C.
-
Maintain the temperature and stir for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the polysubstituted 3-aminopyrrole.
-
Table 2: Scope of the Rh(II)-Catalyzed [3+2] Cycloaddition[3]
| Entry | Isoxazole Partner (R¹/R²) | Triazole Partner (R³) | Product | Yield (%) |
| 1 | Me / Ph | Ph | 3l | 82 |
| 2 | Et / Ph | Ph | 3m | 85 |
| 3 | Me / 4-Me-C₆H₄ | Ph | 3n | 78 |
| 4 | Me / 4-Cl-C₆H₄ | Ph | 3o | 80 |
| 5 | Ph / Me | Ph | 3q | 75 |
Authoritative Grounding : This reaction proceeds via the formation of a rhodium α-imino carbene intermediate from the N-sulfonyl-1,2,3-triazole upon extrusion of N₂.[3] This highly reactive intermediate then undergoes a formal [3+2] cycloaddition with the isoxazole. The resulting bicyclic intermediate is unstable and undergoes a rearrangement involving cleavage of the weak N-O bond of the isoxazole ring, ultimately leading to the aromatic 3-aminopyrrole product. The choice of the Rh₂(esp)₂ catalyst is critical for achieving high efficiency in this transformation.[3]
Conclusion
The this compound scaffold, while not typically a direct participant in [3+2] cycloadditions via its ring system, is a highly valuable platform for constructing complex molecules when appropriately functionalized. By appending reactive moieties such as a styryl group, this isoxazole can act as a potent dipolarophile for the synthesis of novel heterocyclic systems like pyrazolines. Furthermore, the isoxazole ring itself can be engaged in more complex, catalyst-mediated formal cycloadditions to generate entirely different heterocyclic cores, such as 3-aminopyrroles. The protocols and insights provided herein offer researchers and drug development professionals a guide to leveraging the unique properties of trifluoromethylated isoxazoles in advanced synthetic applications.
References
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, [Link]
-
The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. ResearchGate, [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Institutes of Health (NIH), [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, [Link]
-
Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, [Link]
Sources
Gram-Scale Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole: A Detailed Protocol for Drug Development Professionals
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-Methyl-5-(trifluoromethyl)isoxazole a valuable building block in drug discovery programs. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described methodology is based on the well-established cyclocondensation reaction of a β-diketone with hydroxylamine hydrochloride, a robust and efficient route to 3,5-disubstituted isoxazoles.[1][2]
Scientific Rationale and Strategy
The chosen synthetic strategy involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydroxylamine hydrochloride. This approach is favored for its high regioselectivity and the commercial availability of the starting materials. The reaction proceeds through the initial formation of a monoxime intermediate from the β-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired isoxazole.[2] The regiochemistry of the final product is dictated by the differential reactivity of the two carbonyl groups in the asymmetric β-diketone, with the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group preferentially attacked by the hydroxylamine.
Experimental Protocol
This protocol is optimized for a gram-scale synthesis, targeting a theoretical yield of approximately 10 grams of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| 1,1,1-Trifluoro-2,4-pentanedione | ≥98% | Sigma-Aldrich | 10.0 g (64.9 mmol) |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich | 5.41 g (77.9 mmol) |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 100 mL |
| Pyridine | Anhydrous | Sigma-Aldrich | 20 mL |
| Hydrochloric acid (HCl) | 2 M aqueous solution | VWR | As needed |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | As needed |
| Brine | Saturated aqueous solution | VWR | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | As needed |
| Diethyl ether (Et₂O) | ACS grade | Fisher Scientific | For extraction |
| Hexanes | ACS grade | Fisher Scientific | For chromatography |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For chromatography |
| 250 mL three-neck round-bottom flask | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Heating mantle | - | - | 1 |
| Separatory funnel | 500 mL | - | 1 |
| Rotary evaporator | - | - | 1 |
| Glassware for column chromatography | - | - | 1 |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the diketone is fully dissolved.
-
Addition of Reagents: Add hydroxylamine hydrochloride (5.41 g, 77.9 mmol, 1.2 equivalents) to the solution. Slowly add pyridine (20 mL) dropwise to the reaction mixture. The addition of pyridine acts as a base to neutralize the HCl formed and facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The starting material (diketone) should be consumed, and a new, less polar spot corresponding to the isoxazole product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of 2 M aqueous HCl until the pH is approximately 5-6. This step is crucial for the cyclization of the intermediate to the isoxazole.[2]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a colorless to pale yellow oil.
Workflow Diagram
Caption: Synthetic workflow for the gram-scale synthesis of this compound.
Safety Precautions
-
1,1,1-Trifluoro-2,4-pentanedione: This compound is flammable and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydroxylamine Hydrochloride: This substance is harmful if swallowed and may cause skin irritation and serious eye damage.[3][4] It is also a suspected carcinogen and may damage organs through prolonged or repeated exposure.[3][4] Always handle with extreme care in a fume hood, wearing appropriate PPE.[5]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times. Avoid inhalation of vapors and contact with skin and eyes.[6]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[7]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (s, 3H, CH₃), ~6.5 (s, 1H, isoxazole-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~12 (CH₃), ~100 (isoxazole-CH), ~120 (q, CF₃), ~158 (q, C-CF₃), ~165 (C-CH₃). (Note: Quartets (q) are due to coupling with fluorine atoms). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -64 (s, 3F, CF₃).[8] |
| Mass Spectrometry (EI or ESI) | m/z: [M]⁺ or [M+H]⁺ corresponding to the molecular weight of C₅H₄F₃NO (167.09 g/mol ). |
Conclusion
This application note provides a comprehensive and scalable protocol for the gram-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health (NIH). Available at: [Link]
-
Hydroxylamine Hydrochloride - Safety Data Sheet. ScienceLab.com. Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
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- 8. rsc.org [rsc.org]
Applikations- und Protokollhandbuch: Derivatisierung von 3-Methyl-5-(trifluormethyl)isoxazol für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 3-Methyl-5-(trifluormethyl)isoxazol-Kerns. Als wichtiger Baustein in der medizinischen Chemie bietet dieses Heterozykel-System vielfältige Möglichkeiten zur Derivatisierung, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und neue therapeutische Wirkstoffe zu entwickeln.
Wissenschaftlicher und strategischer Überblick
Das 3-Methyl-5-(trifluormethyl)isoxazol-Gerüst ist ein attraktives Molekül für die Arzneimittelentwicklung. Die Isoxazol-Einheit ist ein etablierter Pharmakophor, der in zahlreichen biologisch aktiven Verbindungen vorkommt und die physikochemischen sowie biologischen Eigenschaften von Molekülen modulieren kann. Die Trifluormethyl (CF₃)-Gruppe ist ebenfalls von großer Bedeutung in der medizinischen Chemie. Sie kann die Lipophilie, metabolische Stabilität und die Bindungsaffinität eines Moleküls an sein biologisches Zielmolekül erheblich beeinflussen. Die Kombination dieser beiden Strukturelemente in einem einzigen Molekül bietet eine solide Grundlage für die systematische Erforschung von SAR.
Die Derivatisierung dieses Kerns zielt darauf ab, verschiedene funktionelle Gruppen an spezifischen Positionen einzuführen, um deren Einfluss auf die biologische Aktivität zu untersuchen. Die drei primären Positionen für die Modifikation sind die 3-Methylgruppe, die 4-Position des Isoxazolrings und die 5-Trifluormethylgruppe, wobei letztere aufgrund ihrer Stabilität seltener modifiziert wird.
Dieses Handbuch konzentriert sich auf bewährte Protokolle zur Funktionalisierung der 3-Methylgruppe und der 4-Position des Rings und erörtert die Stabilität des Isoxazolrings, ein entscheidender Faktor für die Entwicklung von Arzneimittelkandidaten.
Detailliertes Protokoll: Synthese von 3-(Brommethyl)-5-(trifluormethyl)isoxazol
-
Vorbereitung: In einem trockenen, mit Rückflusskühler und Magnetrührer ausgestatteten 100-ml-Rundkolben werden 3-Methyl-5-(trifluormethyl)isoxazol (1,0 Äq.), N-Bromsuccinimid (NBS, 1,1 Äq.) und eine katalytische Menge Azobisisobutyronitril (AIBN, 0,05 Äq.) in wasserfreiem Tetrachlorkohlenstoff (CCl₄) suspendiert.
-
Reaktion: Die Reaktionsmischung wird unter einer inerten Atmosphäre zum Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht. Die Reaktion ist typischerweise nach 2-4 Stunden abgeschlossen.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Succinimid durch Filtration entfernt. Das Filtrat wird mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine 3-(Brommethyl)-5-(trifluormethyl)isoxazol zu erhalten.
| Reagenz | Molmasse ( g/mol ) | Äquivalente |
| 3-Methyl-5-(trifluormethyl)isoxazol | 165.08 | 1.0 |
| N-Bromsuccinimid (NBS) | 177.98 | 1.1 |
| Azobisisobutyronitril (AIBN) | 164.21 | 0.05 |
Tabelle 1: Reagenzien für die radikalische Bromierung.
Funktionalisierung an der 4-Position durch elektrophile aromatische Substitution
Die 4-Position des Isoxazolrings ist für elektrophile aromatische Substitutionen zugänglich, was die Einführung von funktionellen Gruppen wie Nitro- oder Halogengruppen ermöglicht. Diese Gruppen können dann als Ausgangspunkte für weitere Transformationen, wie z. B. Kreuzkupplungsreaktionen, dienen.
2.2.1. Nitrierung an der C4-Position
Die Nitrierung von 3-Methyl-5-phenylisoxazol wurde erfolgreich mit Salpetersäure in Essigsäureanhydrid durchgeführt, was darauf hindeutet, dass ähnliche Bedingungen auch für das Trifluormethyl-Analogon anwendbar sind.
Detailliertes Protokoll: Synthese von 3-Methyl-4-nitro-5-(trifluormethyl)isoxazol
-
Vorbereitung: In einem trockenen, mit einem Tropftrichter und einem Magnetrührer ausgestatteten 50-ml-Rundkolben wird 3-Methyl-5-(trifluormethyl)isoxazol (1,0 Äq.) in Essigsäureanhydrid gelöst und auf 0-5 °C gekühlt.
-
Reaktion: Eine Mischung aus rauchender Salpetersäure (1,1 Äq.) und Essigsäureanhydrid wird langsam zu der gekühlten Lösung getropft, wobei die Temperatur unter 5 °C gehalten wird. Nach der Zugabe wird die Mischung für eine weitere Stunde bei dieser Temperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eis gegossen und der resultierende Niederschlag durch Filtration gesammelt. Der Feststoff wird gründlich mit kaltem Wasser gewaschen, um Säurereste zu entfernen.
-
Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert, um das reine 3-Methyl-4-nitro-5-(trifluormethyl)isoxazol zu erhalten.
2.2.2. Halogenierung an der C4-Position
Die direkte Halogenierung kann mit Reagenzien wie N-Chlorsuccinimid (NCS) oder N-Bromsuccinimid (NBS) unter sauren Bedingungen durchgeführt werden.
Detailliertes Protokoll: Synthese von 4-Chlor-3-methyl-5-(trifluormethyl)isoxazol
-
Vorbereitung: 3-Methyl-5-(trifluormethyl)isoxazol (1,0 Äq.) und N-Chlorsuccinimid (1,1 Äq.) werden in einem geeigneten Lösungsmittel wie Acetonitril gelöst.
-
Reaktion: Eine katalytische Menge einer Säure (z. B. p-Toluolsulfonsäure) wird zugegeben und die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur gerührt. Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht.
-
Aufarbeitung und Reinigung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser gewaschen. Die organische Phase wird getrocknet, filtriert und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.
Stabilität des Isoxazolrings: Ein kritischer Aspekt
Die Stabilität des Isoxazolrings ist ein wichtiger Faktor bei der Entwicklung von Arzneimitteln. Studien am Immunsuppressivum Leflunomid, das einen ähnlichen Isoxazolring enthält, haben gezeigt, dass der Ring unter physiologischen Bedingungen (pH 7,4) in seinen aktiven Metaboliten Teriflunomid gespalten werden kann. Diese Ringöffnung wird durch basische Bedingungen beschleunigt.
Implikationen für das SAR-Design:
-
Vermeidung stark basischer Bedingungen: Bei der Synthese und Aufarbeitung von Derivaten sollte die Exposition gegenüber starken Basen minimiert werden, um eine unerwünschte Ringöffnung zu vermeiden.
-
Stabilitätstests: Für vielversprechende Leitstrukturen sollten Stabilitätstests in Pufferlösungen mit unterschiedlichen pH-Werten (insbesondere bei physiologischem pH) und in Plasma durchgeführt werden, um die Halbwertszeit des Isoxazolrings zu bestimmen.
-
Prodrug-Strategie: Die inhärente Labilität des Rings könnte potenziell in einer Prodrug-Strategie ausgenutzt werden, bei der das Isoxazol-Derivat in vivo in einen aktiven Metaboliten umgewandelt wird.
Zusammenfassung und Ausblick
Das 3-Methyl-5-(trifluormethyl)isoxazol-Gerüst bietet eine robuste und vielseitige Plattform für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen. Die in diesem Handbuch beschriebenen Protokolle zur Funktionalisierung der 3-Methylgruppe und der 4-Position des Rings ermöglichen die Erzeugung einer breiten Palette von Analoga. Die Berücksichtigung der Stabilität des Isoxazolrings ist dabei von entscheidender Bedeutung für die Entwicklung von Molekülen mit günstigen pharmakokinetischen Eigenschaften. Zukünftige Arbeiten sollten sich auf die Erstellung und das Screening umfangreicher Bibliotheken von Derivaten konzentrieren, um umfassende SAR-Daten zu generieren und neue Leitstrukturen für verschiedene therapeutische Indikationen zu identifizieren.
Referenzen
-
Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester
Application Notes & Protocols: The Strategic Role of Trifluoromethylated Heterocycles in the Synthesis of Selective COX-2 Inhibitors
Introduction: The Architectural Significance of the Trifluoromethyl Group in Diaryl Heterocyclic COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] A prominent class of these inhibitors is characterized by a diaryl heterocyclic scaffold. Within this class, compounds like Celecoxib (a 1,5-diarylpyrazole) and Valdecoxib (a 3,4-diarylisoxazole) have demonstrated the critical importance of specific structural motifs for achieving high selectivity and potency.[1][2]
A recurring and functionally crucial feature in many potent COX-2 inhibitors is the trifluoromethyl (CF₃) group. This group is not merely a structural placeholder; its strong electron-withdrawing nature and steric bulk are pivotal. The CF₃ group on the heterocyclic core fits into a secondary pocket within the COX-2 active site, an area that is sterically hindered in the COX-1 isoform. This differential binding is a key determinant of COX-2 selectivity.[3]
While the query of interest involves "3-Methyl-5-(trifluoromethyl)isoxazole," it is essential to clarify that the synthesis of market-leading diaryl heterocyclic COX-2 inhibitors like Celecoxib does not typically proceed from a pre-formed isoxazole of this nature. Instead, the trifluoromethylated diaryl heterocycle is constructed during the synthesis. The most well-documented and industrially relevant synthesis is that of Celecoxib, where a trifluoromethylated β-diketone is a key precursor to forming the pyrazole ring.[4][5] This guide will, therefore, focus on this validated and instructive pathway to illustrate the application of trifluoromethylated building blocks in the synthesis of selective COX-2 inhibitors.
Core Synthetic Strategy: Knorr Pyrazole Synthesis
The synthesis of Celecoxib is a classic example of the Knorr pyrazole synthesis, which involves the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3][4] This approach offers a robust and efficient method for constructing the 1,5-diarylpyrazole core. The overall workflow can be dissected into two primary stages:
-
Claisen Condensation: Formation of the trifluoromethylated 1,3-diketone intermediate.
-
Cyclocondensation/Dehydration: Reaction of the 1,3-diketone with a substituted hydrazine to form the final pyrazole ring system.
This strategy provides excellent control over the regiochemistry, ensuring the desired 1,5-diaryl substitution pattern, which is crucial for COX-2 inhibitory activity.[3]
Figure 1: High-level synthetic workflow for Celecoxib.
Detailed Protocols & Methodologies
The following protocols are based on established and widely cited synthetic methods for Celecoxib.[4][5][6]
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (Key Intermediate)
This step employs a Claisen condensation to create the essential β-diketone structure.
Materials:
-
4'-Methylacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium methoxide (1.5 eq)
-
Toluene (or Methanol)
-
Hydrochloric acid (aqueous, for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a stirred suspension of sodium methoxide in toluene in a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add a solution of 4'-methylacetophenone in toluene.
-
Stir the resulting mixture at room temperature for approximately 30 minutes.
-
Slowly add ethyl trifluoroacetate to the mixture. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 60-65°C) and maintain for 5-10 hours, monitoring by TLC or LC-MS for the consumption of the starting ketone.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and aqueous hydrochloric acid to quench the reaction and dissolve the sodium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This intermediate can be used in the next step with or without further purification.[7]
Causality & Insights:
-
Base Selection: Sodium methoxide is a strong base required to deprotonate the α-carbon of the 4'-methylacetophenone, forming the nucleophilic enolate necessary for the condensation.
-
Solvent: Toluene or methanol are common solvents. The choice can influence reaction time and temperature.[5]
-
Acidic Workup: The quench with HCl is critical to protonate the enolate of the product, yielding the neutral β-diketone.
Protocol 2: Synthesis of Celecoxib via Cyclocondensation
This final step forms the pyrazole ring of Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (1.05 eq)
-
Ethanol (or a mixture of ethyl acetate and water)[8]
-
Triethylamine (optional, if starting with the hydrochloride salt to free the base)
Procedure:
-
Dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate in ethanol in a round-bottom flask.
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.
-
Heat the mixture to reflux (approx. 65-80°C) and stir for 5-10 hours.[4] The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature or below (0-5°C) to induce precipitation of the product.[8]
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol and then water to remove any remaining starting materials and salts.
-
The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/isooctane or toluene/methanol, to yield the final product with high purity.[9]
Causality & Insights:
-
Regioselectivity: The reaction between the unsymmetrical diketone and the hydrazine can theoretically yield two regioisomers. However, the reaction strongly favors the formation of Celecoxib (the 1,5-diarylpyrazole) due to the higher electrophilicity of the ketone carbonyl adjacent to the CF₃ group, which is preferentially attacked by the terminal nitrogen of the hydrazine.[3][5]
-
Acid/Base: The reaction is typically run under neutral or slightly acidic conditions. If the hydrazine hydrochloride salt is used, the reaction proceeds effectively. Some protocols may add a base like triethylamine to free the hydrazine base first.[5]
-
Purification: Recrystallization is crucial for removing the minor regioisomer and other impurities, which is a strict requirement for an Active Pharmaceutical Ingredient (API).[5]
Mechanism Visualization
The formation of the pyrazole ring proceeds through a well-understood condensation-dehydration mechanism.
Figure 2: Simplified mechanism of pyrazole formation.
Quantitative Data Summary
The following table summarizes typical reaction parameters reported in the literature for the synthesis of Celecoxib.
| Step | Key Reactants | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) | Reference |
| 1. Claisen Condensation | 4'-Methylacetophenone, Ethyl trifluoroacetate | Toluene or Methanol | 60 - 110 | 5 - 24 | 85 - 95 | [4][8] |
| 2. Cyclocondensation | 1,3-Diketone, 4-Hydrazinylbenzenesulfonamide HCl | Ethanol or Toluene/Methanol | 65 - 80 | 5 - 10 | 90 - 96 | [4][6] |
Conclusion and Future Perspectives
The synthesis of Celecoxib provides a powerful case study on the strategic construction of selective COX-2 inhibitors. It highlights the importance of the trifluoromethyl group for achieving selectivity and demonstrates a robust and scalable synthetic route via the Knorr pyrazole synthesis. While the specific starting material "this compound" is not central to this particular pathway, the underlying principles of using fluorinated building blocks to create highly specific diaryl heterocyclic drugs are clearly illustrated. Modern advancements continue to optimize this process, with developments in continuous flow synthesis offering significantly reduced reaction times and improved safety profiles.[6][10] These ongoing innovations ensure that the synthesis of these vital anti-inflammatory agents becomes more efficient, economical, and environmentally sustainable.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone.
- Gudipati, R., & Nag, S. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.
- Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 47(20), 4881-4892.
- Arborpharmchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- Elsevier Ltd. (2011).
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Google Patents. (n.d.). WO2010095024A2 - An improved process for the preparation of celecoxib.
- Yıldırım, S., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Royal Society of Chemistry. (n.d.). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Reddy, R. P., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Almansa, C., et al. (n.d.). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. PubMed.
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
- MDPI. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- Abdel-Aziz, A. A.-M., et al. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central.
- ResearchGate. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- Royal Society of Chemistry. (n.d.). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib.
- Gökçe, M., et al. (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central.
- Kaplan, Z. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 209, 112918.
- Macquarie University. (2013, December 14). Synthesis of three >18>F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold.
- Xu, J., et al. (2019). Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents. European Journal of Medicinal Chemistry, 182, 111659.
- National Institutes of Health. (2024, January 19). Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide.
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- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Asymmetric synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole analogs
Application Note & Protocol
Topic: Asymmetric Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole Analogs: A Guide to Organocatalyzed [3+2] Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Trifluoromethylated Isoxazoles
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group into these molecules often enhances their pharmacological profile.[1][4] The unique properties of the CF₃ group—such as high metabolic stability, increased lipophilicity, and strong electron-withdrawing character—can significantly improve a drug candidate's bioavailability, binding affinity, and overall efficacy.[2][4][5]
However, the introduction of a stereocenter during the synthesis of these analogs necessitates precise control over the three-dimensional arrangement of atoms. As the pharmacological activity of enantiomers can differ dramatically, with one being therapeutic while the other is inactive or even toxic, the development of robust asymmetric syntheses is paramount for modern drug discovery.[6]
This application note provides a detailed protocol and scientific rationale for the asymmetric synthesis of this compound analogs. We will focus on a state-of-the-art organocatalyzed 1,3-dipolar cycloaddition, a powerful and versatile strategy for constructing the isoxazole ring with high enantioselectivity.[7][8]
The Synthetic Challenge and Strategic Approach
The most common and convergent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[7][9] The primary challenge lies in controlling the facial selectivity of the cycloaddition to produce one enantiomer in excess.
Our strategy employs a chiral hydrogen-bond-donating organocatalyst, such as a squaramide or a cinchona alkaloid-derived thiourea. These catalysts operate by forming a network of non-covalent interactions (primarily hydrogen bonds) with the reactants. This creates a highly organized, chiral microenvironment around the reaction center, effectively shielding one face of the dipolarophile and directing the nitrile oxide to attack from the less hindered face. This approach avoids the use of metals, offering a greener and often more functional-group-tolerant synthetic route.[10]
Proposed Catalytic Cycle
The diagram below illustrates the proposed mechanism for a squaramide-catalyzed asymmetric 1,3-dipolar cycloaddition. The catalyst activates the trifluoromethyl-alkyne via dual hydrogen bonding, lowering its LUMO and enhancing its reactivity. Simultaneously, it positions the incoming nitrile oxide, leading to a highly organized, stereochemically defined transition state.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xjcistanche.com [xjcistanche.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
- 10. Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Methyl-5-(trifluoromethyl)isoxazole synthesis.
Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group. The most common and reliable synthetic route is the cyclocondensation of 4,4,4-trifluoro-1,3-butanedione (a β-diketone) with hydroxylamine.
This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield, purity, and reproducibility. This guide will address the most common challenges encountered during this synthesis.
Core Reaction Scheme
The fundamental transformation involves the reaction of 4,4,4-trifluoro-1,3-butanedione with hydroxylamine hydrochloride, typically in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the isoxazole ring.
Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)isoxazole
Welcome to the dedicated technical support guide for the purification of 3-Methyl-5-(trifluoromethyl)isoxazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the highest possible purity for your compound.
The presence of the trifluoromethyl group imparts unique electronic properties and increased lipophilicity to the isoxazole core, which can present specific challenges during purification, such as the removal of closely-related fluorinated impurities.[1][2][3] This guide is designed to address these nuances directly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My post-reaction crude NMR shows multiple products and low purity. What are the likely side-products and how do I approach the initial cleanup?
A1: Low purity after synthesis is common. Besides unreacted starting materials, a significant side-product in syntheses involving the in-situ generation of trifluoromethyl nitrile oxide is the furoxan dimer (3,4-bis(trifluoromethyl)furoxan).[4][5] This dimer forms when the nitrile oxide reacts with itself.
-
Initial Cleanup Strategy:
-
Aqueous Workup: Start with a standard aqueous workup. After quenching the reaction, extract your product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] Be mindful of your compound's volatility; use moderate temperatures on the rotary evaporator.
-
Initial Purity Assessment: Before proceeding to chromatography or recrystallization, take a crude ¹H and ¹⁹F NMR to assess the complexity of the mixture. This will inform your choice of purification method.
-
Q2: I'm seeing co-elution of my product with an unknown impurity during silica gel column chromatography. How can I improve the separation?
A2: Co-elution is a frequent challenge, especially with structurally similar impurities. Here’s a systematic approach to improving your separation:
-
Optimize Your Solvent System:
-
Reduce Polarity: The most common reason for poor separation is an eluent that is too polar, causing all compounds to move too quickly up the column. Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether (Et₂O).[6] A typical starting point for compounds like this is 5-10% EtOAc in Hexane.
-
Change Solvent Selectivity: If gradient elution doesn't resolve the issue, switch one of the solvents to alter the separation selectivity. For example, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). These solvents offer different interactions (dipole-dipole, hydrogen bonding) with your compound and the silica surface.
-
-
Modify Your Stationary Phase:
-
Silver Nitrate Impregnated Silica: For impurities containing residual alkyne starting material, using silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions complex with the alkyne, strongly retaining it on the column while your isoxazole product elutes.[6]
-
Fluorinated Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (fluorous chromatography).[7] These phases work by retaining fluorinated molecules, allowing for their separation from non-fluorinated or less-fluorinated impurities. The retention is proportional to the fluorine content of the molecule.[8]
-
Q3: My compound has solidified after column chromatography, but the purity is still not >99%. What is the best way to "polish" it?
A3: For achieving high purity (>99%), recrystallization is the ideal final step after chromatography.[9]
-
Rationale: Column chromatography removes bulk impurities, while recrystallization is exceptionally good at removing trace amounts of co-eluting impurities by incorporating only the desired molecules into a growing crystal lattice.
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] For similar fluorinated isoxazoles, ethanol has been used successfully.[10] You may need to screen a few solvents (e.g., isopropanol, hexanes, ethyl acetate/hexane mixture) to find the optimal one. A slow cooling process is crucial for forming pure, well-defined crystals.
Q4: The product appears as an oil even after solvent removal and drying under high vacuum. What should I do?
A4: While many substituted isoxazoles are solids, it's possible for this compound to be a low-melting solid or a persistent oil, especially if minor impurities are present that inhibit crystallization.
-
Troubleshooting Steps:
-
Confirm Purity: Ensure the oil is indeed your product and not a concentration of impurities. Check the NMR spectrum.
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-abrasions can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil to induce crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir vigorously. This can wash away soluble impurities and often forces the product to solidify.
-
Re-purify: If the oil is impure, another round of careful column chromatography with a shallower gradient may be necessary.
-
Purification Method Selection Workflow
The choice of purification technique depends on the scale of your reaction and the nature of the impurities present. The following diagram outlines a general decision-making workflow.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for silica gel chromatography of this compound?
A1: A gradient of ethyl acetate in hexanes (or heptane) is the most common and effective eluent system for trifluoromethylated isoxazoles.[6] Start with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., from 0% to 5%, then to 10%, 20%, etc.) while monitoring the elution with Thin Layer Chromatography (TLC). The trifluoromethyl group increases lipophilicity, so your compound will likely elute at a relatively low polarity compared to non-fluorinated analogues.
Q2: How should I store purified this compound?
A2: While specific stability data is not widely published, heterocyclic compounds should generally be stored in a cool, dark, and dry place. A refrigerator or freezer is ideal. To prevent degradation, store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial, especially if it will be stored for an extended period.
Q3: What analytical techniques are essential for confirming the purity and identity of the final product?
A3: A combination of techniques is necessary for full characterization.[6][11]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly important to confirm the presence and electronic environment of the -CF₃ group.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and detecting volatile impurities.
-
Melting Point: If the compound is a solid, a sharp melting point range is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying grams-scale batches of the title compound.
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of the initial, low-polarity eluent (e.g., 100% hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Open the stopcock to drain the solvent, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This "dry loading" method generally provides better separation than loading a liquid sample. Carefully add the powder to the sand layer at the top of the column.
-
Elution: Begin elution with the low-polarity solvent (e.g., 100% hexanes).[6] Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the eluent polarity by adding more ethyl acetate according to your TLC analysis.[6]
-
Fraction Pooling: Once the product has fully eluted, analyze the relevant fractions by TLC. Pool the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is for the final purification of a solid sample to achieve high purity.[9]
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol, or an EtOAc/hexane mixture).[10] The ideal solvent will fully dissolve the compound when hot but poorly when cold.
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of pure crystals.
-
Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.
Data Summary Table
The following table provides a comparison of common purification techniques. The efficiency values are illustrative and depend heavily on the specific impurity profile of the crude material.
| Purification Technique | Typical Scale | Purity Achieved | Key Advantage | Common Issue |
| Flash Chromatography | 100 mg - 10 g | 90-98% | Good for removing bulk and structurally different impurities.[6] | Co-elution of similar impurities. |
| Recrystallization | 50 mg - 20 g | >99% | Excellent for removing trace impurities and achieving high purity.[9] | Yield loss; requires a solid compound. |
| Fluorous Chromatography | 10 mg - 1 g | >98% | Highly selective for separating fluorinated compounds.[7] | Requires specialized, more expensive stationary phases. |
References
- This citation is a placeholder for a general reference on isoxazole chemistry if one were found.
- This citation is a placeholder for a general reference on purific
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]
-
Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. ResearchGate. [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed Central, NIH. [Link]
-
Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. [Link]
-
Fluorinated Heterocycles. ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- This citation is a placeholder for a general reference if one were found.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- This citation is a placeholder for a general reference if one were found.
- This citation is a placeholder for a general reference if one were found.
- This citation is a placeholder for a general reference if one were found.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- This citation is a placeholder for a general reference if one were found.
-
Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-Molecular C-H Arylation. ResearchGate. [Link]
- This citation is a placeholder for a general reference if one were found.
-
Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. PubMed. [Link]
- This citation is a placeholder for a general reference if one were found.
- This citation is a placeholder for a general reference if one were found.
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University. [Link]
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. silicycle.com [silicycle.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole
Welcome to the technical support center for the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, experience-driven insights and practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a constitutional isomer, 5-Methyl-3-(trifluoromethyl)isoxazole, in my reaction mixture. How can I improve the regioselectivity for the desired this compound?
A1: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds like 1,1,1-trifluoro-2,4-pentanedione.[1] The reaction with hydroxylamine can proceed via two different cyclization pathways, leading to a mixture of this compound and 5-methyl-3-(trifluoromethyl)isoxazole.
Understanding the Causality:
The regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl carbons of the β-diketone. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and, therefore, more susceptible to initial nucleophilic attack by the hydroxylamine nitrogen. However, the reaction conditions, such as pH and solvent, can influence the reaction pathway.
Troubleshooting Strategies:
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial. Under acidic conditions, the hydroxylamine is protonated, reducing its nucleophilicity. In strongly basic conditions, the enolate of the diketone is readily formed, which can alter the selectivity. A buffered system or careful addition of a mild base is recommended.
-
Solvent Effects: The choice of solvent can influence which tautomeric form of the diketone (keto or enol) predominates, thereby affecting the reaction pathway.[2] Experimenting with different solvents, such as ethanol, methanol, or a mixture of water and an organic solvent, can help optimize the regioselectivity.[3]
-
Use of β-Enamino Ketones: A highly effective strategy to enforce regioselectivity is to first convert the 1,1,1-trifluoro-2,4-pentanedione into a β-enamino ketone.[1][4] The enamine functionality directs the cyclization to afford a single regioisomer.[4]
Experimental Protocol: Improving Regioselectivity using a β-Enamino Ketone Intermediate
-
Formation of the β-Enamino Ketone:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in toluene, add a secondary amine (e.g., pyrrolidine, 1.1 equivalents).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting diketone is consumed.
-
Remove the solvent under reduced pressure to obtain the crude β-enamino ketone, which can often be used in the next step without further purification.
-
-
Cyclization with Hydroxylamine:
-
Dissolve the crude β-enamino ketone in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a mild base like sodium acetate (1.5 equivalents) in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Q2: My reaction has stalled, and I am isolating a stable intermediate instead of the final isoxazole product. What is this intermediate and how can I promote the final cyclization and dehydration?
A2: It is highly probable that you have isolated the 5-hydroxy-5-trifluoromethyl-Δ²-isoxazoline intermediate.[5][6] This occurs when the final dehydration step to form the aromatic isoxazole ring is incomplete.
Mechanistic Insight:
The reaction of a β-diketone with hydroxylamine proceeds through the formation of a monoxime, which then undergoes intramolecular cyclization to form the 5-hydroxyisoxazoline.[7] This intermediate must then eliminate a molecule of water to yield the final isoxazole. The stability of this intermediate can be influenced by the electron-withdrawing nature of the trifluoromethyl group.
Diagram of the Reaction Pathway:
Caption: Reaction pathway from diketone to isoxazole.
Troubleshooting and Optimization:
-
Acid Catalysis: The dehydration step is often promoted by acid. If you have been running the reaction under neutral or basic conditions, the addition of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid can facilitate the elimination of water.
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for dehydration. Refluxing the reaction mixture after the initial formation of the intermediate can be effective.
-
Dehydrating Agents: In stubborn cases, the use of a dehydrating agent can be employed during workup. However, this should be done cautiously to avoid unwanted side reactions.
Recommended Protocol for Dehydration:
-
After the initial reaction period where the isoxazoline intermediate is formed (as confirmed by TLC or ¹H NMR), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the conversion to the isoxazole by TLC.
-
Once the reaction is complete, cool the mixture, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution), and proceed with the standard extraction and purification procedures.
Q3: I am observing a byproduct with a mass corresponding to a dimer of my nitrile oxide precursor. How can I suppress this side reaction?
A3: This byproduct is likely a furoxan (1,2,5-oxadiazole 2-oxide), which is formed by the dimerization of the nitrile oxide intermediate.[1][8] This is a common side reaction in isoxazole syntheses that proceed via a 1,3-dipolar cycloaddition pathway.
Mechanistic Explanation:
In some synthetic routes to isoxazoles, a nitrile oxide is generated in situ and then undergoes a [3+2] cycloaddition with an alkyne.[8][9] If the concentration of the nitrile oxide is high and the alkyne (dipolarophile) is not sufficiently reactive or is present in a low concentration, the nitrile oxide can dimerize.[1]
Strategies to Minimize Furoxan Formation:
-
In Situ Generation and Slow Addition: The key is to keep the instantaneous concentration of the nitrile oxide low.[1] This is best achieved by generating the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution of the alkyne is a standard and effective technique.[1][10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization relative to the desired cycloaddition.
-
Catalysis: For terminal alkynes, copper-catalyzed cycloaddition conditions can significantly accelerate the desired reaction, outcompeting the dimerization pathway.[11]
Visualizing the Competing Pathways:
Caption: Competing pathways for the nitrile oxide intermediate.
Q4: My final product is difficult to purify by column chromatography due to co-eluting impurities. What are some alternative purification strategies?
A4: Purification challenges often arise when byproducts have similar polarities to the desired product.
Troubleshooting Purification:
| Problem | Potential Cause | Recommended Solution |
| Co-eluting Isomer | The regioisomeric 5-methyl-3-(trifluoromethyl)isoxazole has a very similar polarity. | Fractional Distillation: If the product is a liquid and has a sufficiently different boiling point from the isomer. Preparative HPLC: Offers higher resolution than standard column chromatography. Recrystallization: If the product is a solid, screening for a suitable recrystallization solvent can be highly effective in removing isomeric impurities. |
| Persistent Starting Material | Incomplete reaction of 1,1,1-trifluoro-2,4-pentanedione. | Aqueous Base Wash: The diketone starting material is acidic and can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH or Na₂CO₃). Be cautious not to use a strong base for extended periods if your product is base-sensitive. |
| Oily, Intractable Residue | Presence of non-polar byproducts or residual high-boiling solvents. | Kugelrohr Distillation: For thermal and vacuum stable liquid products, this can be an effective method to separate from non-volatile impurities. Trituration: If the product is a solid that has oiled out, dissolving the crude material in a minimal amount of a good solvent and then adding a poor solvent can induce crystallization and leave impurities behind in the mother liquor. |
General Tips for Column Chromatography:
-
Solvent System Screening: Meticulously screen solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation (ΔRf > 0.2).
-
Gradient Elution: Employing a shallow gradient of a polar solvent in a non-polar solvent can improve the separation of closely eluting compounds.
-
Modified Silica: For particularly challenging separations, consider using silver nitrate impregnated silica gel, which can interact differently with unsaturated compounds.[10]
References
-
Al-Amin, M., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]
- Kumar, V., et al. (2006). The Reaction of Hydroxylamine with Aryl Trifluoromethyl‐β‐diketones: Synthesis of 5‐Hydroxy‐5‐trifluoromethyl‐Δ²‐isoxazolines and Their Dehydration to 5‐Trifluoromethylisoxazoles. Journal of Fluorine Chemistry.
-
Pace, A., et al. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
- El-Shekeil, A., et al. (1993). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry.
- Sloop, J., et al. (2009). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Chang, Y., et al. (2022). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. ResearchGate. Available at: [Link]
-
Al-Zoubi, R. M. (2020). The Wonderful World of β‐Enamino Diketones Chemistry. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. Available at: [Link]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health. Available at: [Link]
- Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
-
Wikipedia. (n.d.). 1,1,1-Trifluoroacetylacetone. Wikipedia. Available at: [Link]
-
Filo. (2025). Reaction of 2,4-Pentanedione with Hydroxylamine. Filo. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-trifluoromethyl-5-acetylaminoisoxazole. PrepChem.com. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Available at: [Link]
- Larkin, J., et al. (1970). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. J. Chem. Soc. C.
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PrepChem. (n.d.). Synthesis of 5-(3-(TRIFLUOROMETHYL)PHENYL)-3-AMINOISOXAZOLE. PrepChem.com. Available at: [Link]
-
MDPI. (2018). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. PubChem. Available at: [Link]
-
ResearchGate. (2014). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
CP Lab Safety. (n.d.). 5-Methyl-3-(trifluoromethyl)isoxazole, 96% Purity, C5H4F3NO, 1 gram. CP Lab Safety. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yields in 3-Methyl-5-(trifluoromethyl)isoxazole Reactions
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole. This valuable heterocyclic scaffold is integral to many areas of medicinal chemistry, and its efficient synthesis is crucial.[1][2] The presence of the trifluoromethyl group, while often beneficial for pharmacological properties, can introduce specific synthetic challenges.[3][4] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, highly effective pathways for the synthesis of this isoxazole core:
-
Cyclocondensation: This involves the reaction of a β-dicarbonyl compound, specifically 4,4,4-trifluoro-1-phenyl-1,3-butanedione, with hydroxylamine.[5][6] It is a robust method but requires careful control to ensure correct regioselectivity.
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne).[2][7] For the target molecule, this would typically involve the reaction of trifluoroacetonitrile oxide with propyne. This method is powerful but susceptible to side reactions like dipole dimerization.[8][9]
Q2: Why is the trifluoromethyl (CF3) group so challenging in these syntheses?
The CF3 group is a strong electron-withdrawing group, which profoundly impacts the reaction in several ways:
-
Reactivity: It increases the electrophilicity of adjacent carbonyl carbons in cyclocondensation precursors, influencing the site of initial nucleophilic attack by hydroxylamine.[1]
-
Acidity: It increases the acidity of nearby protons, which can affect enolization equilibria in β-dicarbonyl starting materials.[1]
-
Intermediate Stability: It can influence the stability and reactivity of intermediates, sometimes leading to lower yields compared to non-fluorinated analogues.[1]
-
Solubility: Trifluoromethylated compounds can have different solubility profiles, potentially requiring optimization of solvent systems.[1]
Q3: My reaction is not working at all. What is the first thing I should check?
Begin with a systematic evaluation of your starting materials and basic reaction conditions. Ensure the purity of your β-dicarbonyl or alkyne precursors. For cyclocondensation, verify the integrity of the hydroxylamine hydrochloride and the base used. For cycloadditions, the precursor to the nitrile oxide must be pure. Monitor your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if any starting material is being consumed.[8]
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Consistently Low or No Product Yield
Q: I have confirmed my reagents are pure, but my yield remains stubbornly low. What are the next steps?
Low conversion can be traced back to several factors related to reaction kinetics and intermediate stability. A logical troubleshooting workflow is essential.
Caption: A decision-making flowchart for troubleshooting low yields.
Causality & Solutions:
-
For Cyclocondensation Reactions:
-
Incorrect pH: The reaction of hydroxylamine with a β-diketone is pH-sensitive. If the medium is too acidic, the hydroxylamine nucleophilicity is reduced. If too basic, the diketone may undergo undesired side reactions. Adjusting the base (e.g., sodium acetate, sodium hydroxide) and its stoichiometry is critical.[10]
-
Temperature: While many protocols run at room temperature or reflux, the optimal temperature can be substrate-dependent. If no reaction occurs, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, try cooling the reaction.[11]
-
Solvent Choice: The solvent affects the solubility of reagents and the keto-enol equilibrium of the β-diketone. Alcohols like methanol or ethanol are common, often mixed with water.[1][10] If solubility is an issue, especially with the trifluoromethylated diketone, consider solvent mixtures like methanol/water or using a co-solvent.[1]
-
-
For [3+2] Cycloaddition Reactions:
-
Inefficient Nitrile Oxide Generation: Trifluoroacetonitrile oxide is typically generated in situ from a precursor like trifluoroacetohydroximoyl chloride. Incomplete conversion of the precursor to the nitrile oxide is a common failure point. Ensure the base (e.g., triethylamine) is dry and added correctly.
-
Nitrile Oxide Dimerization: Nitrile oxides, especially when present at high concentrations, can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing pathway that consumes the dipole.[8][9] To mitigate this, generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, syringe-pump addition of the base or the nitrile oxide precursor to the reaction mixture.[8][12]
-
Caption: Regioisomer formation in the cyclocondensation reaction.
-
Explanation of Cyclocondensation Regioselectivity: The carbonyl carbon adjacent to the electron-withdrawing CF3 group is significantly more electrophilic than the carbonyl carbon next to the methyl group. Therefore, the initial nucleophilic attack by the nitrogen of hydroxylamine is electronically favored at this position. This leads preferentially to the formation of this compound. [5][6] * Solution: While this pathway is electronically favored, the selectivity may not be perfect. Modifying reaction conditions can help. Running the reaction under mildly acidic or neutral conditions often enhances selectivity for the thermodynamically favored product.
-
Explanation of [3+2] Cycloaddition Regioselectivity: Regioselectivity is dictated by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. The CF3 group lowers the energy of the LUMO of the nitrile oxide, influencing the orbital coefficients and thus the preferred orientation of addition with the alkyne. Generally, the reaction of trifluoroacetonitrile oxide with propyne is expected to yield the 3-methyl-5-trifluoromethyl isomer as the major product, but mixtures are often observed. [13] * Solution: Altering the solvent polarity can sometimes influence the transition state and improve selectivity. The use of Lewis acid or copper catalysts has also been shown to control regioselectivity in some isoxazole syntheses, although this adds complexity to the reaction. [8][14]
Experimental Protocols & Data
Protocol: Cyclocondensation Synthesis of this compound
This protocol is a representative procedure based on established literature methods. [5][6] Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol (or Methanol) and Water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.) in a 1:1 mixture of ethanol/water.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of free hydroxylamine.
-
Add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Low or No Yield | 1. Impure/degraded starting materials.2. Incorrect reaction temperature or time.3. Inefficient in situ generation of reagent (e.g., nitrile oxide). | 1. Verify reagent purity via NMR/MS; use fresh reagents.2. Optimize temperature and monitor via TLC/LC-MS.<[8]br>3. Ensure base is dry and addition is controlled. |
| Furoxan Side Product | Dimerization of nitrile oxide intermediate in [3+2] cycloaddition. [8][9] | 1. Use slow addition of nitrile oxide precursor or base.2. Maintain a high concentration of the alkyne relative to the generated nitrile oxide. [8] |
| Mixture of Regioisomers | 1. Lack of selectivity in cyclocondensation.2. Poor orbital control in [3+2] cycloaddition. [7][8] | 1. Adjust pH; mildly acidic conditions often favor one isomer.2. Experiment with different solvents; consider catalytic methods (e.g., Cu(I)). [8][14] |
| Decomposition of Product | The N-O bond in the isoxazole ring can be labile under certain conditions. [8] | Avoid strongly basic or reductive conditions during workup and purification. [8] |
References
-
ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... ResearchGate. Retrieved from [Link]
-
Saha, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Retrieved from [Link]
-
Le, T., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
Held, I. R., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Retrieved from [Link]
-
Saha, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Retrieved from [Link]
-
University of Cambridge. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Apollo - University of Cambridge Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
-
Ramirez, J., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.... ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents.... Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. Retrieved from [Link]
-
SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles.... The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-(3-(TRIFLUOROMETHYL)PHENYL)-3-AMINOISOXAZOLE. PrepChem.com. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. PrepChem.com. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. National Library of Medicine. Retrieved from [Link]
-
RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules.... Royal Society of Chemistry. Retrieved from [Link]
-
Mahidol University. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University Faculty of Science. Retrieved from [Link]
-
MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
- 14. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Preserving the Integrity of the Isoxazole Ring in Synthesis
Welcome to the comprehensive technical support guide dedicated to a critical challenge in synthetic chemistry: preventing the undesired cleavage of the N-O bond in isoxazole rings during synthesis. This resource is designed for researchers, scientists, and drug development professionals who utilize the versatile isoxazole scaffold in their work. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate the intricacies of isoxazole chemistry and maintain the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My isoxazole ring is cleaving during a reduction step, particularly when reducing a nitro group. What's happening and how can I prevent it?
This is a very common issue. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various reductive conditions, especially catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni).[1] This process, while effective for many functional group reductions, often leads to the undesired opening of the isoxazole ring to form byproducts like β-amino enones.
Troubleshooting Workflow: Selective Reduction of a Nitro Group in the Presence of an Isoxazole Ring
Caption: Decision workflow for choosing a suitable reducing agent.
Recommended Solutions & Protocols:
To circumvent this, a range of milder, chemoselective reducing agents should be employed. These reagents show excellent functional group tolerance and can selectively reduce a nitro group without affecting the isoxazole ring.
| Reducing Agent | Key Advantages |
| Tin(II) Chloride (SnCl₂·2H₂O) | Mild, highly selective, and compatible with a wide range of functional groups including esters and nitriles.[2] |
| Sodium Borohydride/Iron(II) Chloride (NaBH₄/FeCl₂) | An effective system for selective nitro reduction with good yields.[3] |
| Sodium Sulfide (Na₂S) | A classic method (the Zinin reduction) for selectively reducing one nitro group in polynitro aromatic compounds.[4] |
Experimental Protocol: Selective Nitro Group Reduction using SnCl₂·2H₂O [2][5]
-
Materials:
-
Aromatic nitro compound containing an isoxazole moiety
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Q2: I'm performing a base-catalyzed reaction on a side chain of my molecule, but the isoxazole ring is opening. How can I prevent this?
The isoxazole ring, particularly if unsubstituted at the C3 position, is susceptible to cleavage under strongly basic conditions.[1] The stability of the isoxazole ring is significantly influenced by pH and temperature, with lability increasing under basic conditions and at higher temperatures.[3]
Key Preventative Measures:
-
pH Control: Whenever possible, maintain the reaction medium at a neutral or mildly basic pH.[6] The use of weaker bases (e.g., K₂CO₃, NaHCO₃, or organic bases like triethylamine or DIPEA) is preferable to strong bases like NaOH or KOH.[7]
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the rate of ring opening.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure of the isoxazole ring to basic conditions.
-
Late-Stage Synthesis: A prudent strategy in a multi-step synthesis is to form the isoxazole ring in the later stages to avoid exposing it to harsh basic (or acidic) conditions in earlier steps.[8]
Troubleshooting Guide: Base-Mediated Reactions
Caption: Factors contributing to base-mediated isoxazole cleavage and corresponding solutions.
Q3: Are there any protecting group strategies to prevent N-O bond cleavage?
The use of protecting groups specifically to stabilize the isoxazole ring against cleavage is not a commonly reported strategy in the literature. This is largely because the isoxazole ring is often employed as a "masked" functional group, with the intention of cleaving it at a later stage to reveal a β-dicarbonyl or related structure.[9]
However, in the context of related heterocycles like oxazoles, protecting groups are used to prevent deprotonation and subsequent ring opening. While not directly applicable to preventing reductive or strong base-mediated N-O bond cleavage in isoxazoles, the concept of masking reactive sites is a cornerstone of organic synthesis.[10][11] For isoxazoles, the most effective "protection" strategy is to carefully select reaction conditions that are compatible with the ring's stability profile.
In-Depth Troubleshooting Guides
Problem: Unwanted N-O Bond Cleavage with Transition Metal Catalysts
Certain transition metals can catalyze the cleavage of the N-O bond.[1] This can be a desired transformation in some synthetic routes, but a problematic side reaction in others.
Causality: The mechanism often involves coordination of the transition metal to the nitrogen atom of the isoxazole ring, which weakens the N-O bond and facilitates its cleavage.
Solutions:
-
Catalyst Screening: If a transition metal-catalyzed reaction is necessary for a transformation elsewhere in the molecule, screen a variety of catalysts. Some metals and ligand combinations will have a lower propensity for coordinating to and cleaving the isoxazole ring.
-
Alternative Synthetic Routes: If possible, redesign the synthetic route to avoid the use of transition metal catalysts that are known to promote isoxazole ring opening. Consider metal-free reaction conditions where applicable.
Problem: Photochemical Instability of the Isoxazole Ring
Under UV irradiation, the isoxazole ring can undergo rearrangement to an oxazole through an azirine intermediate, a process that involves the cleavage of the weak N-O bond.[1]
Preventative Measures:
-
Protection from Light: If your isoxazole-containing compound is found to be light-sensitive, protect your reaction vessel from light by wrapping it in aluminum foil.
-
Work-up and Storage: Conduct work-up and purification steps in a timely manner and under subdued light. Store the purified compound in an amber vial to protect it from light during storage.
References
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 03(03), 238-243.
- NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute, 29(4), 187-197.
- Protecting Groups. (n.d.). Harvard University.
- selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
- A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 185-193.
- Reduction method of aromatic nitro-compound for replacing sodium sulfide. (2013).
- The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. (2017). ChemMedChem, 12(9), 643-665.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Reduction of nitro compounds. (n.d.). chemeurope.com.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
- Zinin reaction. (n.d.). Wikipedia.
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). BenchChem.
- Nitro Reduction - Sodium Sulfide (Na2S). (n.d.). Common Organic Chemistry.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2020). Beilstein Journal of Organic Chemistry, 16, 94-101.
- US3223727A - Reduction of aromatic nitro and nitroso compounds. (1965).
- Protecting group. (n.d.). Wikipedia.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Step-by-Step Multifunctionalization of Isoxazoles Based On SEAr Reactions and C–H Direct Arylations. (2021). The Journal of Organic Chemistry, 86(17), 11635-11648.
- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. (n.d.). BenchChem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 8213-8243.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry, 14, 2806-2813.
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013).
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (2021). Asian Journal of Organic Chemistry, 10(12), 3127-3165.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank, 2024(1), M1804.
- Recent Progress in the Synthesis of Isoxazoles. (2020). Current Organic Synthesis, 17(6), 442-463.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(51), 32176-32201.
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Scale-up challenges for the production of 3-Methyl-5-(trifluoromethyl)isoxazole
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth, experience-based answers to critical questions, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Troubleshooting Guide - Common Scale-up Issues
This section addresses specific, practical problems you may encounter during the synthesis of this compound. The primary synthetic route involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-methyl-1,3-butanedione, with hydroxylamine.[1][2]
Q1: My reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?
Answer: Low conversion is a frequent hurdle during scale-up. The issue often lies with reaction kinetics, reagent purity, or inadequate mixing. A systematic approach is crucial.
-
Reagent Quality:
-
Hydroxylamine Stability: Hydroxylamine hydrochloride is generally stable, but the free base is not. If you are generating hydroxylamine in situ, ensure the conditions are appropriate and the base is added slowly to prevent degradation.
-
Diketone Purity: The trifluoromethylated β-diketone precursor can be hygroscopic and may exist in keto-enol tautomeric forms, which can affect reactivity.[3] Ensure the starting material is dry and of high purity.
-
-
Reaction Conditions:
-
pH Control: The cyclocondensation reaction is pH-sensitive. In strongly acidic conditions, hydroxylamine is fully protonated and non-nucleophilic. In strongly basic conditions, the isoxazole ring can be susceptible to opening.[3] Careful control of pH, often by using a buffer or a weak base, is critical for optimal results.
-
Temperature Optimization: While reflux in a solvent like methanol or ethanol is common, localized overheating in a large reactor can lead to side reactions and decomposition.[4] Ensure uniform heating and consider a lower reaction temperature for a longer duration to minimize byproduct formation.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Protic solvents like ethanol or methanol are typically effective. However, exploring other solvents or co-solvent systems may be beneficial.[5]
-
-
Mass Transfer Limitations:
-
On a larger scale, inefficient mixing can create "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Q2: I'm observing the formation of regioisomers. How can I improve the regioselectivity of the cyclocondensation?
Answer: The formation of the undesired regioisomer, 5-Methyl-3-(trifluoromethyl)isoxazole, is a classic challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyls.[3][5] The regioselectivity is dictated by which carbonyl group of the diketone is preferentially attacked by the hydroxylamine.
-
Mechanism Insight: The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen of hydroxylamine. This generally favors the formation of the desired this compound isomer. However, steric hindrance and reaction conditions can influence the outcome.
-
Strategies for Control:
-
pH Adjustment: As with reaction rate, pH can influence regioselectivity. Acidic conditions can sometimes favor one isomer over another.[3]
-
Use of β-enamino Diketone Derivatives: A more advanced strategy involves converting the β-diketone into a β-enamino diketone. This modification can provide better control over the cyclocondensation reaction, leading to higher regioselectivity.[5]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes enhance the regioselectivity by coordinating to one of the carbonyl oxygens, further activating it towards nucleophilic attack.[3][5]
-
Below is a decision-making flowchart to guide your efforts in improving regioselectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Isoxazoles
Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic routes. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the [3+2] cycloaddition reaction for isoxazole synthesis?
A1: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne) to form an isoxazole is primarily governed by a combination of electronic and steric factors. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] The regioselectivity is determined by the combination of orbitals that results in the smallest energy gap and the largest orbital coefficient overlap at the reacting centers. Generally, the reaction proceeds to favor the regioisomer predicted by the closest HOMO-LUMO energy gap.[1] Steric hindrance between bulky substituents on the nitrile oxide and the dipolarophile can also significantly influence the regiochemical outcome, favoring the less sterically crowded transition state.[3]
Q2: How can I favor the formation of a 3,5-disubstituted isoxazole over other regioisomers?
A2: The formation of 3,5-disubstituted isoxazoles is often achieved through the reaction of a nitrile oxide with a terminal alkyne.[4][5] The regioselectivity in this case is highly dependent on the electronic nature of the substituents on both the nitrile oxide and the alkyne. In many cases, the use of copper(I) catalysts in a "click chemistry" approach can provide high regioselectivity for the 3,5-isomer.[4] Additionally, specific methodologies, such as domino reductive Nef reaction/cyclization of β-nitroenones, have been developed for the efficient synthesis of 3,5-disubstituted isoxazoles.[6]
Q3: What methods are available for the regioselective synthesis of 3,4-disubstituted isoxazoles?
A3: The synthesis of 3,4-disubstituted isoxazoles can be more challenging, but several regioselective methods have been developed. One effective approach involves the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides.[7][8][9] This method offers a high-yielding and metal-free route to 3,4-disubstituted isoxazoles. Another strategy involves the reaction of β-ketoacetals with hydroxylamine hydrochloride, which can proceed through different intermediates to yield the desired 3,4-disubstituted product.[10]
Q4: Are there reliable methods for synthesizing 4,5-disubstituted isoxazoles?
A4: Yes, regioselective methods for the synthesis of 4,5-disubstituted isoxazoles are available. One approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, where regiochemical control is achieved by varying reaction conditions and substrate structure.[11][12] Another strategy utilizes a chalcone-rearrangement approach to selectively synthesize 4,5-disubstituted isoxazoles.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor regioselectivity, mixture of isomers obtained. | - Competing Electronic Effects: The HOMO-LUMO energy gaps for the formation of different regioisomers are similar. - Steric Hindrance: Substituents on both the nitrile oxide and dipolarophile are of comparable size, leading to no strong preference for one transition state. - Reaction Conditions: Temperature, solvent, and catalyst may not be optimal for regioselective control. | - Modify Substituents: Introduce stronger electron-donating or electron-withdrawing groups on either the nitrile oxide or the dipolarophile to create a larger HOMO-LUMO gap difference. - Alter Steric Bulk: Increase the steric bulk of a substituent on one of the reactants to disfavor the formation of one regioisomer. - Optimize Reaction Conditions: Screen different solvents of varying polarity. Lowering the reaction temperature can sometimes enhance selectivity. Experiment with different catalysts (e.g., Cu(I) for 3,5-isomers) or Lewis acids.[11] |
| Formation of the undesired regioisomer is favored. | - Dominant FMO Control: The electronic interactions strongly favor the formation of the observed isomer. - Unexpected Reaction Pathway: The reaction may be proceeding through an alternative, unforeseen mechanism. | - Reverse Electronic Demand: If possible, modify the substituents to reverse the dominant HOMO-LUMO interaction. For example, switch from a HOMO(dipole)-LUMO(dipolarophile) controlled reaction to a HOMO(dipolarophile)-LUMO(dipole) controlled one. - Employ a Different Synthetic Strategy: Consider a completely different synthetic approach that is known to favor the desired regioisomer (e.g., using a different starting material or reaction type).[7][11] |
| Low yield of the desired isoxazole. | - Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans, especially at higher temperatures. - Poor Reactivity: The chosen dipolarophile may have low reactivity towards the nitrile oxide. - Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions. | - In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile to minimize dimerization.[4] - Use a More Reactive Dipolarophile: If possible, use a more electron-rich or electron-poor dipolarophile to accelerate the cycloaddition. - Optimize Reaction Conditions: Adjust the temperature, concentration, and reaction time. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary. |
Key Methodologies for Controlling Regioselectivity
Frontier Molecular Orbital (FMO) Theory in [3+2] Cycloaddition
The regioselectivity in the 1,3-dipolar cycloaddition to form isoxazoles can be rationalized using FMO theory. The interaction between the HOMO of the nitrile oxide and the LUMO of the dipolarophile (or vice versa) dictates the favored regioisomer. The larger orbital coefficients on the reacting atoms of the HOMO and LUMO will preferentially overlap.
Caption: FMO interactions governing regioselectivity.
Experimental Workflow for Optimizing Regioselectivity
This workflow provides a general approach to systematically improve the regioselectivity of an isoxazole synthesis.
Caption: Workflow for optimizing regioselectivity.
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from methodologies that utilize copper catalysis to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4]
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
N-Chlorosuccinimide (NCS) or other suitable oxidant
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or an organic solvent like THF)
-
Base (e.g., triethylamine)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in the chosen solvent, add CuI (0.05 mmol) and sodium ascorbate (0.1 mmol).
-
Add the base (e.g., triethylamine, 1.5 mmol) to the mixture.
-
Slowly add the oxidant (e.g., NCS, 1.1 mmol) portion-wise at room temperature. The in-situ generation of the nitrile oxide will commence.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Cycloaddition
This protocol is based on the enamine-triggered [3+2] cycloaddition for the regioselective synthesis of 3,4-disubstituted isoxazoles.[7][8]
Materials:
-
Aldehyde (1.0 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Secondary amine catalyst (e.g., pyrrolidine, 0.2 mmol, 20 mol%)
-
Triethylamine (1.5 mmol)
-
Anhydrous non-polar solvent (e.g., dichloromethane, toluene)
-
Oxidizing agent for the second step (e.g., DDQ or air)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the secondary amine catalyst (0.2 mmol) in the anhydrous non-polar solvent. Stir for 10-15 minutes to allow for enamine formation.
-
Add the N-hydroximidoyl chloride (1.1 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The initial cycloaddition will form a dihydroisoxazole intermediate.
-
Upon consumption of the starting materials, introduce the oxidizing agent (e.g., DDQ, 1.2 mmol) or bubble air through the solution to facilitate the oxidation to the isoxazole.
-
After the oxidation is complete, quench the reaction, for example, with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. Available at: [Link]
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SYNLETT. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]
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Hosseinzadeh, R., et al. (2022). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 12(1), 1-13. Available at: [Link]
-
da Silva, A. C. S., et al. (2020). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 10(49), 29333-29345. Available at: [Link]
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Jia, Q.-F., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. Available at: [Link]
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Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 321-331. Available at: [Link]
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Gómez-Martínez, M., et al. (2021). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 9(2), 856-864. Available at: [Link]
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ResearchGate. (n.d.). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. Available at: [Link]
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Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett, 34(08), 1253-1257. Available at: [Link]
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Gulevskaya, A. V., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(24), 4449-4460. Available at: [Link]
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Kim, H., et al. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Driver, T. G., et al. (2013). Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives. Journal of the American Chemical Society, 135(48), 18032-18044. Available at: [Link]
-
da Silva, A. C. S., et al. (2020). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 10(49), 29333-29345. Available at: [Link]
-
Barattucci, A., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 10(48), 9636-9643. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Escayola, S., et al. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[8]pyrrole cage. Chemical Science, 12(23), 8047-8056. Available at: [Link]
-
Akachukwu, O. C., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 5693. Available at: [Link]
-
Pitart-Varela, M., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8472-8482. Available at: [Link]
-
Wang, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 28(13), 5126. Available at: [Link]
-
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. Available at: [Link]
-
Beccalli, E. M., et al. (1993). Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H)-ones. Synthetic Communications, 23(5), 685-697. Available at: [Link]
-
Nongrum, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2901. Available at: [Link]
-
ResearchGate. (n.d.). Frontier molecular orbital representation of 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one. Available at: [Link]
-
Stephenson, D. K., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(17), 10632-10641. Available at: [Link]
-
Haponik, N. A., et al. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Ukrainian Chemical Journal, 89(6), 4-15. Available at: [Link]
-
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
Guchhait, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32958-32976. Available at: [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level. Available at: [Link]
-
Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]
-
Lu, T., & Chen, F. (2021). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 1(10), 1598-1607. Available at: [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Gomes, F., et al. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals, 16(5), 754. Available at: [Link]
-
A Hand Wavy Guide. (2025, February 4). How Molecules React, Frontier Molecular Orbital Theory. YouTube. Available at: [Link]
-
de la Fuente, M., et al. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. Available at: [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for C-H Functionalization of 3-Methyl-5-(trifluoromethyl)isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the C-H functionalization of 3-Methyl-5-(trifluoromethyl)isoxazole. This document is designed for researchers, chemists, and drug development professionals engaged in the late-stage functionalization of this valuable heterocyclic scaffold. The unique electronic nature of this substrate, featuring an electron-donating methyl group at C3 and a potent electron-withdrawing trifluoromethyl group at C5, presents specific challenges and opportunities for regioselective C-H functionalization at the C4 position. This guide provides expert-driven FAQs, in-depth troubleshooting protocols, and validated experimental starting points to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most promising catalytic system for C-H functionalization of this compound?
Answer: The choice of catalyst is paramount and depends on the desired transformation (e.g., arylation, alkenylation, etc.). For this specific substrate, the only available site for direct C-H functionalization is the C4 position. Given the substrate's electronic properties, Palladium (Pd) and Rhodium (Rh) catalysts are the most extensively documented and successful systems for isoxazole C-H activation.[1][2][3]
-
Palladium (Pd) Catalysis: This is often the first choice for direct arylation reactions. A typical system involves a Pd(II) source like Pd(OAc)₂ or PdCl₂. The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C4-H bond is cleaved.[4][5] The trifluoromethyl group's strong inductive effect increases the acidity of the C4-H, potentially facilitating this step. A direct C-H arylation of trifluoromethylated isoxazoles at the 4-position has been successfully demonstrated.[6]
-
Rhodium (Rh) Catalysis: Rh(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective, particularly when a directing group is present.[3][7] For this substrate, a carboxylate group could be temporarily installed at a suitable position to direct the catalyst to the C4-H bond, although this adds synthetic steps.[8]
-
Copper (Cu) Catalysis: While copper is a versatile catalyst in C-H functionalization, its application for the direct C4-arylation of isoxazoles is less common than Pd or Rh.[9][10] It is more frequently employed in the synthesis of the isoxazole ring itself or for other types of couplings.[11]
Recommendation: Start with a Palladium(II) catalyst system for direct C-H arylation, as it has literature precedent for the desired C4 functionalization of this class of isoxazoles.[6]
Q2: How do the methyl and trifluoromethyl substituents influence regioselectivity and reactivity at the C4 position?
Answer: The substituents at C3 and C5 create a unique electronic environment that directly governs the reactivity of the C4-H bond.
-
Reactivity: The C5-CF₃ group is a powerful electron-withdrawing group, which significantly increases the acidity of the adjacent C4-H bond. This makes the proton easier to abstract during the C-H activation step, particularly in mechanisms like CMD.[12] Conversely, the C3-CH₃ group is weakly electron-donating. The dominant effect is the activation by the -CF₃ group.
-
Regioselectivity: With the C3 and C5 positions occupied, the functionalization is inherently directed to the C4 position. This simplifies the challenge of regioselectivity often encountered in C-H activation chemistry.[13] The primary challenge is not where the reaction occurs, but if it occurs efficiently without catalyst inhibition or substrate decomposition.
Q3: What is the critical role of ligands and additives in these reactions?
Answer: Ligands and additives are not merely accessories; they are essential control elements that dictate the success of the reaction.
-
Ligands: The ligand's primary role is to stabilize the metal center, modulate its electronic properties, and prevent catalyst decomposition.[14] In many Pd-catalyzed C-H activations, mono- or bidentate phosphine ligands, or N-heterocyclic carbenes (NHCs), are crucial for achieving high turnover numbers. The choice of ligand can be the difference between a low-yielding reaction and a highly efficient one.[15]
-
Additives/Oxidants:
-
Bases: A base (e.g., K₂CO₃, Cs₂CO₃) is often required to facilitate the deprotonation step and neutralize the acid generated during the catalytic cycle.
-
Oxidants: In oxidative C-H/C-H couplings, an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, Benzoquinone) is necessary to regenerate the active catalytic species, typically by re-oxidizing Pd(0) to Pd(II).[5]
-
Halide Scavengers: In reactions involving aryl halides, silver salts (e.g., Ag₂CO₃, AgOAc) can act as halide scavengers, preventing the formation of inactive catalyst species and promoting the forward reaction.[16]
-
Troubleshooting Guide
Encountering issues is a normal part of methods development. This guide addresses the most common problems in the C-H functionalization of this compound.
Problem 1: Low or No Yield
Low conversion is the most frequent challenge. A systematic approach is key to identifying the root cause.[17][18]
-
Inactive Catalyst or Reagents:
-
Cause: The Pd(II) precatalyst may have degraded, or solvents and reagents contain inhibiting impurities like water or oxygen. C-H activation catalysts are notoriously sensitive.[17]
-
Solution:
-
Verify Reagents: Use a fresh bottle of the palladium catalyst. Ensure all starting materials are pure.
-
Inert Atmosphere: Set up the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: C-H activation is highly sensitive to temperature, solvent polarity, and concentration.[19] The energy barrier for C-H cleavage can be high.
-
Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be highly effective.
-
Temperature: Screen a range from 80 °C to 140 °C. Excessively high temperatures can cause catalyst decomposition.[17]
-
Solvent: Test a variety of solvents. Polar aprotic solvents (e.g., DMF, DMAc, Dioxane) are often effective, but non-polar solvents like Toluene or Mesitylene should also be screened.
-
Ligand: The ligand is a critical variable. Screen a panel of phosphine ligands (e.g., PPh₃, XPhos, SPhos) or NHCs.[14]
-
-
-
Catalyst Poisoning by Substrate:
-
Cause: The isoxazole nitrogen has a lone pair of electrons that can coordinate too strongly to the palladium center, leading to an inactive, off-cycle species.[20]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich ligands that can compete with the substrate for coordination to the metal center.
-
Additives: Sometimes, additives like pivalic acid (PivOH) can facilitate the proton abstraction step and stabilize the active catalyst through a carboxylate-assisted mechanism.
-
-
Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for direct C-H arylation.
Validated Experimental Protocol: C4-Arylation
This protocol provides a robust starting point for the Pd-catalyzed C-H arylation of this compound, adapted from established methodologies for similar substrates. [2][6] Materials:
-
This compound (1.0 equiv.)
-
Aryl Iodide (1.2 equiv.)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
Cs₂CO₃ (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv.), XPhos (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl iodide (1.2 equiv.) to the tube under a positive flow of argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-arylated product.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Google Search.
- Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry.
- Lyons, T. W., & Sanford, M. S. (2010).
- Lyons, T. W., & Sanford, M. S. (2010).
- Duan, P., et al. (2014).
- Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry.
- Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
- Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
- Yugandar, S., & Nakamura, H. (2019). Rhodium(iii)-catalysed carboxylate-directed C-H functionalizations of isoxazoles with alkynes.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv.
- Rhodium(III)-catalysed decarboxylative C-H functionalization of isoxazoles with alkenes and sulfoxonium ylides. (n.d.).
- O'Duill, M., et al. (2016).
- Bypassing the Limitations of Directed C–H Functionaliz
- Shibata, N., et al. (2013). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC.
- Copper-Catalyzed Isoxazole Synthesis. (n.d.). Synfacts.
- Progress and prospects in copper-catalyzed C–H functionaliz
- Innate C-H trifluoromethyl
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules.
- Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. (2016). Chemical Reviews.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Selectivity and reactivity in C-H activ
- A Catalysis Guide Focusing on C–H Activ
Sources
- 1. Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalysed carboxylate-directed C-H functionalizations of isoxazoles with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in 3-Methyl-5-(trifluoromethyl)isoxazole Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of exothermic reactions encountered during the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole. The incorporation of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry, but the reactions to install it are often highly energetic.[1][2] This guide, presented in a practical question-and-answer format, offers troubleshooting advice and proactive control strategies grounded in established safety principles to ensure both successful synthesis and laboratory safety.
Section 1: Frequently Asked Questions - Understanding the Thermal Hazard
This section addresses the fundamental questions regarding the exothermic nature of the synthesis.
Question 1: What is the primary exothermic event in the synthesis of this compound?
Answer: The primary thermal hazard arises during the cyclocondensation reaction. A common synthetic route involves the reaction of a trifluoromethyl-substituted 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydroxylamine.[3] This ring-forming step is a highly exothermic process. The formation of the stable isoxazole ring releases a significant amount of energy. If this heat is not dissipated effectively, it can lead to a dangerous increase in the reaction rate.
Question 2: What is a "thermal runaway" and why is it a critical risk in this synthesis?
Answer: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[4] It occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. This creates a dangerous positive feedback loop:
-
The reaction temperature increases.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates even more heat.
This cycle can lead to a rapid spike in temperature and pressure, potentially causing solvent to boil violently, equipment failure, or even an explosion.[4] Key risk indicators for a thermal runaway are the Adiabatic Temperature Rise (ΔTad) —the theoretical temperature increase if no heat is lost—and the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature achievable in a cooling failure scenario.[4]
Question 3: What are the key factors that influence the intensity of the exotherm?
Answer: Several experimental parameters critically affect heat generation and must be precisely controlled:
-
Rate of Reagent Addition: Adding a reactant too quickly is a primary cause of thermal runaway. It leads to the accumulation of unreacted material, creating a large potential for sudden energy release.[4]
-
Reaction Temperature: Higher initial temperatures lead to faster reaction rates and greater heat output. Low-temperature conditions are often necessary to maintain control.[5]
-
Concentration of Reactants: More concentrated reaction mixtures will generate more heat per unit volume.
-
Efficiency of Agitation: Poor stirring creates localized hot spots where the reaction can accelerate uncontrollably, initiating a runaway.[4]
-
Choice of Solvent: The solvent's heat capacity and boiling point are crucial. A solvent with a higher heat capacity can absorb more energy, while a low-boiling-point solvent can limit the maximum temperature through reflux, though this can also lead to dangerous pressure buildup in a sealed system.
Section 2: Proactive Control Strategies and Protocols
Effective management of the exotherm begins with a robust experimental design and setup.
Proactive Exotherm Control Workflow
The following diagram illustrates the essential workflow for proactively managing the thermal risks associated with this synthesis.
Caption: Workflow for proactive management of exothermic reactions.
Table 1: Recommended Reaction Parameters for Thermal Control
| Parameter | Recommended Value/State | Rationale & Justification |
| Initial Temperature | 0 to 5 °C | Lowering the initial temperature provides a larger buffer before the reaction rate becomes difficult to control. It slows the initial kinetics upon reagent addition. |
| Reactant Concentration | 0.5 - 1.0 M | Working in a more dilute solution increases the thermal mass of the system, allowing the solvent to absorb more heat without a drastic temperature increase. |
| Hydroxylamine Addition | Dropwise via syringe pump | Ensures a slow, constant, and predictable addition rate. This is the most critical parameter for preventing the accumulation of unreacted reagents.[6][7] |
| Addition Time | 1 - 2 hours (for lab scale) | A longer addition time directly translates to a lower rate of heat generation, making it easier for the cooling system to keep pace. |
| Agitation | Vigorous overhead stirring (>300 RPM) | Maximizes heat transfer from the reaction mixture to the vessel walls and into the cooling bath, preventing the formation of dangerous localized hot spots.[4] |
| Temperature Monitoring | Calibrated internal thermocouple | Provides an accurate, real-time reading of the internal reaction temperature, which is essential for making informed decisions about adjusting the addition rate. |
Experimental Protocol: Controlled Synthesis Setup
-
Reactor Assembly: In a well-ventilated fume hood, assemble a four-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel (or syringe pump line), and a nitrogen inlet.
-
Rationale: A multi-necked flask allows for simultaneous reagent addition, stirring, and monitoring without compromising the inert atmosphere. Overhead stirring is superior to a magnetic stir bar for viscous mixtures or larger volumes.
-
-
Cooling Bath: Place the flask in a cooling bath (e.g., ice-water or a cryo-cooler) capable of maintaining a temperature at or below the target reaction temperature (0-5 °C).
-
Initial Charge: Charge the flask with the trifluoromethyl-substituted 1,3-dicarbonyl and the chosen solvent. Begin vigorous stirring and allow the contents to cool to the target temperature.
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in the reaction solvent in the dropping funnel or a syringe for the pump.
-
Controlled Addition: Once the reactor contents are stable at the target temperature, begin the slow, dropwise addition of the hydroxylamine solution.
-
Self-Validation: Continuously monitor the internal temperature. A stable temperature or a slight, controlled increase (e.g., < 2 °C) indicates that the rate of heat generation is being managed effectively by the cooling system.
-
-
Monitoring and Completion: After the addition is complete, allow the reaction to stir at the cold temperature for a designated period, monitoring for any residual exotherm. Monitor reaction progress using TLC or LC-MS to confirm completion.[5]
Section 3: Troubleshooting Guide for Exothermic Events
This guide provides actionable steps for when the reaction does not proceed as planned.
Issue 1: The reaction temperature is rising faster than expected but is still responding to cooling.
-
Question: My cooling bath is set to 0 °C, but after starting the addition, the internal temperature has risen to 10 °C and is slowly climbing. What should I do?
-
Answer: This indicates that the rate of heat generation is beginning to exceed the cooling capacity at your current addition rate.
-
Immediate Action: Immediately stop the addition of the hydroxylamine solution.
-
Analysis: The system has accumulated a slight excess of unreacted reagents. Allow the cooling system to catch up and bring the internal temperature back down to the target range (0-5 °C).
-
Corrective Measure: Once the temperature is stabilized, resume the addition at a significantly reduced rate (e.g., 50% of the previous rate).
-
Causality: This situation typically arises from an addition rate that is too high for the scale and concentration of the reaction. Reducing the rate restores the critical balance between heat generation and heat removal.
-
Issue 2: The reaction temperature is rising uncontrollably (Impending Thermal Runaway).
-
Question: I have stopped the reagent addition, but the internal temperature is still rising rapidly and is now over 20 °C. What is the emergency procedure?
-
Answer: This is a critical situation indicating a potential thermal runaway. The primary goal is to absorb the thermal energy as quickly as possible and ensure personnel safety.
Emergency Response for Thermal Runaway
Caption: Emergency response procedure for a thermal runaway event.
-
STOP ADDITION: Ensure all reagent flows are stopped.[4]
-
ALERT PERSONNEL: Verbally and loudly announce the emergency to all personnel in the lab.
-
MAXIMIZE COOLING: If using an ice bath, add dry ice or acetone to dramatically lower the temperature.
-
PREPARE QUENCH: Have a large volume of a pre-chilled, appropriate quenching agent ready. An anti-solvent that will precipitate the product or a reagent that will safely consume an intermediate may be suitable, but this should be identified during the pre-reaction risk assessment.
-
EVACUATE IF NECESSARY: If the temperature continues to accelerate towards the solvent's boiling point or if there is a rapid evolution of gas, lower the fume hood sash completely and evacuate the area.
Issue 3: The reaction produced a low yield and a large amount of dark, tar-like byproduct.
-
Question: The reaction seemed to proceed without a major exotherm, but the final product yield is very low and the crude mixture is a dark tar. What happened?
-
Answer: This outcome is often a direct result of poor thermal control, even if a full runaway did not occur.
-
Causality: The formation of isoxazole derivatives can be sensitive to temperature.[5] Localized hot spots, caused by inadequate stirring or brief periods of an overly fast addition rate, can lead to thermal degradation of the starting materials, intermediates, or the final product. These side reactions often result in polymerization or the formation of complex, high-molecular-weight byproducts (tar).
-
Troubleshooting: To resolve this, revisit the proactive control strategies. Ensure your agitation is sufficient to create a deep vortex, reduce your reactant concentration, and slow down the addition rate even further. Verifying the purity of your starting materials is also crucial, as impurities can sometimes catalyze decomposition pathways.[5]
-
References
- BenchChem. (2025). Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids. BenchChem.
- BenchChem. (2025). Catalytic Activation of (Trifluoromethyl)trimethylsilane: Application Notes and Protocols for Trifluoromethylation Reactions. BenchChem.
- The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry.
- ResearchGate. (2025). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate.
- BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. BenchChem.
- BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note. BenchChem.
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-(trifluoromethyl)isoxazole Derivatives
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocycle is a privileged structure, appearing in a range of approved drugs and biologically active compounds. Its value is often amplified by the strategic incorporation of a trifluoromethyl (–CF3) group. The –CF3 moiety is a powerful tool in drug design, known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3][4] This increased binding can lead to higher efficacy.[3] The combination of the isoxazole core with a trifluoromethyl group at the 5-position and a methyl group at the 3-position creates a chemical scaffold with significant potential for developing novel therapeutics and agrochemicals.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Methyl-5-(trifluoromethyl)isoxazole derivatives. We will objectively compare the performance of various structural analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
Core Scaffold: Deconstructing the this compound Moiety
The foundational structure of this compound presents a unique combination of chemical features that contribute to its biological activity. Understanding the role of each component is crucial for rational drug design.
-
The Isoxazole Ring: This heterocyclic core is not merely a passive linker. Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions are key to its function as a versatile pharmacophore. The isoxazole ring is found in compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[1]
-
The 3-Methyl Group: While seemingly simple, the methyl group at the C-3 position can play a significant role in orienting the molecule within a binding pocket and can influence its metabolic stability. Modifications at this position can fine-tune the compound's selectivity and potency.
-
The 5-Trifluoromethyl Group: This is arguably the most impactful substituent on the core scaffold. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic profile of the isoxazole ring. Furthermore, its lipophilic character enhances cell permeability and bioavailability.[2][3] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, thereby increasing the half-life of the drug candidate.[4]
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of the this compound scaffold can be systematically modulated by introducing various substituents at different positions of the isoxazole ring.
Substitutions at the C-4 Position
The C-4 position of the isoxazole ring is a key site for modification to optimize biological activity. The nature of the substituent at this position can influence the molecule's conformation, lipophilicity, and interaction with the target protein.
For instance, in a series of trisubstituted isoxazoles designed as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), the linker at the C-4 position was found to be critical for potency.[5] A clear correlation was observed between the potency and the lipophilicity and flexibility of the C-4 linker, with ether or alkene linkers resulting in the highest potency.[5] This suggests that for certain targets, a degree of flexibility at the C-4 position is beneficial for achieving the optimal binding conformation.
In the context of anticancer activity, the introduction of a trifluoromethyl group at the C-4 position of a 3,5-diaryl isoxazole scaffold has been shown to be advantageous. One study reported that a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivative exhibited potent anticancer activity against the MCF-7 human breast cancer cell line.[1] This highlights that even with a trifluoromethyl group already present at C-5, adding another at C-4 can further enhance desired biological effects.
Modifications at the C-3 and C-5 Positions
While this guide focuses on the this compound core, it is instructive to compare it with derivatives bearing different substituents at these positions to understand the SAR.
Research on isoxazole derivatives has shown that the nature of the substituent at both the C-3 and C-5 positions is critical for determining the biological activity. For example, in a series of 3,5-diaryl isoxazole derivatives evaluated for anticancer activity, the substitution pattern on the phenyl rings at both positions significantly influenced their potency and selectivity against prostate cancer cells.[6]
In another study focusing on antiviral agents against the Zika virus, modifications of the groups at the C-3 and C-5 positions of the isoxazole ring were explored.[7] The results indicated that specific aromatic and heteroaromatic substituents were necessary for potent antiviral activity. For example, a derivative with a 4-bromophenyl group at C-3 and a 1-methyl-1H-pyrrol-2-yl group at C-5 showed promising activity.[7]
The presence of a thiophene ring at the 5th position of an isoxazole core has been associated with good anti-cancer activity against the MCF-7 cell line, superior to derivatives bearing phenyl, furanyl, or vinyl groups at the same position.[3] This underscores the importance of the electronic and steric properties of the C-5 substituent in dictating the biological outcome.
Comparative Analysis of Biological Activities
The this compound scaffold and its close analogues have demonstrated a broad spectrum of biological activities. The following table summarizes the performance of various derivatives against different biological targets, highlighting the impact of structural modifications.
| Derivative Class | Target/Activity | Key Structural Features | Reported Potency (IC50/EC50) | Reference(s) |
| Trisubstituted Isoxazoles | RORγt Inverse Agonism | Varied linkers at C-4 (ether, alkene) and heterocycles at C-5 (pyrrole, pyrazole). | IC50 values in the nanomolar range; e.g., a derivative with a C-4 ether linker showed an IC50 of 140 ± 10 nM. | [5] |
| 4-(Trifluoromethyl)isoxazoles | Anticancer (MCF-7 cells) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl) at C-3 and C-5. | IC50 = 2.63 μM. | [1] |
| Isoxazoline Derivatives | Herbicidal | 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl) structure. | Complete control of barnyard grass at 250 g of a.i. ha(-1). | [8] |
| Trifluoromethylated Flavonoid-based Isoxazoles | Antidiabetic (α-Amylase Inhibition) | Flavonoid core attached to the isoxazole ring. | IC50 values ranging from 12.6 ± 0.2 µM to 27.6 ± 1.1 µM. | [2][9] |
| Isoxazole-based Small Molecules | Antiviral (Zika Virus) | Varied aromatic and heteroaromatic groups at C-3 and C-5. | One promising candidate showed an EC50 of 5.3 μM. | [7] |
| Oxazol-5-one Isoxazole Hybrids | Anticancer (HepG2 cells) | Chiral trifluoromethyl and isoxazole moieties combined in an oxazol-5-one structure. | A lead compound demonstrated an IC50 of 1.8 μM. | [10] |
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a common and versatile method for synthesizing the isoxazole core.
Materials:
-
Substituted alkyne
-
Substituted nitrile oxide (can be generated in situ from an oxime)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted alkyne (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare the nitrile oxide. A common method is the dehydrohalogenation of a hydroximoyl halide with a non-nucleophilic base like triethylamine.
-
Slowly add the solution of the nitrile oxide (1.1 eq) to the alkyne solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole derivative.
Causality: The 1,3-dipolar cycloaddition is a powerful reaction that forms the five-membered isoxazole ring in a single, concerted step. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide, allowing for the controlled synthesis of specific isomers.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a standard colorimetric assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isoxazole derivatives in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: This protocol includes both positive and negative (vehicle) controls. The positive control ensures the assay is working correctly, while the vehicle control accounts for any effects of the solvent. The dose-response curve generated allows for the reliable calculation of the IC50 value.
Visualizations
Diagram 1: SAR Workflow
Caption: Workflow for SAR studies of isoxazole derivatives.
Diagram 2: Key SAR Principles
Caption: Key SAR principles for isoxazole derivatives.
Conclusion and Future Outlook
The this compound scaffold is a highly promising platform for the development of new bioactive compounds. The structure-activity relationship studies clearly demonstrate that modifications at the C-4 position, as well as variations of the substituents at the C-3 and C-5 positions, can profoundly impact the biological activity and selectivity of these derivatives. The trifluoromethyl group at the C-5 position consistently proves to be a key contributor to enhanced potency and favorable pharmacokinetic properties.
Future research should focus on exploring a wider range of substituents at the C-4 position to further probe the impact of linker length, rigidity, and hydrogen bonding capacity. The synthesis of novel derivatives with diverse heterocyclic systems at the C-3 and C-5 positions could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their targets. The continued application of rational design principles, guided by the SAR data presented in this guide, will undoubtedly accelerate the discovery of next-generation drugs and agrochemicals based on this versatile isoxazole scaffold.
References
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.). PubMed Central.
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A Comparative Analysis of 3-Methyl-5-(trifluoromethyl)isoxazole and its Non-Fluorinated Analog, 3-Methyl-5-phenylisoxazole: A Guide for Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds represents a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide presents a detailed comparative framework for evaluating 3-Methyl-5-(trifluoromethyl)isoxazole and its non-fluorinated counterpart, 3-methyl-5-phenylisoxazole.
While direct comparative experimental data for these specific analogs is not extensively available in public literature, this guide will synthesize known properties and established principles of fluorine chemistry to provide a robust predictive comparison. Furthermore, we will furnish detailed, field-proven experimental protocols to enable researchers to generate the requisite data for a comprehensive head-to-head evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group in place of a phenyl ring is anticipated to engender significant shifts in the physicochemical characteristics of the isoxazole core. The following table summarizes the known properties of 3-methyl-5-phenylisoxazole and the predicted attributes of its trifluoromethylated analog, based on established principles of medicinal chemistry.[3][4]
| Property | 3-Methyl-5-phenylisoxazole | This compound (Predicted) | Rationale for Predicted Difference |
| Molecular Weight | 159.18 g/mol [5][6] | 151.08 g/mol | Replacement of a phenyl group (C6H5) with a trifluoromethyl group (CF3). |
| Melting Point | 63-68 °C[1] | Likely lower | Disruption of crystal packing forces due to the smaller, more electron-withdrawing CF3 group. |
| Boiling Point | 262-264 °C at 760 mmHg[1] | Likely lower | Lower molecular weight and potentially weaker intermolecular forces. |
| Solubility | Slightly soluble in chloroform and methanol[1] | Expected to be moderate in a range of organic solvents | The CF3 group can enhance solubility in some organic media. |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic | Expected to be more lipophilic | The trifluoromethyl group is a strong lipophilicity enhancer.[3] |
| Metabolic Stability | Susceptible to aromatic hydroxylation on the phenyl ring | Significantly more stable | The C-F bond is exceptionally strong and resistant to metabolic cleavage.[3][7] |
Experimental Protocols for a Definitive Comparison
To move beyond prediction and establish a concrete, data-driven comparison, the following experimental protocols are recommended. These self-validating systems are designed to provide accurate and reproducible data on the key differentiating properties of the two analogs.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method remains the gold standard for its determination.
Methodology:
-
Preparation of Saturated Solvents: Prepare mutually saturated solutions of n-octanol and water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Standard Solution Preparation: Prepare a stock solution of each isoxazole analog in n-octanol at a concentration of 1 mg/mL.
-
Partitioning: In a separatory funnel, combine 10 mL of the saturated n-octanol stock solution with 10 mL of saturated water.
-
Equilibration: Shake the funnel vigorously for 1 hour to ensure thorough partitioning of the analyte between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be employed to expedite this process.
-
Quantification: Carefully collect aliquots from both the n-octanol and aqueous layers. Determine the concentration of the isoxazole analog in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in n-octanol] / [Concentration in water])
Diagram of the LogP Determination Workflow:
Caption: Workflow for LogP determination by the shake-flask method.
Assessment of Metabolic Stability using Human Liver Microsomes
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. Human liver microsomes (HLMs) contain a rich complement of cytochrome P450 enzymes, which are responsible for the majority of phase I drug metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each isoxazole analog (10 mM in DMSO).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Diagram of the Metabolic Stability Assay Workflow:
Caption: Workflow for in vitro metabolic stability assessment.
Comparative Biological Activity: A Look into Potential Applications
The isoxazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[8] Derivatives of 3-methyl-5-phenylisoxazole have been investigated for activities including aminopeptidase A inhibition.[1] The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule, often through improved target binding and increased cell permeability.[9]
A comprehensive comparison of the biological activity of these two analogs would necessitate screening against a panel of relevant targets. For instance, given the known anticancer activity of some isoxazole derivatives, a comparative in vitro cytotoxicity assay against a panel of cancer cell lines would be a logical starting point.[10]
Hypothetical Signaling Pathway Inhibition:
Many isoxazole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it a prime target for therapeutic intervention.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by an isoxazole analog.
Conclusion: The Promise of Trifluoromethylation
The substitution of a phenyl group with a trifluoromethyl group on the 3-methylisoxazole core represents a strategic modification with the potential to significantly enhance the druglike properties of the parent molecule. Based on established principles, this compound is predicted to exhibit superior metabolic stability and increased lipophilicity compared to its non-fluorinated analog. These altered physicochemical properties may translate to improved pharmacokinetic profiles and enhanced biological activity.
This guide provides a comprehensive framework for the comparative evaluation of these two compounds. By executing the detailed experimental protocols outlined herein, researchers can generate the necessary data to make informed decisions in the drug discovery and development process. The strategic application of fluorination, as exemplified by the trifluoromethyl group, continues to be a powerful tool in the medicinal chemist's arsenal for the creation of safer and more effective medicines.
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A Comparative Guide to the In Vitro Biological Activity of 3-Methyl-5-(trifluoromethyl)isoxazole Analogs
Introduction: The Isoxazole Scaffold and the Trifluoromethyl Advantage in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile core for designing novel therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6]
A significant advancement in optimizing the therapeutic potential of these scaffolds has been the incorporation of the trifluoromethyl (CF₃) group.[7] This functional group is highly sought after in drug development due to its strong electron-withdrawing nature, metabolic stability, and lipophilicity.[8][9] These properties can profoundly enhance a molecule's pharmacokinetic profile, improving its bioavailability, membrane permeability, and binding affinity to biological targets.[7][9] This guide provides a comparative analysis of the in vitro biological activities of isoxazole analogs featuring a 3-methyl and a 5-trifluoromethyl substitution, synthesizing data from multiple studies to offer a clear perspective on their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary focus for isoxazole derivatives has been in oncology, where the need for novel agents with improved efficacy and reduced toxicity is paramount. The 3-methyl-5-(trifluoromethyl)isoxazole core has been integrated into various molecular designs to probe its antiproliferative and pro-apoptotic capabilities across a range of human cancer cell lines.
The rationale for incorporating the trifluoromethyl group is clear: it can significantly enhance cytotoxic potency. Studies have shown that the presence of a CF₃ moiety on the isoxazole ring can lead to a dramatic increase in anticancer activity compared to non-trifluoromethylated analogs.[7][10] For instance, one study found a 4-(trifluoromethyl)isoxazole derivative to be nearly eight times more active against the MCF-7 breast cancer cell line than its non-fluorinated counterpart, highlighting the strategic importance of this group in drug design.[7][10] This enhancement is often attributed to improved target engagement and metabolic stability.
Comparative Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative isoxazole analogs against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Analog 1 | MCF-7 (Breast) | 2.63 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | [7][10] |
| Analog 2 | K562 (Leukemia) | 0.018 (18.01 nM) | 3,4-isoxazolediamide derivative | [11] |
| Analog 3 | PC-3 (Prostate) | < 12 | 5-(3-alkylquinolin-2-yl)-3-(4-fluorophenyl/trifluoromethylphenyl) isoxazole | [12] |
| Analog 4 | Hep3B (Liver) | 5.96 | Phenyl-isoxazole-carboxamide derivative | [13] |
| Analog 5 | HeLa (Cervical) | 0.91 | Phenyl-isoxazole-carboxamide derivative | [13] |
| Reference Cmpd | MCF-7 (Breast) | 19.72 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Non-CF₃) | [7][10] |
Mechanism of Action: Induction of Apoptosis
A significant mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.[10][11] Studies on human erythroleukemic K562 cells demonstrated that several isoxazole derivatives are potent inducers of both early and late-stage apoptosis.[11] This is a highly desirable trait for an anticancer agent, as it eliminates cancer cells in a controlled manner that minimizes inflammation.
Figure 1: Simplified pathway of apoptosis induction by a trifluoromethyl-isoxazole analog.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi.[14][15] Isoxazole derivatives have been extensively studied for their antimicrobial potential.[3] The incorporation of the this compound scaffold can be a viable strategy for developing novel antimicrobial agents.
Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of various isoxazole analogs against representative bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 | Staphylococcus aureus (Gram +) | 31.25 | [3] |
| Analog 7 | Escherichia coli (Gram -) | 95 | [14][15] |
| Analog 8 | Candida albicans (Fungus) | 2 | [16] |
| Analog 9 | Bacillus subtilis (Gram +) | 62.5 | [3] |
| Ciprofloxacin | E. coli | - | Standard |
| Fluconazole | C. albicans | 1 | [16] |
Structure-activity relationship (SAR) studies often reveal that the presence of electron-withdrawing groups, such as halogens or the CF₃ group, on the phenyl rings attached to the isoxazole core enhances antibacterial activity.[1][14]
Enzyme Inhibitory Activity
Beyond cytotoxicity and antimicrobial effects, isoxazole analogs are proficient enzyme inhibitors, a mechanism that underpins many therapeutic interventions.[17] The trifluoromethyl group can play a crucial role in enhancing the binding affinity of these molecules to the active sites of target enzymes.
A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate digestion. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients. Trifluoromethylated flavonoid-based isoxazoles have demonstrated potent α-amylase inhibitory activity, with potencies similar to the clinically used drug acarbose.[8]
Comparative α-Amylase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Enzyme | IC₅₀ (µM) | Key Structural Features | Reference |
| Analog 10 | α-Amylase | 12.6 | Trifluoromethylated flavonoid-isoxazole hybrid | [8] |
| Acarbose | α-Amylase | 12.4 | Positive Control | [8] |
The data shows that specifically designed trifluoromethylated isoxazoles can be as potent as the standard inhibitor, acarbose, making them promising leads for the development of new antidiabetic agents.[8]
Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. The choice of these assays is based on their robustness, widespread acceptance in the field, and their ability to provide quantitative, comparable data.
Figure 2: General workflow for an in vitro screening cascade for anticancer drug discovery.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[19]
-
Compound Preparation: Prepare a 2-fold serial dilution of each isoxazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19][20]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole analog at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The collective evidence strongly supports the this compound scaffold as a highly promising platform for the development of novel therapeutic agents. The strategic inclusion of the trifluoromethyl group consistently enhances biological activity, whether in anticancer, antimicrobial, or enzyme inhibitory contexts.[7][10] The comparative data presented herein demonstrates that these analogs can exhibit potency in the low micromolar to nanomolar range, often through well-defined mechanisms such as the induction of apoptosis.
Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. Investigating their effects on a wider range of biological targets, including specific kinases or metabolic enzymes, could uncover new therapeutic applications. While these in vitro results are compelling, the progression of the most promising lead candidates into preclinical in vivo models is the critical next step to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Methyl-5-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-Methyl-5-(trifluoromethyl)isoxazole. The accurate quantification of this molecule is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential therapeutic agents. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3]
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] It is a cornerstone of quality assurance in the pharmaceutical industry, providing confidence that the generated data is accurate, reliable, and reproducible.[2] Key validation characteristics as defined by the ICH include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2]
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published, established methods for structurally similar isoxazole derivatives can be adapted and validated.[6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates. For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable option, particularly for assessing purity and volatile impurities.[7][10]
This guide will focus on the comparison of two primary methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical formulations where the analyte concentration is relatively high.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax), likely in the range of 250-280 nm.[7][11]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for bioanalytical studies and trace-level analysis due to its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations in complex biological matrices.[6][9]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions would be determined by infusion and fragmentation experiments.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
4. Standard and Sample Preparation (for plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
Workflow for LC-MS/MS Analysis in a Biological Matrix
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
Comparison of Validated Method Performance
The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar small molecules.
| Parameter | RP-HPLC-UV | LC-MS/MS | Rationale for Performance |
| Specificity | Moderate to High | Very High | LC-MS/MS is highly specific due to the monitoring of unique MRM transitions, minimizing interference from matrix components.[6] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity over their respective ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The dynamic range of LC-MS/MS is suitable for trace-level quantification, while HPLC-UV is better for higher concentrations. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods, when properly validated, provide high accuracy.[2] |
| Precision (%RSD) | < 2% | < 15% | The acceptance criteria for precision are generally tighter for HPLC-UV assays of bulk drug substance compared to bioanalytical LC-MS/MS methods.[2] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | The sensitivity of mass spectrometric detection is significantly higher than UV detection. |
| Robustness | Good | Good | Both methods can be developed to be robust against minor variations in chromatographic conditions. |
Interdependence of Analytical Method Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method. For instance, accuracy and precision are evaluated across the linear range of the method. The specificity of the method ensures that the accuracy is not affected by interfering substances.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The choice between RP-HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application. RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical products where analyte concentrations are relatively high. LC-MS/MS is the preferred method for bioanalytical studies and trace-level analysis due to its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations in complex biological matrices.[9] Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data to support drug development and manufacturing processes.[1][2][3]
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The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 3-Methyl-5-(trifluoromethyl)isoxazole-Based Compounds
In the landscape of modern drug discovery, the 3-methyl-5-(trifluoromethyl)isoxazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted therapies. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds attractive candidates for development.[1][2][3] However, this enhanced reactivity also necessitates a rigorous evaluation of their selectivity. Off-target interactions can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or, in some cases, therapeutically beneficial.[4][5][6] Understanding the complete interaction profile of these isoxazole-based compounds is therefore not just a regulatory hurdle, but a scientific imperative for developing safer and more effective medicines.
This guide provides a comparative analysis of state-of-the-art methodologies for cross-reactivity profiling, offering researchers the insights needed to select the most appropriate techniques for their specific this compound-based compounds. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data.
The Rationale for Profiling: Why Selectivity Matters
The high degree of conservation within protein families, such as the human kinome, presents a significant challenge in developing selective inhibitors.[4][7] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a cascade of unintended biological consequences. Cross-reactivity profiling is the systematic process of identifying these off-target interactions. A comprehensive profile enables researchers to:
-
De-risk clinical candidates: Early identification of potential liabilities can save significant time and resources.
-
Elucidate mechanisms of action: Understanding the full spectrum of targets can provide a more complete picture of a compound's biological effects.
-
Identify opportunities for drug repurposing: A promiscuous compound may have therapeutic potential beyond its primary indication.[8]
-
Guide medicinal chemistry efforts: A detailed selectivity profile can inform the rational design of more specific analogues.[5][9][10]
A Comparative Analysis of Profiling Methodologies
Several powerful techniques are available for assessing the cross-reactivity of small molecules. Here, we compare three orthogonal approaches: broad-panel kinase screening, cellular thermal shift assays (CETSA), and affinity purification-mass spectrometry (AP-MS).
| Methodology | Principle | Strengths | Limitations | Typical Output |
| Broad-Panel Kinase Screening (e.g., KINOMEscan®) | In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a large panel of kinases.[11][12][13] | - High-throughput and comprehensive coverage of the kinome.- Quantitative measure of binding affinity (Kd or Ki).- Does not require ATP, providing a true measure of thermodynamic binding.[12] | - In vitro assay may not reflect cellular activity.- Does not assess functional inhibition.- Can miss targets outside the kinase family. | - Selectivity score (S-score).- Dissociation constants (Kd) for interacting kinases.- Kinome interaction map (tree spot). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15][16][17][18] | - Measures target engagement in a physiologically relevant cellular environment.- Can be used to assess target engagement in tissues.- Label-free method.[17] | - Lower throughput than in vitro screens.- Requires a specific antibody for detection (Western blot) or advanced proteomics (MS-CETSA).- Not all proteins exhibit a clear thermal shift. | - Thermal shift (ΔTm) indicating target stabilization.- Isothermal dose-response curves to determine cellular potency. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized "bait" (the compound of interest) to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry.[19][20][21][22][23] | - Unbiased, proteome-wide discovery of potential off-targets.- Can identify novel and unexpected interactions.- Provides a snapshot of the cellular interactome under specific conditions. | - Can generate false positives due to non-specific binding.- May miss transient or weak interactions.- Requires specialized expertise in proteomics and data analysis. | - List of putative protein interactors.- Quantitative data on the relative abundance of co-purified proteins. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Broad-Panel Kinase Screening (Conceptual Workflow)
This protocol outlines the general steps involved in a competitive binding assay for kinome-wide profiling.
Causality: The core principle is that a test compound's ability to displace a known, immobilized ligand from a kinase's active site is directly proportional to its binding affinity. This allows for a quantitative comparison of interactions across a vast number of kinases.
Caption: Conceptual workflow for a broad-panel kinase screening assay.
Methodology:
-
Compound Preparation: Solubilize the this compound-based compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the kinase panel, with each well containing a different kinase.
-
Competition Binding: Add the immobilized ligand and the test compound to each well. The test compound will compete with the immobilized ligand for binding to the kinase.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound compound and kinase.
-
Quantification: Quantify the amount of kinase remaining bound to the immobilized ligand. This is often done using techniques like qPCR (if the kinase is DNA-tagged) or an ELISA-based method.[11]
-
Data Analysis: Compare the amount of bound kinase in the presence of the test compound to a vehicle control. A reduction in the signal indicates that the test compound has bound to the kinase. Calculate the dissociation constant (Kd) from a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the steps for performing a CETSA experiment to validate the interaction of a this compound-based compound with a specific target in intact cells.
Causality: This assay leverages the biophysical principle that the binding of a small molecule to its protein target increases the protein's thermal stability. By heating the cells and measuring the amount of soluble protein at different temperatures, we can infer target engagement.[14][16][17]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to an appropriate density.
-
Treat the cells with the this compound-based compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using an appropriate buffer (e.g., freeze-thaw cycles or a mild detergent-based buffer).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or peptide abundances (for MS).
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target stabilization.
-
Interpreting the Data: A Unified View of Selectivity
The data generated from these orthogonal approaches should be integrated to build a comprehensive cross-reactivity profile.
-
Initial Broad Screen: A broad-panel kinase screen provides the initial landscape of potential interactions. A highly selective compound will show potent binding to a single or a small number of kinases, while a less selective compound will have a broader interaction profile. The selectivity score (S-score) is a useful metric for quantifying this, with a lower score indicating higher selectivity.
-
Cellular Validation: CETSA is crucial for validating the hits from the in vitro screen in a more physiologically relevant context. A significant thermal shift in intact cells confirms that the compound can penetrate the cell membrane and engage its target in the complex cellular milieu. The absence of a thermal shift for a kinase that was a hit in the in vitro screen may indicate poor cell permeability or that the interaction is not significant at cellular ATP concentrations.[4][24]
-
Unbiased Discovery: AP-MS serves as a powerful tool for identifying off-targets that may have been missed by a targeted kinase screen. Novel interactors identified by AP-MS should be further validated using orthogonal methods like CETSA or functional assays.
Caption: Integration of data from orthogonal profiling methods.
Conclusion
The development of this compound-based compounds holds significant promise for targeted therapies. However, a thorough understanding of their cross-reactivity is paramount for their successful clinical translation. By employing a multi-pronged approach that combines broad-panel in vitro screening with cellular target engagement and unbiased proteomic methods, researchers can build a comprehensive and reliable selectivity profile. This integrated understanding not only mitigates the risks associated with off-target effects but also provides a deeper insight into the compound's mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.
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A Comparative Guide to the Efficacy of 3-Methyl-5-(trifluoromethyl)isoxazole Versus Other Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth, objective comparison of the 3-methyl-5-(trifluoromethyl)isoxazole scaffold against other prominent heterocyclic systems. By examining experimental data and explaining the underlying physicochemical principles, we aim to equip you with the insights necessary to make informed decisions in your drug design endeavors.
The Rise of Fluorinated Heterocycles: A Strategic Advantage
The deliberate incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the therapeutic profile of a molecule.[1][2] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] When appended to a privileged heterocyclic scaffold like isoxazole, the resulting this compound core presents a compelling starting point for drug discovery programs.
The this compound Scaffold: A Profile
The this compound moiety is a five-membered aromatic heterocycle distinguished by the adjacent placement of its oxygen and nitrogen atoms and the presence of a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement confers a unique set of physicochemical characteristics that are highly advantageous in drug design.
Key Attributes:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1] This can lead to an extended half-life and improved bioavailability of the parent molecule.
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[1]
-
Modulation of pKa: As a potent electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH. This can impact solubility, receptor binding, and cell permeability.
-
Bioisosteric Mimicry: The isoxazole ring itself is a versatile bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the fine-tuning of a compound's properties while maintaining key biological interactions.[3]
Head-to-Head Comparison with Other Privileged Scaffolds
The true measure of a scaffold's utility lies in its performance relative to other viable alternatives. Below, we compare the this compound core to other commonly employed heterocyclic systems, supported by experimental data where available.
Isoxazole vs. Pyrazole
Isoxazoles and pyrazoles are isomers, both being five-membered aromatic heterocycles with two adjacent heteroatoms. However, the exchange of a nitrogen atom for an oxygen atom in the isoxazole ring leads to significant differences in their properties.
| Property | This compound | Trifluoromethyl-Pyrazole | Rationale & Implications |
| Hydrogen Bonding | Primarily a hydrogen bond acceptor at the nitrogen atom. | Can act as both a hydrogen bond donor (N-H) and acceptor. | The additional hydrogen bond donor capability of the pyrazole ring can be advantageous for targets with specific hydrogen bonding requirements. However, it can also lead to increased polarity and reduced membrane permeability. |
| Dipole Moment | Generally higher than pyrazole. | Lower than isoxazole. | The larger dipole moment of isoxazole can enhance interactions with polar residues in a binding pocket but may also impact solubility and permeability. |
| Metabolic Stability | The N-O bond can be susceptible to reductive cleavage under certain conditions. | The N-N bond is generally more stable. | While the trifluoromethyl group imparts significant metabolic stability, the inherent stability of the pyrazole ring may offer an additional advantage in some metabolic pathways. |
| Acidity (pKa of N-H) | Not applicable (no N-H). | The trifluoromethyl group increases the acidity of the N-H proton. | The acidic N-H in pyrazoles can be a key interaction point but can also lead to higher aqueous solubility and potential for ionization at physiological pH. |
Case Study: COX-2 Inhibitors
A compelling comparison can be drawn from the field of COX-2 inhibitors. Celecoxib, a highly successful anti-inflammatory drug, features a 1,5-diarylpyrazole core with a trifluoromethyl group. In contrast, Valdecoxib is a COX-2 inhibitor built around a 3,4-diarylisoxazole scaffold. While both are effective, the trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for its high selectivity and potency. This highlights that the interplay between the trifluoromethyl group and the specific heterocyclic core is critical for optimizing biological activity.
Isoxazole vs. Oxazole
Oxazole is another five-membered heterocyclic isomer of isoxazole, with the nitrogen and oxygen atoms separated by a carbon. This seemingly small change has a significant impact on the electronic properties of the ring.
| Property | This compound | Trifluoromethyl-Oxazole | Rationale & Implications |
| Basicity (pKa of conjugate acid) | Weaker base. | Stronger base. | The lower basicity of the isoxazole nitrogen can be advantageous in avoiding off-target interactions with acidic residues and may lead to a better safety profile. |
| Aromaticity | Generally considered to have slightly greater aromaticity. | Slightly less aromatic. | The higher aromaticity of the isoxazole ring can contribute to greater stability and more favorable stacking interactions with aromatic residues in a protein's active site. |
| Prevalence in Approved Drugs | Notable prevalence in FDA-approved drugs.[4] | Also found in approved drugs, but perhaps less frequently as a core scaffold in recent years. | The historical success of isoxazole-containing drugs provides a strong validation of this scaffold in drug development.[4] |
Isoxazole vs. Thiophene
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is a common scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring.
| Property | This compound | Trifluoromethyl-Thiophene | Rationale & Implications |
| Hydrogen Bonding | Hydrogen bond acceptor. | Generally considered a weak hydrogen bond acceptor. | The isoxazole's more defined hydrogen bonding capability offers more specific interaction potential with biological targets. |
| Metabolic Stability | N-O bond can be a metabolic soft spot. | The sulfur atom can be susceptible to oxidation (e.g., to sulfoxide or sulfone), which can alter the compound's properties and potentially lead to reactive metabolites. | Both scaffolds have potential metabolic liabilities that need to be considered and addressed during the drug design process. |
| Electronic Properties | Electron-deficient due to the electronegative oxygen and nitrogen atoms. | Electron-rich compared to isoxazole. | The differing electronic nature of these rings will dictate the types of interactions they can form with a target protein and influence their reactivity. |
Experimental Protocols
To facilitate a direct and objective comparison of these scaffolds in your own research, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Step 1: Generation of Trifluoroacetonitrile Oxide
-
To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of a mild oxidizing agent such as sodium hypochlorite (1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The in situ generation of trifluoroacetonitrile oxide is crucial to avoid its dimerization.
Step 2: Cycloaddition with an Alkyne
-
To the reaction mixture containing the in situ generated trifluoroacetonitrile oxide, add the corresponding alkyne, in this case, propyne (or a suitable precursor) (1.5 eq.).
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin solution: 15 µM in assay buffer.
-
COX-2 enzyme solution: Dilute purified human or ovine COX-2 in assay buffer to the desired concentration.
-
Arachidonic acid (substrate): 10 mM stock in ethanol.
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogen): 10 mM stock in DMSO.
-
Test Compounds: Prepare a dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of hematin solution, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (DCIP Reduction)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.1% Triton X-100.
-
Recombinant human DHODH solution.
-
Dihydroorotate (DHO) solution.
-
2,6-dichloroindophenol (DCIP) solution.
-
Coenzyme Q10 solution.
-
Test Compounds: Prepare a dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes.
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the velocities relative to the DMSO control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the design of novel therapeutics. Its unique combination of metabolic stability, lipophilicity, and bioisosteric potential, largely conferred by the trifluoromethyl group, makes it a privileged scaffold in modern medicinal chemistry.
While direct, comprehensive comparative data against all other heterocyclic scaffolds is not always available in a single study, the existing body of literature and the known physicochemical properties of these rings allow for a rational and evidence-based approach to scaffold selection. The choice between isoxazole and other heterocycles such as pyrazole, oxazole, or thiophene will ultimately depend on the specific requirements of the biological target and the desired pharmacokinetic profile of the final drug candidate.
The experimental protocols provided in this guide offer a robust framework for conducting your own comparative studies, enabling a data-driven approach to lead optimization. As our understanding of the intricate interplay between scaffold architecture and biological activity continues to grow, the strategic use of scaffolds like this compound will undoubtedly continue to yield novel and effective medicines.
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A Comparative Docking Analysis of 3-Methyl-5-(trifluoromethyl)isoxazole Derivatives as Cyclooxygenase-2 Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation and Comparison with Established Alternatives
In the landscape of modern drug discovery, the quest for selective and potent inhibitors of key biological targets remains a paramount challenge. Cyclooxygenase-2 (COX-2), an enzyme intricately involved in inflammation and pain pathways, has been a focal point for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Among the diverse chemical scaffolds explored, isoxazole derivatives have emerged as a promising class of compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides an in-depth computational docking study of 3-Methyl-5-(trifluoromethyl)isoxazole derivatives against COX-2, presenting a comparative analysis with the established drug Celecoxib and other alternative inhibitors. We will delve into the causality behind the experimental choices, provide a detailed, self-validating protocol for the docking workflow, and present a comprehensive comparison of binding affinities supported by experimental data from the literature.
The Rationale for Targeting COX-2 with Isoxazole Derivatives
The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[4] The design of selective COX-2 inhibitors, therefore, aims to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4] The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic profile and its ability to engage in various non-covalent interactions with biological targets.[1][5] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] This guide will explore the potential of this compound derivatives as potent and selective COX-2 inhibitors through a detailed computational lens.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for the molecular docking of small molecules into the active site of COX-2 using AutoDock Vina, a widely used and validated open-source docking program.[6][7][8]
Part 1: Preparation of the Receptor (COX-2)
-
Protein Structure Retrieval: The three-dimensional crystal structure of human COX-2, in complex with an inhibitor, is retrieved from the Protein Data Bank (PDB). For this study, the PDB ID: 5KIR is a suitable choice.[9][10]
-
Receptor Cleaning: All non-essential molecules, including water, co-factors, and the co-crystallized ligand, are removed from the PDB file. This is a critical step to ensure that the docking simulation is not influenced by extraneous molecules.[6][8]
-
Addition of Polar Hydrogens and Gasteiger Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. These steps are essential for the accurate calculation of electrostatic interactions during the docking process.[3] The prepared protein is then saved in the PDBQT file format, which is the required input format for AutoDock Vina.[7]
Part 2: Preparation of the Ligands
-
Ligand Structure Generation: The 2D structures of the this compound derivatives, Celecoxib, and other alternative inhibitors are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.
-
Ligand File Preparation: The prepared ligand structures are saved in the PDBQT format. This process involves defining the rotatable bonds within the ligand, which allows for conformational flexibility during the docking simulation.[7]
Part 3: Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the search space for the docking simulation encompasses the entire binding pocket.[6][11]
-
Running AutoDock Vina: The docking simulation is performed using the AutoDock Vina executable. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using its scoring function.[6][7]
-
Analysis of Results: The output of the docking simulation includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.[6] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed using software like PyMOL or Discovery Studio.[3]
Caption: A logical relationship diagram illustrating the comparative analysis.
Conclusion
This comparative guide underscores the significant potential of this compound derivatives as a promising class of COX-2 inhibitors. While direct comparative docking data against COX-2 for this specific subclass is an area for future investigation, the strong in vitro potency of related isoxazole-carboxamides and the known activity-enhancing effects of the trifluoromethyl group provide a compelling rationale for their further development. The detailed docking protocol provided herein offers a validated framework for such in silico evaluations. By comparing the predicted binding affinities with established drugs like Celecoxib and other natural product-based inhibitors, researchers can gain valuable insights to guide the rational design of novel, potent, and selective anti-inflammatory agents. The integration of computational docking with experimental validation remains a cornerstone of modern drug discovery, accelerating the identification of promising therapeutic candidates.
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COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura journal. Retrieved from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
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Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. Retrieved from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]
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Autodock_Vina Protocol. (n.d.). Scribd. Retrieved from [Link]
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Protein-ligand docking. (2019). Galaxy Training. Retrieved from [Link]
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Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]
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Docking interactions of celecoxib with COX-2. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2025). Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. Retrieved from [Link]
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Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. (n.d.). ACTA Pharmaceutica Sciencia. Retrieved from [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
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Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (n.d.). Pharmaspire. Retrieved from [Link]
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Tutorial – AutoDock Vina. (2020). Retrieved from [Link]
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Molecular docking analysis of doronine derivatives with human COX-2. (n.d.). PubMed Central. Retrieved from [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. Retrieved from [Link]
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The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. (2022). PMC - NIH. Retrieved from [Link]
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Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH. Retrieved from [Link]
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Table 4 Docking assessment for COX-2. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]
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Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. (n.d.). SciSpace. Retrieved from [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Retrieved from [Link]
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Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (2012). Semantic Scholar. Retrieved from [Link]
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Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the 3-Methyl-5-(trifluoromethyl)isoxazole Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic (PK) properties.[1][2][3] The 3-methyl-5-(trifluoromethyl)isoxazole scaffold, in particular, has emerged as a privileged structural motif in several successful therapeutic agents. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of drugs containing this key moiety, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
The Significance of the this compound Moiety
The trifluoromethyl group (-CF3) is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter the metabolic fate of the parent molecule.[4][5] When coupled with the isoxazole ring, a versatile heterocyclic system, it creates a chemical entity with a unique electronic and steric profile that can be fine-tuned for optimal interaction with biological targets.[6][7] This combination often leads to improved metabolic stability and bioavailability, crucial attributes for a successful drug.[5][6]
Comparative Pharmacokinetics of Key Drugs
Two prominent examples of drugs featuring the this compound core are Leflunomide and its active metabolite, Teriflunomide. While structurally similar, their pharmacokinetic behaviors provide a valuable case study for understanding the in vivo disposition of this class of compounds.
| Parameter | Leflunomide | Teriflunomide | Key Insights & Causality |
| Absorption | ~80% bioavailability after oral administration.[8] | ~100% bioavailability after oral administration.[9][10] | Leflunomide is a prodrug that is rapidly and almost completely converted to Teriflunomide in the intestinal wall and liver.[11][12] This near-complete conversion accounts for the high bioavailability of Teriflunomide. |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours.[13] | 1-4 hours.[10][14] | The initial metabolic conversion of Leflunomide to Teriflunomide contributes to the longer Tmax observed for the parent drug. |
| Distribution | Well distributed to tissues.[8] | Volume of distribution (Vd) is approximately 11 L.[10] | Both drugs exhibit high protein binding, predominantly to albumin (>99%), which influences their distribution.[8][9][14] |
| Metabolism | Extensively metabolized to Teriflunomide (active metabolite) and numerous minor metabolites.[8][11] | Undergoes further metabolism, including hydroxylation and conjugation.[11] | The primary metabolic step for Leflunomide is the opening of the isoxazole ring to form Teriflunomide.[15][16][17] This is a critical bioactivation step. |
| Excretion | Metabolites are excreted in urine (approx. 43%) and feces (approx. 48%).[8][13] | Eliminated through both biliary and renal pathways.[9] | The long half-life of Teriflunomide is due to extensive enterohepatic recirculation. |
| Half-life (t1/2) | 14-18 days (for the active metabolite, Teriflunomide).[8] | Approximately 18-19 days.[10] | The prolonged half-life necessitates a loading dose for Leflunomide to reach steady-state concentrations more rapidly. |
A more recent investigational compound, 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonamide (TFISA), designed for the treatment of open-angle glaucoma, also contains the this compound moiety. A study in rats following ocular instillation showed that TFISA penetrates well into the eyes and other well-vascularized organs.[18][19][20] This highlights the potential for this scaffold in developing drugs for localized delivery.
Deep Dive into Metabolism: The Fate of the Isoxazole Ring
The metabolic stability of the isoxazole ring is a critical determinant of the pharmacokinetic profile of these drugs. In the case of Leflunomide, the ring is readily opened to form the active metabolite, Teriflunomide.[15][16][17] This bioactivation is a unique enzymatic process. In vitro studies have suggested the involvement of cytochrome P450 enzymes, particularly CYP1A2, in this N-O bond cleavage.[15][16] The proposed mechanism involves the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron in the enzyme, facilitating the ring scission.[15][16]
Conversely, in other isoxazole-containing drugs like the anticoagulant Razaxaban, reductive ring opening represents a major metabolic clearance pathway.[21] This highlights that the substitution pattern and the overall molecular context significantly influence the metabolic fate of the isoxazole ring. The presence of the trifluoromethyl group can also impact metabolism by altering the electron density of the ring and potentially blocking sites susceptible to oxidation.[4]
Experimental Protocols for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above relies on robust and well-validated experimental methodologies.
This assay is crucial for predicting the in vivo clearance of a drug candidate.[22][23]
Objective: To determine the rate at which a drug containing the this compound moiety is metabolized by liver enzymes.
Methodology:
-
Test System Preparation: Pooled human liver microsomes or cryopreserved hepatocytes are commonly used.[24][25][26] These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s.[22][23]
-
Incubation: The test compound is incubated with the liver preparation at 37°C in the presence of necessary cofactors, such as NADPH for Phase I metabolism.[24]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[24]
-
Analysis: The concentration of the remaining parent drug is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[25][26]
Caption: Workflow for In Vitro Metabolic Stability Assay.
Animal models are essential for understanding the complete ADME profile of a drug in a living system.[27][28][29]
Objective: To determine the plasma concentration-time profile of a drug containing the this compound moiety after administration to rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[19][30]
-
Drug Administration: The drug is administered via the intended clinical route, typically oral gavage for drugs intended for oral use.[28][30] An intravenous administration group is often included to determine absolute bioavailability.[28]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein or sparse sampling.[30]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma is determined by a validated LC-MS/MS method.[27]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution using non-compartmental analysis.[27]
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
The this compound moiety is a valuable building block in modern drug discovery, imparting favorable pharmacokinetic properties. As evidenced by Leflunomide and Teriflunomide, this scaffold can lead to drugs with high bioavailability and long half-lives. Understanding the metabolic fate of the isoxazole ring and the influence of the trifluoromethyl group is paramount for predicting the in vivo behavior of new chemical entities containing this core structure. The experimental protocols outlined in this guide provide a framework for the robust characterization of the pharmacokinetic profiles of this important class of drugs.
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Benchmarking the stability of 3-Methyl-5-(trifluoromethyl)isoxazole against other isoxazoles
A Comparative Benchmarking Guide to the Stability of 3-Methyl-5-(trifluoromethyl)isoxazole
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
To the researchers, chemists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance. Among the privileged five-membered heterocycles, isoxazoles have emerged as a cornerstone in the design of therapeutic agents, valued for their versatile synthetic handles and their ability to act as bioisosteres for other functional groups.[1][2][3] Their presence in numerous FDA-approved drugs is a testament to their utility.[3][4]
However, the inherent chemical properties of the isoxazole ring, particularly the weak N-O bond, present a delicate balance between stability and reactivity.[5][6] This bond can be a site of metabolic cleavage or chemical degradation, making a thorough understanding of a specific isoxazole's stability profile a non-negotiable prerequisite for its advancement in a drug development pipeline.[6][7]
This guide provides an in-depth, comparative analysis of the stability of This compound , a scaffold of increasing interest. We will benchmark its stability against other isoxazole analogues by examining the profound influence of its substitution pattern—an electron-donating methyl group at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 5-position. We will delve into the mechanistic underpinnings of isoxazole stability and provide robust, field-tested experimental protocols for conducting these critical assessments.
The Chemistry of Isoxazole Stability: A Tale of Two Bonds
The isoxazole ring is an aromatic system, yet it possesses an Achilles' heel: the N-O bond.[6] This bond is susceptible to cleavage under various conditions, including reductive, basic, and photochemical stress.[5][6][8] The primary degradation pathway, especially under basic conditions, involves a base-catalyzed ring opening to form intermediates like β-ketonitriles.[9] This reactivity is not a flaw but a feature that can be modulated by the electronic nature of the ring's substituents.
dot```dot graph DegradationPathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.5];
// Nodes Isoxazole [label="Substituted Isoxazole", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; TransitionState [label="Ring-Opened Intermediate\n(e.g., β-Ketonitrile)", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Products [label="Degradation Products", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges Isoxazole -> TransitionState [label=" Base (OH⁻) or\n Reductive Stress"]; TransitionState -> Products [label=" Hydrolysis/\n Rearrangement"]; }
Caption: Workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability Assessment (pH Dependence)
-
Rationale: This protocol assesses susceptibility to acid- and base-catalyzed ring opening across a physiologically and industrially relevant pH range.
-
Materials:
-
Isoxazole compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffers: 0.1 M HCl (pH ~1), pH 4.5 acetate buffer, pH 7.4 phosphate buffer, 0.01 M NaOH (pH ~12)
-
HPLC vials
-
Calibrated pH meter and incubator/water bath set to 40°C.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the isoxazole in ACN.
-
In separate HPLC vials, add 10 µL of the stock solution to 990 µL of each buffer (0.1 M HCl, pH 4.5, pH 7.4, 0.01 M NaOH). This yields a final concentration of 10 µg/mL with 1% ACN as a co-solvent.
-
Prepare a "time zero" (T₀) sample by immediately quenching a set of vials with a neutralizing buffer and analyzing them via HPLC-MS.
-
Place the remaining vials in a 40°C incubator.
-
At specified time points (e.g., 2, 4, 8, 24 hours), remove a vial from each pH condition, neutralize if necessary, and analyze by HPLC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to T₀. A loss of peak area indicates degradation. Identify any new peaks as potential degradants.
-
Protocol 2: Photostability Assessment (ICH Q1B)
-
Rationale: This protocol determines the compound's lability to light energy, which can induce photochemical rearrangements or degradation. [8]* Materials:
-
Isoxazole compound (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines (providing controlled UV-A and visible light)
-
Quartz cuvettes or other UV-transparent containers
-
Control samples wrapped in aluminum foil.
-
-
Procedure:
-
Place a sample of the solid isoxazole powder in the photostability chamber.
-
Prepare a solution of the isoxazole (e.g., 100 µg/mL in ACN/water) and place it in a quartz container in the chamber.
-
Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil and placing them in the same chamber to control for temperature effects.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
After exposure, analyze both the light-exposed and dark control samples by HPLC-MS.
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the parent peak in the exposed sample indicates photodegradation.
-
Conclusion and Outlook
The stability of a heterocyclic core is not an intrinsic, immutable property but one that is exquisitely tuned by its substituents. The This compound scaffold is a prime example of rational chemical design, engineered for enhanced stability.
Our analysis, grounded in established chemical principles and literature precedents, strongly suggests that this scaffold possesses a superior stability profile compared to many other isoxazole analogues. [9][10]The electron-donating 3-methyl group is poised to defend the ring against hydrolytic cleavage, while the electron-withdrawing 5-trifluoromethyl group provides a robust shield against oxidative metabolism. [9][10] For drug development professionals, this translates to a lower intrinsic risk of chemical and metabolic liabilities, potentially leading to improved pharmacokinetic profiles and a more straightforward development path. By employing the rigorous forced degradation protocols outlined herein, researchers can experimentally validate this predicted stability and build a comprehensive data package to support the advancement of drug candidates built upon this promising molecular architecture.
References
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M. A. T. V. D. Laan, A. T. M. G. V. D. Sterre, R. V. D. Heiden, M. J. V. D. L. Heuvel, C. M. A. V. D. Hart, & J. V. D. Greef. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
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Ortiz, C. S., & de Bertorello, M. M. (1992). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Pharmazie, 47(9), 679-681. Retrieved from [Link]
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Young, R. J., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 14(25), 5983-5991. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Methyl-5-(trifluoromethyl)isoxazole
This guide provides comprehensive, operational instructions for the safe and compliant disposal of 3-Methyl-5-(trifluoromethyl)isoxazole. As a fluorinated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety and environmental protection. This document synthesizes best practices from institutional safety protocols and federal guidelines to provide a self-validating system for waste management, intended for researchers, scientists, and drug development professionals.
Part 1: Core Safety and Chemical Profile
Before handling waste, understanding the hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally similar compounds, such as 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide and other isoxazole derivatives, indicate several potential hazards.
Anticipated Hazards:
-
Toxicity: May be toxic or harmful if swallowed.[1]
-
Irritation: Can cause skin and serious eye irritation.[1][2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure. All personnel handling this compound, in pure form or as waste, must wear:
-
Protective Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If creating aerosols or working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator may be necessary.
Part 2: The Foundational Principle: Waste Classification and Segregation
The molecular structure of this compound is the determining factor for its disposal pathway. The presence of a trifluoromethyl (-CF3) group classifies it unequivocally as a halogenated organic compound .[4][5] This classification is critical because halogenated wastes require specialized disposal methods, typically high-temperature incineration, and are more costly to manage than non-halogenated wastes.[6]
Proper segregation prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.
Table 1: Waste Segregation Protocol
| Waste Stream | Permitted for this Container | STRICTLY PROHIBITED in this Container |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform, other fluorinated, chlorinated, brominated, or iodinated organic compounds.[4][6] | Non-Halogenated Organics: (e.g., Acetone, Ethanol, Hexane) |
| Aqueous/Inorganic Wastes: (e.g., Acids, Bases, Heavy Metal Solutions)[4][6] | ||
| Strong Oxidizers or Reducers [6] | ||
| Water-Reactive Substances [6] |
Part 3: Step-by-Step Disposal Protocol for Laboratory Operations
This protocol outlines the essential, field-proven steps for safely accumulating and preparing this compound waste for final disposal.
Step 1: Select the Appropriate Waste Container
-
Material Compatibility: Use a designated, chemically compatible container. High-density polyethylene (HDPE) carboys are recommended.[7][8] Crucial Note: Do not use metal safety cans for accumulating halogenated solvent waste, as the potential dissociation of the compound can produce acids that corrode the metal.[7]
-
Container Condition: Ensure the container is in good condition, free of leaks, and has a secure, threaded cap that can seal tightly.[5][8]
Step 2: Label the Container Correctly
-
Timing: The container must be labeled before or at the moment the first drop of waste is added.[5]
-
Content: The label must clearly state:
Step 3: Accumulate Waste Safely
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a laboratory fume hood or a secondary containment tub.[7][8]
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and ensures the container is spill-proof.[5][6]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and oxidizing agents.[7]
Step 4: Arrange for Final Disposal
-
Do Not Drain Dispose: Never dispose of this compound or any organic solvent down the sanitary sewer.[6][7][9]
-
Contact EHS: Once the container is approaching full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[8]
Part 4: Final Disposal Pathway: High-Temperature Incineration
The accepted and most effective disposal method for halogenated organic waste is controlled incineration at a licensed chemical destruction facility.[4][9] The trifluoromethyl group in the compound places it in the broader category of per- and polyfluoroalkyl substances (PFAS). According to the U.S. Environmental Protection Agency (EPA), thermal treatment under specific conditions is a recommended technology for the destruction of PFAS-containing materials.[10][11][12] This process is designed to break down the stable carbon-fluorine bonds, preventing the release of the compound or harmful byproducts into the environment.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling this compound from initial use to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
-
HAZARDOUS WASTE SEGREGATION. Bucknell University.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
7.2 Organic Solvents. Cornell University Environmental Health and Safety.
-
3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook.
-
Halogenated Solvents. Washington State University Environmental Health & Safety.
-
Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. Benchchem.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
SAFETY DATA SHEET - 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. LGC Standards.
-
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate. Apollo Scientific.
-
3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole. ChemScene.
-
Safety Data Sheet - Testify. BASF.
-
This compound-4-CARBONYL CHLORIDE. Chemicalbook.
-
This compound-4-carboxylic acid. BLDpharm.
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methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. ChemSynthesis.
-
SAFETY DATA SHEET - 3-(Chloromethyl)-5-methylisoxazole. Fisher Scientific.
-
SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
-
SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfoxide. TCI Chemicals.
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
-
2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency.
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
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EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill.
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency.
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Personal protective equipment for handling 3-Methyl-5-(trifluoromethyl)isoxazole
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing discovery, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-Methyl-5-(trifluoromethyl)isoxazole (CAS No. 13648-60-5). As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.
This document moves beyond a simple checklist. It is designed to empower you with a thorough understanding of the why behind each safety recommendation, fostering a proactive safety culture in your laboratory. The protocols outlined herein are synthesized from field-proven insights and authoritative data on structurally similar halogenated heterocyclic compounds.
Hazard Profile: An Informed Approach to Safety
The primary anticipated hazards include:
-
Skin Irritation: Halogenated organic compounds can defat the skin, leading to irritation, dryness, and dermatitis.[3][5]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]
-
Acute Toxicity: Similar compounds are often classified as harmful if swallowed or inhaled.[3]
Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Hazard Summary Table
| Hazard Classification | Anticipated Risk | Source of Concern |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Based on data for analogous trifluoromethylated and heterocyclic compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Common hazard for this chemical class. |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled. | Conservative assumption based on similar structures. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Potential for irritation upon inhalation of aerosols or dust. |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to minimize all routes of potential exposure. The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of controls, supplementing the essential protection provided by engineering controls like chemical fume hoods.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-Gloved Chemical-Resistant Gloves | Inner Glove: Nitrile. Provides a base layer of protection. Outer Glove: Neoprene or Butyl rubber. These materials offer good to excellent resistance against a range of organic solvents and halogenated compounds.[6][7][8] Always inspect gloves for degradation or punctures before use. Change the outer glove immediately upon contamination. |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles with indirect venting are mandatory to protect against splashes.[9] A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as transferring large volumes or working with reactions under pressure. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemically resistant, low-permeability fabric is required. For tasks with significant splash potential, a disposable chemical-resistant suit or apron should be utilized.[9] |
| Respiratory | Chemical Fume Hood / Respirator | All handling of solid or liquid this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.[1] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
By integrating these protocols into your daily workflow, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
OSTI.GOV. Disposal process for halogenated organic material (Patent). [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
-
University of Colorado Colorado Springs Emergency & Safety Services. Glove Selection. [Link]
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University of California, Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]
-
University of Bristol. Glove selection guide. [Link]
-
University of Alberta. Glove Selection Guide. [Link]
-
Angene Chemical. Safety Data Sheet: 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
